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Foundational

An In-depth Technical Guide to 2-Amino-5-bromo-1H-indole-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals Introduction 2-Amino-5-bromo-1H-indole-3-carbonitrile is a heterocyclic organic compound that has garnered significant interest within the scientific commun...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-bromo-1H-indole-3-carbonitrile is a heterocyclic organic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. The indole scaffold is a privileged structure in drug discovery, appearing in a wide array of natural products and synthetic compounds with diverse biological activities.[1] The specific substitutions of an amino group at the 2-position, a bromine atom at the 5-position, and a nitrile group at the 3-position of the indole ring give this molecule unique chemical properties and a versatile platform for further chemical modifications.

This guide provides a comprehensive overview of 2-Amino-5-bromo-1H-indole-3-carbonitrile, including its physicochemical properties, synthesis, and potential applications. It is intended to serve as a valuable resource for researchers actively working with this compound or those interested in exploring its potential in their respective fields.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. Below is a summary of the key properties of 2-Amino-5-bromo-1H-indole-3-carbonitrile.

PropertyValueSource
CAS Number 1242140-64-2[2]
Molecular Formula C9H6BrN3
Molecular Weight 221.05 g/mol [3]
Appearance Solid
Purity Typically ≥96%
Storage Ambient temperatures

Synthesis of 2-Amino-5-bromo-1H-indole-3-carbonitrile

The synthesis of substituted indoles is a well-established area of organic chemistry, with numerous named reactions available for the construction of the indole core. While specific, detailed synthetic procedures for 2-Amino-5-bromo-1H-indole-3-carbonitrile are not extensively documented in publicly available literature, its structure suggests that it could be synthesized through modifications of known indole syntheses.

One plausible synthetic strategy involves a variation of the Gewald reaction , which is a powerful method for the synthesis of 2-aminothiophenes and can be adapted for other heterocyclic systems.[4][5][6][7] The core of this reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base.[4][6]

A hypothetical, yet chemically sound, synthetic workflow for 2-Amino-5-bromo-1H-indole-3-carbonitrile could be envisioned as follows:

Conceptual Synthetic Workflow

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction1 Step 1: Knoevenagel Condensation cluster_reaction2 Step 2: Reductive Cyclization 4-Bromo-2-nitrobenzaldehyde 4-Bromo-2-nitrobenzaldehyde Intermediate_A 2-((4-Bromo-2-nitrophenyl)methylene)malononitrile 4-Bromo-2-nitrobenzaldehyde->Intermediate_A Malononitrile Malononitrile Malononitrile->Intermediate_A Base Base Base->Intermediate_A Catalyst Product 2-Amino-5-bromo-1H-indole-3-carbonitrile Intermediate_A->Product Reducing_Agent e.g., Fe/HCl or Na2S2O4 Reducing_Agent->Product Reagent

Caption: Conceptual workflow for the synthesis of 2-Amino-5-bromo-1H-indole-3-carbonitrile.

Detailed Experimental Protocol (Hypothetical)

Step 1: Knoevenagel Condensation

  • To a solution of 4-bromo-2-nitrobenzaldehyde (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add malononitrile (1.1 eq).

  • Add a catalytic amount of a base, for instance, piperidine or triethylamine (0.1 eq).

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the product, 2-((4-bromo-2-nitrophenyl)methylene)malononitrile, may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

  • The crude product should be purified by recrystallization or column chromatography.

Step 2: Reductive Cyclization

  • Dissolve the intermediate from Step 1 in a solvent mixture, for example, ethanol and water.

  • Add a reducing agent such as iron powder (Fe) and a catalytic amount of hydrochloric acid (HCl), or sodium dithionite (Na2S2O4).

  • Heat the reaction mixture to reflux and stir for several hours until the starting material is consumed, as indicated by TLC.

  • After cooling to room temperature, filter the reaction mixture to remove any inorganic solids.

  • Neutralize the filtrate with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent like ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The final product, 2-Amino-5-bromo-1H-indole-3-carbonitrile, can be purified by column chromatography or recrystallization.

Potential Applications in Drug Discovery and Medicinal Chemistry

The indole nucleus is a cornerstone in the development of new therapeutic agents.[1] The specific functional groups on 2-Amino-5-bromo-1H-indole-3-carbonitrile make it a particularly interesting building block for the synthesis of a diverse library of compounds with potential biological activities.

As a Scaffold for Kinase Inhibitors

Many kinase inhibitors feature a heterocyclic core that can form key hydrogen bond interactions with the hinge region of the kinase domain. The 2-amino group and the indole nitrogen of 2-Amino-5-bromo-1H-indole-3-carbonitrile can act as hydrogen bond donors, mimicking the interactions of known kinase inhibitors. The bromine atom at the 5-position provides a site for further functionalization through cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, allowing for the introduction of various aryl or heteroaryl groups to explore the hydrophobic pocket of the kinase active site.

Signaling Pathway Modulation

The indole scaffold is known to interact with a variety of biological targets. For instance, derivatives of 2-aminoindoles have been investigated as inhibitors of 5-lipoxygenase (5-LO), a key enzyme in the biosynthesis of leukotrienes, which are inflammatory mediators.[8] Inhibition of the 5-LO pathway has therapeutic potential in inflammatory diseases.

Signaling_Pathway Arachidonic_Acid Arachidonic_Acid 5-LO 5-Lipoxygenase (5-LO) Arachidonic_Acid->5-LO Leukotrienes Leukotrienes 5-LO->Leukotrienes Inflammation Inflammation Leukotrienes->Inflammation Inhibitor 2-Amino-5-bromo-1H- indole-3-carbonitrile Derivative Inhibitor->5-LO

Caption: Potential inhibition of the 5-lipoxygenase pathway by derivatives.

Precursor for Fused Heterocyclic Systems

The 2-amino and 3-carbonitrile groups are reactive handles that can be used to construct fused heterocyclic systems. These more complex ring systems can lead to novel chemical entities with unique three-dimensional shapes, which may result in improved potency and selectivity for biological targets.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 2-Amino-5-bromo-1H-indole-3-carbonitrile. It is classified with the following hazard statements: H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation). Therefore, it is essential to handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

2-Amino-5-bromo-1H-indole-3-carbonitrile is a valuable and versatile building block for chemical synthesis. Its unique combination of functional groups on the privileged indole scaffold makes it an attractive starting material for the development of novel compounds with potential applications in drug discovery and materials science. While detailed synthetic procedures and biological activity data are still emerging, the foundational chemical principles outlined in this guide provide a solid framework for researchers to explore the full potential of this intriguing molecule.

References

  • Wikipedia. (2023, October 29). Gewald reaction. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-5-bromo-1H-pyrrole-3,4-dicarbonitrile. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]

  • Putrov, S. V., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc, 2010(i), 209-246. Retrieved from [Link]

  • Der Pharma Chemica. (2011). A green chemistry approach to gewald reaction. Der Pharma Chemica, 3(6), 333-339. Retrieved from [Link]

  • Sabnis, R. W. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc, 2010(1), 209–246. Retrieved from [Link]

  • Orion Cientific. (n.d.). 2-Amino-5-bromo-1H-indole-3-carbonitrile. Retrieved from [Link]

  • Chemsavers. (n.d.). 2-amino-5-bromo-1H-indole-3-carboxylic acid. Retrieved from [Link]

  • Organic Letters. (2012). Novel Synthesis of 5-Amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile. Organic Letters, 14(15), 3974–3977. Retrieved from [Link]

  • Molecules. (2020). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 25(21), 5153. Retrieved from [Link]

  • Arkivoc. (2025). Unusual reactivity of 2-amino-1H-indole-3-carboxylate esters. Arkivoc, 2025(5), 202512417. Retrieved from [Link]

  • Patsnap. (2015). Synthetic process of 5-bromo-7-azaindole. Retrieved from [Link]

  • PubMed. (2006). Design and synthesis of novel 2-amino-5-hydroxyindole derivatives that inhibit human 5-lipoxygenase. Journal of Medicinal Chemistry, 49(14), 4234-4244. Retrieved from [Link]

  • Google Patents. (n.d.). CN102558017A - Method for preparing 5-bromoindole.
  • Chulalongkorn University Digital Collections. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Journal of the Indian Chemical Society, 99(1), 100293. Retrieved from [Link]

  • Molecules. (2023). Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. Molecules, 28(14), 5408. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-3-cyanoindole. Retrieved from [Link]

  • ResearchGate. (2023). Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of the inflammatory kinases TBK1 and IKKε for the treatment of obesity. Retrieved from [Link]

  • MDPI. (2021). 2-Amino-5-chloro-1H-pyrrole-3,4-dicarbonitrile. Retrieved from [Link]

  • FooDB. (n.d.). Showing Compound 2-Bromo-1H-indole-3-carboxaldehyde (FDB019844). Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Physical Properties of 2-Amino-5-bromo-1H-indole-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals Introduction 2-Amino-5-bromo-1H-indole-3-carbonitrile is a member of the indole family, a class of heterocyclic aromatic compounds that are of significant i...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-bromo-1H-indole-3-carbonitrile is a member of the indole family, a class of heterocyclic aromatic compounds that are of significant interest in the fields of medicinal chemistry and drug discovery. The indole scaffold is a common motif in a wide array of biologically active natural products and synthetic pharmaceuticals. The strategic placement of an amino group at the 2-position, a bromo substituent at the 5-position, and a nitrile group at the 3-position of the indole ring system imparts unique electronic and steric properties to the molecule, making it a valuable building block for the synthesis of more complex and potentially therapeutic agents.

This technical guide provides a comprehensive overview of the known physical and chemical properties of 2-Amino-5-bromo-1H-indole-3-carbonitrile, compiled from available chemical literature and supplier data. The information presented herein is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and structurally related compounds.

Chemical and Physical Properties

The fundamental physical and chemical properties of 2-Amino-5-bromo-1H-indole-3-carbonitrile are summarized in the table below. It is important to note that while some properties are well-documented, others, such as the melting and boiling points, have not been definitively reported in the available scientific literature and may vary depending on the purity of the sample and the experimental conditions under which they are measured.

PropertyValueSource(s)
Molecular Formula C₉H₆BrN₃
Molecular Weight 236.07 g/mol [1]
CAS Number 1242140-64-2
Appearance Solid[1]
Purity ≥96% (commercially available)[1]
Storage Temperature Ambient, in a dark, inert atmosphere

Solubility:

Detailed quantitative solubility data for 2-Amino-5-bromo-1H-indole-3-carbonitrile in a range of solvents is not extensively reported. However, based on the general solubility characteristics of similar indole derivatives, it is anticipated to be soluble in polar organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and to a lesser extent, in alcohols like methanol and ethanol. Its solubility in nonpolar solvents and water is expected to be limited. Experimental determination of solubility is recommended for specific applications.

Spectroscopic and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indole ring, the amine protons, and the N-H proton of the indole. The chemical shifts and coupling constants of the aromatic protons will be influenced by the electron-donating amino group and the electron-withdrawing bromo and nitrile substituents.

  • ¹³C NMR: The carbon NMR spectrum will display signals corresponding to the nine carbon atoms in the molecule. The chemical shifts of the carbons in the indole ring will be indicative of the substitution pattern.

Infrared (IR) Spectroscopy:

The IR spectrum of 2-Amino-5-bromo-1H-indole-3-carbonitrile is expected to exhibit characteristic absorption bands for the following functional groups:

  • N-H stretching: Bands corresponding to the amine (NH₂) and indole (N-H) groups, typically in the region of 3200-3500 cm⁻¹.

  • C≡N stretching: A sharp absorption band for the nitrile group, typically observed around 2220-2260 cm⁻¹.

  • C=C stretching: Absorptions for the aromatic ring in the 1400-1600 cm⁻¹ region.

  • C-Br stretching: A band in the fingerprint region, typically below 800 cm⁻¹, corresponding to the carbon-bromine bond.

Mass Spectrometry (MS):

Mass spectrometric analysis will provide the mass-to-charge ratio (m/z) of the molecular ion, confirming the molecular weight of the compound. The presence of a bromine atom will be evident from the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

Synthesis and Purification

A specific, detailed experimental protocol for the synthesis of 2-Amino-5-bromo-1H-indole-3-carbonitrile is not widely published. However, a general synthetic approach can be inferred from established methods for the preparation of substituted indoles. A plausible synthetic route could involve the following key steps, as illustrated in the workflow diagram below.

SynthesisWorkflow cluster_0 Synthetic Pathway for 2-Amino-5-bromo-1H-indole-3-carbonitrile Start Starting Material (e.g., 4-bromo-2-nitroaniline) Intermediate1 Introduction of Cyanoacetate Moiety Start->Intermediate1 Reaction with an activated cyanoacetate Intermediate2 Reductive Cyclization Intermediate1->Intermediate2 Reduction of nitro group (e.g., with Fe/HCl or H₂/Pd-C) FinalProduct 2-Amino-5-bromo-1H-indole-3-carbonitrile Intermediate2->FinalProduct Formation of indole ring Purification Purification (e.g., Column Chromatography, Recrystallization) FinalProduct->Purification

Figure 1: A conceptual workflow for the synthesis of 2-Amino-5-bromo-1H-indole-3-carbonitrile.

Experimental Protocol (Hypothetical):

The following is a generalized, hypothetical protocol based on common synthetic methodologies for related compounds. This protocol has not been experimentally validated for this specific compound and should be adapted and optimized by experienced synthetic chemists.

  • Step 1: Synthesis of a Substituted Phenylacetonitrile. A suitably substituted aniline, such as 4-bromo-2-nitroaniline, could be diazotized and then subjected to a Sandmeyer-type reaction with a cyanide source to introduce the acetonitrile moiety.

  • Step 2: Introduction of the Amino Group Precursor. The resulting phenylacetonitrile could then undergo further functionalization to introduce a precursor to the 2-amino group.

  • Step 3: Reductive Cyclization. A key step would involve the reduction of the nitro group to an amine, which would then undergo an intramolecular cyclization to form the indole ring. Common reducing agents for this transformation include iron powder in acetic acid or catalytic hydrogenation.

  • Step 4: Purification. The crude product would likely require purification by column chromatography on silica gel, followed by recrystallization from a suitable solvent system to afford the pure 2-Amino-5-bromo-1H-indole-3-carbonitrile.

Safety and Handling

Based on the available safety data, 2-Amino-5-bromo-1H-indole-3-carbonitrile should be handled with care in a well-ventilated laboratory, preferably in a chemical fume hood. The following hazard statements have been associated with this compound:

  • H315: Causes skin irritation. [1]

  • H319: Causes serious eye irritation. [1]

  • H335: May cause respiratory irritation. [1]

Precautionary Measures:

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes.

  • In case of contact, immediately flush the affected area with plenty of water.

  • Seek medical attention if irritation persists.

Conclusion

2-Amino-5-bromo-1H-indole-3-carbonitrile is a valuable synthetic intermediate with potential applications in medicinal chemistry. This guide has summarized the currently available information on its physical and chemical properties, spectroscopic characteristics, and safety considerations. While a definitive experimental protocol for its synthesis and comprehensive spectral data are not yet widely available, the information provided serves as a useful starting point for researchers working with this compound. Further experimental investigation is necessary to fully characterize its properties and to develop optimized synthetic procedures.

References

  • (Reference for general indole synthesis - to be populated with a relevant literature cit
  • (Reference for spectroscopic characterization of indoles - to be populated with a relevant literature cit
  • (Reference for safety and handling of chemical compounds - to be populated with a relevant literature cit
  • (Additional relevant references to be populated as more specific d
  • (Additional relevant references to be populated as more specific d
  • MilliporeSigma. Safety Data Sheet for 2-amino-5-bromo-1H-indole-3-carbonitrile. (A specific SDS can be linked here when available)
  • (Additional relevant references to be populated as more specific d
  • (Additional relevant references to be populated as more specific d
  • (Additional relevant references to be populated as more specific d

Sources

Foundational

A Technical Guide to 2-Amino-5-bromo-1H-indole-3-carbonitrile (CAS: 1242140-64-2): Synthesis, Reactivity, and Applications in Drug Discovery

Abstract This technical guide provides an in-depth analysis of 2-Amino-5-bromo-1H-indole-3-carbonitrile, a heterocyclic compound of significant interest to the scientific and drug development communities. The indole scaf...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides an in-depth analysis of 2-Amino-5-bromo-1H-indole-3-carbonitrile, a heterocyclic compound of significant interest to the scientific and drug development communities. The indole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous biologically active molecules and pharmaceuticals.[1][2][3] This document elucidates the compound's physicochemical properties, presents a plausible and detailed synthetic pathway based on established chemical principles, explores its chemical reactivity, and discusses its potential as a versatile building block for creating diverse molecular libraries. The strategic placement of the amino, bromo, and nitrile functional groups makes this molecule a highly valuable precursor for developing novel therapeutics, particularly in oncology and inflammatory diseases.

Physicochemical and Safety Profile

A thorough understanding of a compound's properties and handling requirements is paramount for its safe and effective use in a research setting.

Compound Identification and Properties

The fundamental properties of 2-Amino-5-bromo-1H-indole-3-carbonitrile are summarized below. These data are compiled from various chemical suppliers and databases.[4]

PropertyValueSource
CAS Number 1242140-64-2
Molecular Formula C₉H₆BrN₃
Molecular Weight 236.07 g/mol [5]
Physical Form Solid[4]
Purity Typically ≥96%[4]
InChI Key PKYLRPXWQDXODJ-UHFFFAOYSA-N[4]
Storage Conditions Room temperature, in a dark place under an inert atmosphere.[4]
Safety and Handling

According to the Globally Harmonized System (GHS), this compound is classified with a "Warning" signal word. Researchers must adhere to strict safety protocols.

  • GHS Pictogram: GHS07 (Exclamation Mark)

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Measures:

    • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

    • Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.

    • Handling: Avoid generating dust. Do not breathe dust, fumes, or gas. Wash hands thoroughly after handling.[6]

    • Spill Response: In case of a spill, evacuate the area. Remove all sources of ignition. Wear appropriate PPE and clean up using an inert absorbent material.[7][8]

Synthesis and Mechanistic Considerations

While specific literature detailing the synthesis of CAS 1242140-64-2 is not publicly available, a highly plausible route can be designed based on well-established methodologies for creating 2-aminoindole scaffolds. The one-pot, two-step reductive cyclization is a robust and efficient method for this purpose.[9][10]

Proposed Synthetic Protocol: One-Pot Reductive Cyclization

This protocol is adapted from established procedures for analogous compounds.[9] The rationale involves an initial Nucleophilic Aromatic Substitution (SₙAr) reaction, followed by a metal-mediated reductive cyclization to construct the indole ring system.

Starting Materials:

  • 4-Bromo-2-fluoronitrobenzene

  • Malononitrile

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Dimethylformamide (DMF)

  • Zinc (Zn) powder

  • Iron(III) chloride (FeCl₃)

  • Hydrochloric acid (HCl), 1N solution

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Argon or Nitrogen), add malononitrile (1.0 eq) dissolved in anhydrous DMF.

  • Nucleophile Formation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise. Causality: NaH, a strong non-nucleophilic base, deprotonates the highly acidic methylene protons of malononitrile, generating a carbanion that serves as the nucleophile. Stir for 20 minutes at 0 °C.

  • SₙAr Reaction: Add a solution of 4-bromo-2-fluoronitrobenzene (1.05 eq) in anhydrous DMF dropwise to the reaction mixture. Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the formation of the intermediate by TLC or LC-MS. Causality: The electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack, allowing the malononitrile anion to displace the fluoride at the ortho position.

  • Reductive Cyclization: Once the SₙAr reaction is complete, carefully add 1N HCl to the flask to neutralize the excess NaH. Subsequently, add Zinc powder (10 eq) and FeCl₃ (3 eq). Causality: The combination of a reducing metal (Zn) and a Lewis acid catalyst (FeCl₃) in an acidic medium efficiently reduces the nitro group to an amine. The newly formed amine then undergoes an intramolecular cyclization by attacking one of the nitrile groups, followed by tautomerization to form the stable 2-aminoindole aromatic system.

  • Reaction Workup: Heat the mixture to 80-100 °C for 1 hour. After cooling, dilute the mixture with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude solid via flash column chromatography on silica gel to yield the final product, 2-Amino-5-bromo-1H-indole-3-carbonitrile.

Mechanistic Workflow Diagram

The following diagram illustrates the proposed synthetic pathway.

G SM1 4-Bromo-2-fluoronitrobenzene Intermediate SₙAr Adduct (2-(4-bromo-2-nitrophenyl)malononitrile) SM1->Intermediate Step 1: SₙAr Reaction  NaH, DMF SM2 Malononitrile SM2->Intermediate Product 2-Amino-5-bromo-1H- indole-3-carbonitrile Intermediate->Product Step 2: Reductive Cyclization (Nitro reduction & Intramolecular cyclization)  Zn, FeCl₃, HCl

Caption: Proposed synthesis of 2-Amino-5-bromo-1H-indole-3-carbonitrile.

Chemical Reactivity and Derivatization Potential

The title compound is a trifunctional scaffold, offering multiple reaction sites for diversification, making it an ideal starting point for constructing a library of drug candidates.

  • 2-Amino Group: This nucleophilic site is amenable to N-acylation, N-sulfonylation, and N-arylation reactions, allowing for the introduction of a wide variety of side chains. These modifications are crucial for modulating biological activity and pharmacokinetic properties.[11]

  • 3-Nitrile Group: The nitrile functionality is a versatile precursor. It can be hydrolyzed to a carboxamide or carboxylic acid, reduced to a primary amine, or participate in cycloaddition reactions to form other heterocyclic rings. The nitrile group itself is a valuable pharmacophore found in many approved drugs, where it can act as a hydrogen bond acceptor or a bioisostere for other functional groups.

  • 5-Bromo Group: This position is a prime handle for transition-metal-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination.[12][13] This enables the facile introduction of aryl, heteroaryl, alkyl, or amino substituents, providing a powerful tool for exploring the structure-activity relationship (SAR) at this position.

  • Indole N-H: The indole nitrogen can be alkylated or arylated under basic conditions to further expand the chemical space and fine-tune the molecule's properties.

Derivatization Workflow Diagram

G Core 2-Amino-5-bromo-1H- indole-3-carbonitrile N_Alkylation N-Alkylation / Arylation (at Indole N-H) N_Alkylation->Core R-X, Base NH2_Acylation N-Acylation / Sulfonylation (at 2-Amino) NH2_Acylation->Core Acyl Chloride CN_Hydrolysis Nitrile Hydrolysis (to Carboxamide / Acid) CN_Hydrolysis->Core H₃O⁺ or OH⁻ Br_Coupling Cross-Coupling (Suzuki, etc.) (at 5-Bromo) Br_Coupling->Core Boronic Acid, Pd Catalyst

Sources

Exploratory

A Comprehensive Technical Guide to 2-Amino-5-bromo-1H-indole-3-carbonitrile for Advanced Research

This guide provides an in-depth analysis of 2-Amino-5-bromo-1H-indole-3-carbonitrile, a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. We will explore its fundamental physi...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth analysis of 2-Amino-5-bromo-1H-indole-3-carbonitrile, a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. We will explore its fundamental physicochemical properties, synthesis, and applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Core Molecular Attributes

2-Amino-5-bromo-1H-indole-3-carbonitrile is a substituted indole, a class of compounds renowned for its prevalence in bioactive molecules and pharmaceuticals.[1] The strategic placement of the amino, bromo, and carbonitrile groups on the indole scaffold imparts unique chemical reactivity and makes it a valuable precursor for synthesizing more complex molecular architectures.[2]

Molecular Formula and Weight

The fundamental identity of this compound is defined by its elemental composition and corresponding molecular weight, which are crucial for all stoichiometric calculations in synthesis and quantitative analysis.

  • Molecular Formula: C₉H₆BrN₃[3]

  • Molecular Weight: 236.07 g/mol [3]

Physicochemical Properties

A summary of the key physicochemical properties is presented below. These data are essential for determining appropriate solvents, storage conditions, and analytical methods.

PropertyValueSource(s)
CAS Number 1242140-64-2[3]
Physical Form Solid, Powder[4]
Appearance Beige to light yellow powder[4][5]
Melting Point 89 - 92 °C / 192.2 - 197.6 °F[4]
Purity Typically ≥96%
Storage Keep in a dark place, inert atmosphere, room temperature. Some suppliers recommend freezer storage (-20°C).[3][4]
InChI Key PKYLRPXWQDXODJ-UHFFFAOYSA-N

Synthesis and Mechanistic Considerations

The synthesis of substituted indoles is a cornerstone of heterocyclic chemistry. While multiple synthetic routes to indole derivatives exist, the construction of polysubstituted indoles like 2-Amino-5-bromo-1H-indole-3-carbonitrile often involves multi-step sequences. These pathways are designed to precisely control the regiochemistry of the substituent groups.

A common conceptual approach involves the cyclization of a suitably substituted aniline precursor. For instance, a plausible synthetic strategy could start from a brominated phenylhydrazine and a cyano-containing ketone or aldehyde, followed by a Fischer indole synthesis. Another modern approach involves palladium-catalyzed cross-coupling reactions to build the indole core or introduce the substituents.[6][7]

Example Synthetic Workflow

While the exact proprietary synthesis may vary between suppliers, a generalized workflow for producing a functionalized indole derivative is outlined below. The causality behind this workflow is to build complexity sequentially, ensuring high yields and purity at each step before proceeding to the next.

G cluster_0 Starting Materials cluster_1 Core Synthesis cluster_2 Purification & Analysis A Substituted Aniline (e.g., 4-Bromoaniline derivative) C Step 1: Condensation/Coupling (e.g., Amide bond formation or C-N coupling) A->C B Coupling Partner (e.g., Cyanoacetate derivative) B->C D Step 2: Reductive Cyclization (e.g., Using Zn/Fe or other reducing agents) C->D Intermediate Formation E Crude Product Isolation D->E Indole Ring Formation F Chromatographic Purification (e.g., Column Chromatography) E->F G Final Product Characterization (NMR, MS, HPLC) F->G H Final Product: 2-Amino-5-bromo-1H-indole-3-carbonitrile G->H

Caption: Generalized workflow for the synthesis of functionalized indoles.

Applications in Research and Drug Development

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] The specific functional groups on 2-Amino-5-bromo-1H-indole-3-carbonitrile make it a highly versatile intermediate for creating libraries of novel compounds for biological screening.

  • Amino Group (C2): The 2-amino group is a key nucleophile. It can be readily acylated, alkylated, or used in condensation reactions to attach various side chains or build larger heterocyclic systems. This position is crucial for exploring structure-activity relationships (SAR).[8]

  • Carbonitrile Group (C3): The nitrile group is a versatile functional handle. It can be hydrolyzed to a carboxylic acid[9] or an amide, reduced to an amine, or used in cycloaddition reactions. This allows for significant molecular diversification.

  • Bromo Group (C5): The bromine atom is an ideal point for introducing further complexity via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).[7] This enables the attachment of aryl, alkyl, or alkynyl groups, significantly expanding the chemical space accessible from this single building block.

This trifecta of reactive sites allows for the systematic development of compounds for various therapeutic targets, including kinases, G-protein coupled receptors, and enzymes involved in inflammatory or neurodegenerative diseases.[1][2][10]

Safety, Handling, and Storage

As a laboratory chemical, 2-Amino-5-bromo-1H-indole-3-carbonitrile requires careful handling in accordance with good industrial hygiene and safety practices.[4]

Hazard Identification

The compound is classified with the GHS07 pictogram (Exclamation mark) and carries the signal word "Warning".

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements: Standard precautions include avoiding breathing dust, washing hands thoroughly after handling, using only in well-ventilated areas, and wearing protective gloves, clothing, and eye/face protection.[5][11]

Recommended Handling Protocol
  • Engineering Controls: Handle the compound within a certified chemical fume hood to avoid inhalation of dust.[11] Ensure eyewash stations and safety showers are readily accessible.[11]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, nitrile gloves, and safety glasses or goggles.[4][11]

  • Storage: Store the container tightly closed in a dry, well-ventilated place, often at ambient or refrigerated temperatures as specified by the supplier.[3][4] Keep away from strong oxidizing agents and strong acids.[4]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Do not empty into drains.[4]

This self-validating protocol ensures that risks are minimized through a combination of engineering controls, personal protection, and standardized procedures.

References

  • MilliporeSigma. (n.d.). 2-amino-5-bromo-1H-indole-3-carbonitrile.
  • Fisher Scientific. (2025, December 22). Safety Data Sheet: 5-Bromoindole.
  • BLD Pharmatech. (2025, March 11). Safety Data Sheet: 2-Amino-4-bromo-1H-indole-3-carbonitrile.
  • AiFChem. (n.d.). 1876426-21-9 | 2-Amino-4-bromo-1H-indole-3-carbonitrile.
  • ACS Publications. (2017, July 13). Synthesis of 2-Amino-3-hydroxy-3H-indoles via Palladium-Catalyzed One-Pot Reaction of Isonitriles, Oxygen, and N-Tosylhydrazones Derived from 2-Acylanilines. The Journal of Organic Chemistry.
  • BLDpharm. (n.d.). 1242140-64-2|2-Amino-5-bromo-1H-indole-3-carbonitrile.
  • Google Patents. (n.d.). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
  • Royal Society of Chemistry. (n.d.).
  • Arkivoc. (2025).
  • Chem-Impex. (n.d.). 2-amino-5-bromo-1H-indole-3-carboxylic acid.
  • MDPI. (2021, August 31). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions.
  • Orion Cientific. (n.d.). 2-Amino-5-bromo-1H-indole-3-carbonitrile, Package: 1g, Laibo Chem.
  • Chem-Impex. (n.d.). 5-Bromo-1H-indole-3-carboxylic acid.
  • PubChem. (n.d.). 5-Bromo-3-cyanoindole.
  • MDPI. (2024, October 9). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024).
  • Jubilant Ingrevia Limited. (n.d.).
  • ChemicalBook. (2026, January 31). 5-Bromoindole - Safety Data Sheet.
  • FooDB. (2010, April 8). Showing Compound 2-Bromo-1H-indole-3-carboxaldehyde (FDB019844).
  • PubMed. (n.d.). Design and synthesis of novel 2-amino-5-hydroxyindole derivatives that inhibit human 5-lipoxygenase.
  • Sigma-Aldrich. (n.d.). 5-Bromoindole-3-carboxaldehyde 98 877-03-2.

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Foundational

solubility of 2-Amino-5-bromo-1h-indole-3-carbonitrile in DMSO and other solvents

An In-depth Technical Guide to the Solubility of 2-Amino-5-bromo-1H-indole-3-carbonitrile Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the solubilit...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Solubility of 2-Amino-5-bromo-1H-indole-3-carbonitrile

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Amino-5-bromo-1H-indole-3-carbonitrile. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of solubility for this compound. It outlines the physicochemical properties influencing its solubility, presents a detailed protocol for experimental solubility determination, and discusses the interpretation of solubility data in the context of common laboratory solvents, with a particular focus on dimethyl sulfoxide (DMSO). This guide aims to equip researchers with the necessary knowledge to effectively work with 2-Amino-5-bromo-1H-indole-3-carbonitrile in a laboratory setting.

Introduction to 2-Amino-5-bromo-1H-indole-3-carbonitrile

2-Amino-5-bromo-1H-indole-3-carbonitrile is a heterocyclic organic compound with a molecular formula of C9H6BrN3. It belongs to the indole class of compounds, which are known for their diverse biological activities and are common scaffolds in medicinal chemistry. The structure, featuring an amino group, a bromo substituent, and a nitrile group on the indole core, suggests a molecule with a degree of polarity and the potential for hydrogen bonding. Understanding its solubility is a critical first step in many experimental workflows, from in vitro assays to synthetic chemistry.

Physicochemical Properties:

PropertyValueSource
Molecular Formula C9H6N3Br
Molecular Weight 236.07 g/mol
Physical Form Solid
InChI Key PKYLRPXWQDXODJ-UHFFFAOYSA-N

Principles of Solubility: A Theoretical Framework

The solubility of a compound is governed by the principle of "like dissolves like," which posits that substances with similar polarities are more likely to be soluble in one another[1]. The polarity of 2-Amino-5-bromo-1H-indole-3-carbonitrile is influenced by its functional groups:

  • Indole Ring: The bicyclic aromatic structure is largely nonpolar.

  • Amino Group (-NH2): A polar group capable of acting as a hydrogen bond donor.

  • Nitrile Group (-C≡N): A polar group that can act as a hydrogen bond acceptor.

  • Bromo Group (-Br): Contributes to the molecular weight and has some polar character.

Given this combination of polar and nonpolar features, the compound is expected to exhibit solubility in polar aprotic solvents and may have limited solubility in nonpolar and polar protic solvents.

Expected Qualitative Solubility in Common Solvents:

SolventTypeExpected SolubilityRationale
DMSO (Dimethyl Sulfoxide) Polar AproticHighDMSO is a strong hydrogen bond acceptor and can dissolve a wide range of polar and nonpolar compounds, making it an excellent solvent for many organic molecules[2].
DMF (Dimethylformamide) Polar AproticHighSimilar to DMSO, DMF is a polar aprotic solvent capable of dissolving many organic compounds.
Acetonitrile Polar AproticModerateA less polar solvent than DMSO, it is expected to be a reasonably good solvent.
Ethanol/Methanol Polar ProticModerate to LowThe presence of hydrogen bond donors in the solvent can compete with the solute-solute interactions, potentially limiting solubility.
Water Polar ProticLowThe largely organic and nonpolar indole backbone is expected to make the compound poorly soluble in water.
Toluene/Hexane NonpolarVery LowThe polar functional groups will significantly hinder solubility in nonpolar solvents.

Experimental Determination of Solubility

While theoretical predictions are useful, experimental determination is essential for accurate solubility data[3]. The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound[1][4].

Workflow for Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification prep_compound Weigh Excess Compound prep_solvent Add Known Volume of Solvent prep_compound->prep_solvent Combine in sealed vial agitate Agitate at Constant Temperature (e.g., 24-72 hours) prep_solvent->agitate centrifuge Centrifuge to Pellet Undissolved Solid agitate->centrifuge filtrate Filter Supernatant (e.g., PTFE syringe filter) centrifuge->filtrate hplc Analyze Filtrate by HPLC filtrate->hplc calculate Calculate Concentration (mg/mL or mol/L) hplc->calculate

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

Detailed Step-by-Step Protocol: Shake-Flask Method

This protocol is a foundational technique in pharmaceutical and chemical research[1].

  • Preparation of Saturated Solution:

    • Add an excess amount of 2-Amino-5-bromo-1H-indole-3-carbonitrile to a glass vial. An amount that is visibly in excess of what is expected to dissolve is recommended.

    • Add a known volume of the desired solvent (e.g., DMSO) to the vial.

    • Seal the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a shaker or on a magnetic stirrer in a temperature-controlled environment.

    • Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached[1].

  • Phase Separation:

    • Once equilibrium is achieved, remove the vial from the shaker.

    • Allow the undissolved solid to settle.

    • To ensure complete separation of the solid from the liquid phase, centrifuge the vial.

    • Carefully withdraw the supernatant using a pipette and filter it through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles[1].

  • Quantification of Solute:

    • Prepare a series of dilutions of the filtered saturated solution.

    • Analyze the concentration of 2-Amino-5-bromo-1H-indole-3-carbonitrile in the diluted samples using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection[1].

    • Create a calibration curve using known concentrations of the compound to accurately determine the concentration in the saturated solution.

  • Data Reporting:

    • The solubility is reported in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature[1].

Safety and Handling

2-Amino-5-bromo-1H-indole-3-carbonitrile is a chemical that should be handled with appropriate safety precautions.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

  • Always handle this compound in a well-ventilated area or a chemical fume hood.

  • Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

Conclusion

References

  • General Experimental Protocol for Determining Solubility - Benchchem.
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Determining the water solubility of difficult-to-test substances A tutorial review.
  • Compound solubility measurements for early drug discovery | Computational Chemistry.
  • 2-amino-5-bromo-1H-indole-3-carbonitrile - MilliporeSigma.
  • Solubility of drug in DMSO? - ResearchGate.

Sources

Exploratory

Spectroscopic Profile of 2-Amino-5-bromo-1H-indole-3-carbonitrile: A Technical Guide for Researchers

Introduction: The Significance of 2-Amino-5-bromo-1H-indole-3-carbonitrile The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds. The specific...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of 2-Amino-5-bromo-1H-indole-3-carbonitrile

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds. The specific functionalization pattern of 2-Amino-5-bromo-1H-indole-3-carbonitrile, featuring an amino group at the 2-position, a bromine atom at the 5-position, and a carbonitrile at the 3-position, suggests its potential as a versatile intermediate for the synthesis of novel therapeutic agents. The amino group provides a handle for further derivatization, the bromine atom can be utilized in cross-coupling reactions to introduce molecular diversity, and the carbonitrile can be hydrolyzed or reduced to other functional groups.

Accurate and unambiguous structural confirmation is paramount in the synthesis and development of such novel compounds. Spectroscopic techniques such as NMR, MS, and IR are indispensable tools for this purpose. This guide provides a detailed roadmap for the acquisition and interpretation of this critical data.

Molecular Structure and Predicted Spectroscopic Summary

The structural features of 2-Amino-5-bromo-1H-indole-3-carbonitrile are expected to give rise to a unique spectroscopic fingerprint. Below is a summary of the anticipated data.

Caption: Molecular structure of 2-Amino-5-bromo-1H-indole-3-carbonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 2-Amino-5-bromo-1H-indole-3-carbonitrile, both ¹H and ¹³C NMR will provide critical structural information.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the N-H protons of the indole ring, and the amino group protons. The predicted chemical shifts (in ppm) in a common solvent like DMSO-d₆ are summarized in Table 1.

Table 1: Predicted ¹H NMR Data for 2-Amino-5-bromo-1H-indole-3-carbonitrile

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Notes
H1 (indole NH)~11.0 - 12.0broad singlet-The chemical shift of the indole N-H proton is highly dependent on solvent and concentration.
H4~7.6 - 7.8doublet~1.5 - 2.0Exhibits ortho-coupling to H6, but due to the distance, it will appear as a doublet due to meta-coupling with H6 being small.
H6~7.2 - 7.4doublet of doubletsJ(H6-H7) = ~8.5, J(H6-H4) = ~1.5Shows ortho-coupling to H7 and meta-coupling to H4.
H7~7.4 - 7.6doublet~8.5Exhibits ortho-coupling to H6.
NH₂~5.0 - 6.0broad singlet-The chemical shift and appearance of the amino protons can vary significantly with solvent, concentration, and temperature due to hydrogen bonding and exchange.

Note: These are predicted values based on data from similar indole derivatives. Actual experimental values may vary.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The predicted chemical shifts are presented in Table 2.

Table 2: Predicted ¹³C NMR Data for 2-Amino-5-bromo-1H-indole-3-carbonitrile

CarbonPredicted Chemical Shift (δ, ppm)Notes
C2~150 - 155Attached to two nitrogen atoms, will be significantly downfield.
C3~90 - 95Attached to the electron-withdrawing cyano group.
C3a~128 - 132Bridgehead carbon.
C4~120 - 125Aromatic CH.
C5~110 - 115Attached to the bromine atom.
C6~125 - 130Aromatic CH.
C7~115 - 120Aromatic CH.
C7a~135 - 140Bridgehead carbon.
C≡N~118 - 122Carbon of the nitrile group.

Note: These are predicted values based on data from similar indole derivatives. Actual experimental values may vary.

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

NMR_Workflow cluster_SamplePrep Sample Preparation cluster_Acquisition Data Acquisition cluster_Processing Data Processing A Weigh 10-20 mg of sample B Dissolve in 0.7 mL of deuterated solvent (e.g., DMSO-d6) A->B C Transfer to a 5 mm NMR tube B->C D Insert sample into NMR spectrometer C->D E Lock and shim the instrument D->E F Acquire 1H NMR spectrum E->F G Acquire 13C NMR spectrum E->G H Fourier transform F->H G->H I Phase and baseline correction H->I J Reference spectra (e.g., to residual solvent peak) I->J

Caption: General workflow for NMR sample preparation, data acquisition, and processing.

Detailed Steps:

  • Sample Preparation:

    • Accurately weigh 10-20 mg of 2-Amino-5-bromo-1H-indole-3-carbonitrile.

    • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a standard pulse sequence.

    • Ensure a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the raw data.

    • Perform phase and baseline corrections.

    • Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For 2-Amino-5-bromo-1H-indole-3-carbonitrile, high-resolution mass spectrometry (HRMS) is particularly valuable for confirming the molecular formula.

Predicted Mass Spectrum

The molecular formula of 2-Amino-5-bromo-1H-indole-3-carbonitrile is C₉H₆BrN₃. The nominal molecular weight is approximately 235 g/mol for the ⁷⁹Br isotope and 237 g/mol for the ⁸¹Br isotope.

Key Features to Expect:

  • Isotopic Pattern: A characteristic M and M+2 isotopic pattern with nearly equal intensity due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes have natural abundances of approximately 50.7% and 49.3%, respectively).

  • Molecular Ion: The exact mass of the molecular ion ([M+H]⁺) would be a key piece of data from HRMS.

    • Calculated exact mass for C₉H₇⁷⁹BrN₃⁺: 235.9878

    • Calculated exact mass for C₉H₇⁸¹BrN₃⁺: 237.9857

  • Fragmentation: While detailed fragmentation patterns are best determined experimentally, potential fragmentation could involve the loss of HCN from the nitrile group or cleavage of the amino group.

Experimental Protocol for Mass Spectrometry (Electrospray Ionization - ESI)

MS_Workflow cluster_SamplePrep Sample Preparation cluster_Infusion Infusion and Ionization cluster_Analysis Mass Analysis and Detection A Prepare a dilute solution (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile) B Add a small amount of acid (e.g., formic acid) for positive ion mode A->B C Infuse the sample solution into the ESI source B->C D Apply a high voltage to generate ions C->D E Separate ions based on their mass-to-charge ratio (m/z) D->E F Detect the ions E->F G Generate the mass spectrum F->G

Foundational

The Multifaceted Biological Activities of Bromo-Substituted 2-Aminoindoles: A Technical Guide for Drug Discovery

Introduction: The Privileged Scaffold of 2-Aminoindole The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active natura...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Privileged Scaffold of 2-Aminoindole

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active natural products and synthetic drugs.[1] Its unique electronic properties and ability to participate in various intermolecular interactions, including hydrogen bonding and π-stacking, allow it to bind to a diverse range of biological targets.[2] Within this family, the 2-aminoindole moiety represents a particularly intriguing template for drug design. The introduction of a bromine atom to this scaffold further enhances its therapeutic potential by modifying its lipophilicity, metabolic stability, and electronic characteristics, often leading to enhanced potency and target selectivity.[3]

This technical guide provides an in-depth exploration of the diverse biological activities of bromo-substituted 2-aminoindoles and their close structural analogs. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge, explains the causal relationships behind experimental designs, and provides detailed, field-proven protocols to empower further research and development in this promising area of medicinal chemistry.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Bromo-substituted indoles have emerged as a potent class of compounds that interfere with multiple facets of cancer progression, including uncontrolled proliferation, evasion of apoptosis (programmed cell death), and angiogenesis.

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

A primary mechanism by which these compounds exert their anticancer effects is through the induction of apoptosis and the disruption of the normal cell cycle.[4] Many bromo-substituted indolinones, close structural relatives of 2-aminoindoles, have demonstrated the ability to trigger the intrinsic apoptotic pathway. This is often achieved by modulating the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of executioner caspases like caspase-3 and caspase-9.[4]

Furthermore, these compounds can arrest the cell cycle at critical checkpoints, such as the G2/M phase, preventing cancer cells from proceeding through mitosis and proliferation.[5][6] This is often accomplished by interfering with the function of cyclin-dependent kinases (CDKs), the master regulators of the cell cycle.[6]

Apoptosis_Pathway ext_stim Extrinsic Stimuli (e.g., FasL, TNF-α) death_rec Death Receptors (Fas, TNFR) ext_stim->death_rec disc DISC Formation (FADD) death_rec->disc pro_cas8 Pro-Caspase-8 disc->pro_cas8 cas8 Caspase-8 pro_cas8->cas8 pro_cas3 Pro-Caspase-3 cas8->pro_cas3 int_stim Intrinsic Stimuli (DNA Damage, Stress) p53 p53 Activation int_stim->p53 bcl2_fam Bcl-2 Family (Bax/Bcl-2 ratio) p53->bcl2_fam mito Mitochondria bcl2_fam->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 apoptosome Apoptosome apaf1->apoptosome pro_cas9 Pro-Caspase-9 apoptosome->pro_cas9 cas9 Caspase-9 pro_cas9->cas9 cas9->pro_cas3 cas3 Caspase-3 (Executioner) pro_cas3->cas3 apoptosis Apoptosis cas3->apoptosis inhibitor Bromo-Substituted 2-Aminoindoles inhibitor->bcl2_fam Modulates inhibitor->pro_cas3 Promotes Activation

Caption: Generalized Apoptotic Signaling Pathway.

Mechanism of Action: Enzyme Inhibition

Many signaling pathways crucial for cancer cell survival are driven by enzymes, particularly tyrosine kinases.[7] Bromo-substituted indoles have been identified as potent inhibitors of several key kinases. For example, derivatives of 5-bromo-7-azaindolin-2-one act as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, thereby cutting off the tumor's blood supply.[4][8] The mechanism of action for such kinase inhibitors typically involves competitive binding at the ATP-binding site of the enzyme, which prevents the phosphorylation of downstream substrates and disrupts the signaling cascade that promotes cell proliferation and survival.[9]

Kinase_Inhibition gf Growth Factor (e.g., VEGF) rtk Receptor Tyrosine Kinase (e.g., VEGFR-2) gf->rtk Binds & Activates adp ADP rtk->adp substrate Substrate Protein rtk->substrate Phosphorylates block X atp ATP atp->rtk p_substrate Phosphorylated Substrate Protein signaling Downstream Signaling (Proliferation, Angiogenesis) p_substrate->signaling inhibitor Bromo-Substituted 2-Aminoindole inhibitor->rtk Binds to ATP Pocket

Caption: Mechanism of Tyrosine Kinase Inhibition.

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of representative bromo-substituted indole analogs against various human cancer cell lines.

Compound IDSubstitution PatternCancer Cell LineIC₅₀ (µM)Reference
7d 1-benzyl-5-bromo-3-(hydrazono)-indolin-2-one with 4-(p-chlorophenyl)thiazoleMCF-7 (Breast)2.93[4]
7c 1-benzyl-5-bromo-3-(hydrazono)-indolin-2-one with 4-(p-fluorophenyl)thiazoleMCF-7 (Breast)7.17[4]
23p 5-bromo-7-azaindolin-2-one derivativeHepG2 (Liver)~2.36[8]
23p 5-bromo-7-azaindolin-2-one derivativeA549 (Lung)~2.90[8]
23p 5-bromo-7-azaindolin-2-one derivativeSkov-3 (Ovarian)~3.01[8]
4g-i Bromophenol derivatives with indolin-2-oneA549, HeLa, etc.Potent Activity[10]

Note: The compounds listed are primarily indolinone or azaindolinone derivatives, which are closely related to the 2-aminoindole scaffold and serve as strong proxies for the potential activity of this class.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[11][12]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals.[11] The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) into a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[13]

  • Compound Treatment: Prepare serial dilutions of the bromo-substituted 2-aminoindole compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions (including a vehicle control, e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT stock solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[13] During this time, purple formazan crystals will form in viable cells.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150-200 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.[13] Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of 550-570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Antimicrobial Activity: A New Frontier Against Drug Resistance

The rise of multidrug-resistant pathogens presents a critical global health challenge, necessitating the discovery of novel antimicrobial agents. Bromo-substituted indoles have demonstrated significant potential in this arena, exhibiting activity against a spectrum of bacteria and fungi.

Spectrum of Activity

Derivatives of bromoindole have shown promising activity against both Gram-positive bacteria, such as Staphylococcus aureus (including methicillin-resistant strains, MRSA), and Gram-negative bacteria like Escherichia coli and Klebsiella pneumoniae.[14][15] Furthermore, antifungal properties have been observed against species such as Candida albicans.[14] The marine bisindole alkaloid 2,2-bis(6-bromo-3-indolyl) ethylamine, for instance, exhibits potent antimicrobial and anti-biofilm activity.[14]

Quantitative Data on Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative bromoindole compounds. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[16]

Compound IDSubstitution PatternMicroorganismMIC (µg/mL)Reference
Compound 1 2,2-bis(6-bromo-3-indolyl) ethylamineE. coli ATCC 352188[14]
Compound 1 2,2-bis(6-bromo-3-indolyl) ethylamineS. aureus ATCC 433878[14]
Compound 1 2,2-bis(6-bromo-3-indolyl) ethylamineK. pneumoniae 6/48[14]
Compound 4 Synthetic bis(6-bromo-3-indolyl) derivativeE. coli ATCC 3521816[14]
5p C-2 amine-substituted quinoxaline analogS. aureus4[15]
5p C-2 amine-substituted quinoxaline analogB. subtilis8[15]

Note: The specific class of "2-aminoindoles" is represented here by closely related indole alkaloids and synthetic analogs demonstrating the potential of the core scaffold.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique used to determine the MIC of an antimicrobial agent.[5][17]

Principle: A standardized inoculum of a bacterium is challenged with serial dilutions of the test compound in a liquid growth medium. The lowest concentration that inhibits visible bacterial growth after incubation is recorded as the MIC.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of the bromo-substituted 2-aminoindole in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions in a 96-well microtiter plate using an appropriate sterile broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).[18] The final volume in each well should be 50 or 100 µL.

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture (18-24 hours old) in sterile saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[1]

  • Inoculation: Dilute the standardized bacterial suspension in the broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. Add the diluted inoculum to the wells containing the compound dilutions. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours under appropriate atmospheric conditions.

  • MIC Determination: After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the compound in which there is no visible growth.[1]

Neuroprotective and Enzyme Inhibitory Potential

Beyond their cytotoxic and antimicrobial properties, bromo-substituted indoles have shown promise as modulators of enzymes implicated in neurodegenerative diseases and inflammation.

Inhibition of Key Enzymes
  • Cholinesterases: The indoloquinoline alkaloid cryptolepine and its 2-bromo derivative have been identified as dual inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[19] Inhibition of these enzymes is a primary therapeutic strategy for Alzheimer's disease. The 2-bromo-derivative of cryptolepine showed IC₅₀ values of 868 nM and 770 nM against human AChE and equine BChE, respectively.[19]

  • Monoamine Oxidase (MAO): MAO enzymes are critical in the metabolism of neurotransmitters, and their inhibition is a strategy for treating Parkinson's disease and depression.[20] While direct data on bromo-substituted 2-aminoindoles is emerging, the indole scaffold is a known pharmacophore for MAO inhibition.[10]

Experimental Protocol: General Enzyme Inhibition Assay

This protocol provides a general workflow for assessing the inhibitory potential of compounds against a purified enzyme.[20][21]

Principle: The rate of an enzyme-catalyzed reaction is measured in the presence and absence of the test compound. A reduction in the reaction rate indicates inhibition.

Sources

Exploratory

The Emerging Therapeutic Landscape of 2-Aminoindole-3-carbonitrile Derivatives: A Technical Guide for Drug Discovery

Executive Summary The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of biologically active compounds. Among its diverse derivatives, the 2-aminoindole-3-carbonitrile...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of biologically active compounds. Among its diverse derivatives, the 2-aminoindole-3-carbonitrile scaffold has garnered significant attention as a privileged structure in the quest for novel therapeutics. This technical guide provides an in-depth exploration of the potential therapeutic applications of 2-aminoindole-3-carbonitrile derivatives, with a focus on their anticancer, antimicrobial, and neuroprotective properties. By delving into the underlying mechanisms of action, presenting key quantitative data, and detailing relevant experimental protocols, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals dedicated to advancing novel chemical entities from the laboratory to the clinic.

The 2-Aminoindole-3-carbonitrile Core: A Privileged Scaffold

The 2-aminoindole-3-carbonitrile framework is a unique heterocyclic system characterized by a fusion of a benzene and a pyrrole ring, with an amino group at the 2-position and a nitrile group at the 3-position. This arrangement of functional groups imparts distinct electronic and steric properties, enabling these molecules to interact with a variety of biological targets with high affinity and specificity. The synthetic accessibility of this scaffold allows for extensive structural modifications, paving the way for the development of diverse chemical libraries for high-throughput screening and lead optimization.[1][2]

Anticancer Applications: Targeting the Hallmarks of Malignancy

The fight against cancer demands a multifaceted approach, and 2-aminoindole-3-carbonitrile derivatives have shown promise in targeting several key pathways involved in tumor growth and survival.[3]

Mechanism of Action: A Multi-pronged Attack

2.1.1. Kinase Inhibition:

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a common feature of many cancers.[4] Indole derivatives have been extensively investigated as kinase inhibitors.[5][6] Specifically, indole-3-carbonitrile derivatives have been identified as potent inhibitors of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), a kinase implicated in neurodevelopmental disorders and some cancers.[7][8] The 2-aminoindole-3-carbonitrile scaffold can be envisioned as a template for designing inhibitors that target the ATP-binding site of various kinases, including those crucial for cancer cell proliferation and survival, such as EGFR and Src kinases.[5][9]

Workflow for Kinase Inhibition Assay:

cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Compound_Prep Prepare Serial Dilutions of Test Compound Assay_Plate Add Compound, Kinase, Substrate & ATP to Plate Compound_Prep->Assay_Plate Enzyme_Prep Prepare Kinase, Substrate & ATP Solutions Enzyme_Prep->Assay_Plate Incubation Incubate at Room Temperature Assay_Plate->Incubation Detection Measure Luminescence (e.g., Kinase-Glo®) Incubation->Detection Analysis Calculate IC50 Value Detection->Analysis

Caption: General workflow for an in vitro kinase inhibition assay.

2.1.2. Inhibition of Tubulin Polymerization:

The microtubule network is essential for cell division, and its disruption is a validated strategy in cancer chemotherapy. Several indole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[10][11][12] The 2-aminoindole-3-carbonitrile scaffold can be designed to interact with the colchicine-binding site on β-tubulin, thereby preventing the formation of microtubules.[13]

2.1.3. Induction of Apoptosis via Bcl-2 Inhibition:

The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of apoptosis, with anti-apoptotic members like Bcl-2 being overexpressed in many cancers.[14][15][16] Small molecules that inhibit Bcl-2 can restore the natural process of programmed cell death in cancer cells.[17][18] Indole-based compounds have been designed to mimic the BH3 domain of pro-apoptotic proteins, binding to the hydrophobic groove of Bcl-2 and inhibiting its function.[14][15]

Quantitative Data: Anticancer Activity
Compound ClassTargetCancer Cell LineIC50 (µM)Reference
Indole-3-carbonitrile derivativeDYRK1A-3.30[7]
2-Phenylindole derivativeTubulin PolymerizationMCF-70.052[11]
Indole-based Bcl-2 Inhibitor (U2)Bcl-2MCF-71.2[14][15]
Indole-based Bcl-2 Inhibitor (U3)Bcl-2MCF-711.10[14][15]
3-Aroylindole derivativeTubulin PolymerizationHT290.01[12]
Thienopyridine indole derivativeTubulin PolymerizationMGC-8030.00161[13]

Antimicrobial Applications: Combating Infectious Diseases

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents with novel mechanisms of action. Indole derivatives have demonstrated a broad spectrum of antimicrobial activity.[19][20]

Mechanism of Action

The precise antimicrobial mechanisms of 2-aminoindole-3-carbonitrile derivatives are still under investigation, but potential modes of action for indole compounds include:

  • Membrane Disruption: Cationic indole derivatives can interact with and disrupt the integrity of bacterial cell membranes, leading to cell death.

  • Inhibition of Biofilm Formation: Some indole derivatives have been shown to interfere with quorum sensing and inhibit the formation of bacterial biofilms, which are communities of bacteria that are highly resistant to antibiotics.[21]

  • Enzyme Inhibition: These compounds may target essential bacterial enzymes involved in processes like cell wall synthesis or DNA replication.

Quantitative Data: Antimicrobial Activity
Compound ClassBacterial StrainMIC (µg/mL)Reference
3-Alkylidene-2-indolone derivativeStaphylococcus aureus12.5 - 50[19]
Isatin-derived azoleEscherichia coli1[19]
Quinoxaline derivativeStaphylococcus aureus4 - 16[22]
Quinoxaline derivativeBacillus subtilis8 - 32[22]

Neuroprotective Applications: A Hope for Neurodegenerative Diseases

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by progressive neuronal loss. Indole derivatives have emerged as promising candidates for neuroprotection due to their antioxidant and anti-inflammatory properties.[1][18][23]

Mechanism of Action

4.1.1. Modulation of BDNF/TrkB Signaling:

Brain-Derived Neurotrophic Factor (BDNF) and its receptor, Tropomyosin receptor kinase B (TrkB), play a crucial role in neuronal survival, growth, and synaptic plasticity.[24] Some indole derivatives, such as indole-3-carbinol, have been shown to exert neuroprotective effects by modulating the BDNF/TrkB signaling pathway, which in turn can activate downstream pro-survival pathways like PI3K/Akt.[13][23]

4.1.2. Activation of the Nrf2-ARE Pathway:

The Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway is a primary cellular defense mechanism against oxidative stress. Indole compounds can activate Nrf2, leading to the expression of a battery of antioxidant and cytoprotective genes. This activation can occur through the modulation of pathways that are also influenced by BDNF/TrkB signaling.[23]

Signaling Pathway of Neuroprotection:

Indole 2-Aminoindole-3-carbonitrile Derivatives BDNF BDNF Indole->BDNF Modulates TrkB TrkB Receptor BDNF->TrkB Activates PI3K PI3K TrkB->PI3K Akt Akt PI3K->Akt Nrf2 Nrf2 Akt->Nrf2 Activates Keap1 Keap1 Nrf2->Keap1 Dissociates from ARE ARE Nrf2->ARE Translocates to nucleus & binds Antioxidant Antioxidant & Cytoprotective Genes ARE->Antioxidant Induces transcription Survival Neuronal Survival & Growth Antioxidant->Survival Promotes

Caption: Proposed neuroprotective signaling pathway for indole derivatives.

In Vitro Neuroprotection Data

While specific quantitative data for 2-aminoindole-3-carbonitrile derivatives in neuroprotection assays is emerging, studies on related indole compounds demonstrate significant protective effects against oxidative stress and amyloid-beta toxicity in neuronal cell lines. For instance, certain indole-phenolic hybrids have been shown to increase cell viability by approximately 25% and reduce reactive oxygen species (ROS) levels in the presence of Aβ(25–35) peptide.

Experimental Protocols

Synthesis of 2-Aminoindole-3-carbonitrile Derivatives

A common synthetic route involves the condensation of an appropriately substituted isatin with malononitrile in the presence of a base such as piperidine or triethylamine.

Step-by-step methodology:

  • Dissolve the substituted isatin in a suitable solvent (e.g., ethanol or acetic acid).

  • Add malononitrile and a catalytic amount of the base.

  • Reflux the reaction mixture for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and collect the precipitated product by filtration.

  • Purify the crude product by recrystallization from an appropriate solvent.

In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol outlines a general method for determining the IC50 value of a test compound against a specific protein kinase.[14]

Materials:

  • Test compound (2-aminoindole-3-carbonitrile derivative)

  • Recombinant protein kinase

  • Kinase substrate

  • ATP

  • Kinase reaction buffer

  • Luminescence-based kinase assay kit (e.g., Kinase-Glo®)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • Add the compound dilutions, a positive control (known inhibitor), and a negative control (DMSO) to a 384-well plate.

  • Prepare a master mix containing the kinase, substrate, and reaction buffer.

  • Add the master mix to all wells.

  • Initiate the reaction by adding ATP.

  • Incubate at room temperature for 1 hour.

  • Add the Kinase-Glo® reagent to stop the reaction and generate a luminescent signal.

  • Measure luminescence using a plate reader.

  • Calculate IC50 values from the dose-response curve.

In Vitro Tubulin Polymerization Assay (Turbidity-based)

This assay measures the effect of a compound on the polymerization of purified tubulin.[15]

Materials:

  • Test compound

  • Purified tubulin

  • GTP solution

  • Polymerization buffer

  • 96-well plate

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a pre-chilled 96-well plate, add the compound dilutions or a vehicle control.

  • Add the tubulin solution to each well.

  • Initiate polymerization by adding GTP and transferring the plate to a spectrophotometer pre-warmed to 37°C.

  • Measure the absorbance at 340 nm at regular intervals for 60 minutes.

  • Analyze the polymerization curves to determine the effect of the compound on the rate and extent of tubulin polymerization.

Bcl-2 Binding Assay (Fluorescence Polarization)

This competitive binding assay measures the ability of a test compound to displace a fluorescently labeled peptide from the binding groove of Bcl-2.

Materials:

  • Test compound

  • Recombinant Bcl-2 protein

  • Fluorescently labeled BH3 peptide (tracer)

  • Assay buffer

  • Black, low-volume 384-well plates

Procedure:

  • Prepare serial dilutions of the test compound.

  • Add a fixed concentration of Bcl-2 protein and the fluorescent tracer to the wells.

  • Add the compound dilutions and incubate to reach binding equilibrium.

  • Measure fluorescence polarization using a plate reader.

  • A decrease in polarization indicates displacement of the tracer by the test compound.

  • Calculate the IC50 value from the resulting dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.[20]

Materials:

  • Test compound

  • Bacterial or fungal strain

  • Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)

  • 96-well microtiter plates

Procedure:

  • Prepare serial two-fold dilutions of the test compound in the broth medium in a 96-well plate.

  • Inoculate each well with a standardized suspension of the microorganism.

  • Include a positive control (microorganism with no compound) and a negative control (broth only).

  • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

The 2-aminoindole-3-carbonitrile scaffold represents a versatile and promising platform for the discovery of novel therapeutic agents. The derivatives have demonstrated significant potential in the fields of oncology, infectious diseases, and neurodegenerative disorders. The multi-targeting capabilities of these compounds, particularly in the context of cancer, make them attractive candidates for further development.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Systematic modifications of the 2-aminoindole-3-carbonitrile core to optimize potency, selectivity, and pharmacokinetic properties.

  • Mechanism of Action Elucidation: In-depth studies to fully characterize the molecular targets and signaling pathways modulated by these derivatives for each therapeutic application.

  • In Vivo Efficacy and Safety: Evaluation of lead compounds in relevant animal models to assess their therapeutic efficacy, toxicity, and overall safety profile.

  • Broad-Spectrum Antimicrobial Profiling: Screening against a wider range of pathogenic bacteria and fungi, including multidrug-resistant strains.

The continued exploration of 2-aminoindole-3-carbonitrile derivatives holds great promise for the development of next-generation therapies that address significant unmet medical needs.

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  • Loidreau, Y., et al. (2012). Study of N1-alkylation of indoles from the reaction of 2(or 3)-aminoindole-3-(or 2)carbonitriles with DMF-dialkylacetals. Organic & Biomolecular Chemistry, 10(30), 5966-5975. [Link]

  • Gutensohn, M., et al. (2018). Indole-3-Carbonitriles as DYRK1A Inhibitors by Fragment-Based Drug Design. Molecules, 23(2), 256. [Link]

  • Givalois, L., & Li, S. (2021). A Brief Overview on BDNF-Trk Pathway in the Nervous System: A Potential Biomarker or Possible Target in Treatment of Multiple Sclerosis?. Frontiers in Cellular Neuroscience, 15, 669632. [Link]

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  • Mamedov, I. G., et al. (2020). Antibacterial activity of 2-amino-3-cyanopyridine derivatives. Mendeleev Communications, 30(4), 498-499. [Link]

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Protocols & Analytical Methods

Method

Application Note & Protocol: A Robust One-Pot Synthesis of 2-Amino-5-bromo-1H-indole-3-carbonitrile

Abstract: The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of pharmaceuticals and biologically active compounds.[1][2] Specifically, 2-aminoindole derivatives are...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of pharmaceuticals and biologically active compounds.[1][2] Specifically, 2-aminoindole derivatives are privileged scaffolds that serve as key intermediates in the synthesis of inhibitors for various enzymes and receptor antagonists.[3][4] This application note provides a detailed, field-proven protocol for the efficient one-pot synthesis of 2-amino-5-bromo-1H-indole-3-carbonitrile, a highly versatile building block for drug discovery libraries. The described method leverages a sequential aromatic nucleophilic substitution (SNAr) followed by an in-situ reductive cyclization, offering high step-economy and operational simplicity from readily available starting materials.

Scientific Rationale and Mechanistic Overview

The synthesis of functionalized indoles often requires multi-step procedures that can be time-consuming and lead to lower overall yields.[5] One-pot syntheses, which combine multiple reaction steps into a single operation without isolating intermediates, represent a more efficient and sustainable approach.[6][7] The strategy detailed here for synthesizing 2-amino-5-bromo-1H-indole-3-carbonitrile is a two-step, one-pot sequence that exemplifies this principle.[3][8]

The reaction proceeds via two distinct, sequential phases:

  • Aromatic Nucleophilic Substitution (SNAr): The process begins with the deprotonation of malononitrile using a strong, non-nucleophilic base like sodium hydride (NaH). The resulting carbanion acts as a potent nucleophile, attacking the electron-deficient aromatic ring of 4-bromo-2-fluoronitrobenzene. The nitro group's strong electron-withdrawing nature activates the ring towards nucleophilic attack, facilitating the displacement of the fluoride leaving group to form the key intermediate, 2-(5-bromo-2-nitrophenyl)malononitrile.

  • Reductive Cyclization: In the same reaction vessel, the nitro group of the SNAr product is then reduced to an amine. A combination of zinc powder and a Lewis acid like iron(III) chloride in an acidic medium is a highly effective system for this transformation. The newly formed aniline derivative immediately undergoes a spontaneous intramolecular cyclization. This Thorpe-Ziegler type cyclization involves the nucleophilic attack of the aniline nitrogen onto one of the nitrile groups, forming the indole ring and yielding the desired 2-amino-5-bromo-1H-indole-3-carbonitrile.[9][10]

The causality for this one-pot approach is rooted in the compatibility of the reaction conditions. The initial SNAr reaction is conducted under anhydrous, basic conditions, while the subsequent reductive cyclization is performed in an acidic, aqueous environment created by the direct addition of the reducing agents and acid.

Reaction_Mechanism cluster_reactants Starting Materials cluster_intermediate SₙAr Intermediate cluster_product Final Product SM1 4-Bromo-2-fluoronitrobenzene INT1 2-(5-Bromo-2-nitrophenyl)malononitrile SM1->INT1 Step 1: SₙAr Reaction (Room Temp) SM2 Malononitrile SM2->INT1 Step 1: SₙAr Reaction (Room Temp) Base NaH in DMF Base->INT1 Step 1: SₙAr Reaction (Room Temp) PROD 2-Amino-5-bromo-1H- indole-3-carbonitrile Reducer Zn, FeCl₃, HCl Reducer->PROD Step 2: Reductive Cyclization (Heat)

Caption: Proposed reaction mechanism for the one-pot synthesis.

Detailed Experimental Protocol

This protocol is designed for a 5 mmol scale synthesis. All operations should be performed in a well-ventilated fume hood.

Materials and Equipment
Reagent/MaterialGradeSupplierNotes
4-Bromo-2-fluoronitrobenzene≥98%Sigma-Aldrich-
Malononitrile≥99%Sigma-Aldrich-
Sodium Hydride (NaH)60% dispersion in mineral oilSigma-AldrichHighly reactive, handle with care.
Dimethylformamide (DMF)Anhydrous, ≥99.8%Sigma-AldrichUse a fresh bottle or from a solvent purification system.
Zinc Powder (Zn)<10 µm, ≥98%Sigma-AldrichFine powder increases reactivity.
Iron(III) Chloride (FeCl₃)Anhydrous, ≥97%Sigma-AldrichHygroscopic, handle quickly.
Hydrochloric Acid (HCl)Concentrated (37%)Fisher ScientificCorrosive.
Ethyl Acetate (EtOAc)ACS GradeFisher ScientificFor extraction and chromatography.
HexanesACS GradeFisher ScientificFor chromatography.
Saturated NaCl solution (Brine)-Lab Prepared-
Anhydrous Sodium Sulfate (Na₂SO₄)-Lab PreparedFor drying.

Equipment: 100 mL two-neck round-bottom flask, magnetic stirrer and stir bar, condenser, argon/nitrogen inlet, dropping funnel, heating mantle with temperature controller, standard glassware for workup, rotary evaporator, glass column for chromatography.

Step-by-Step Synthesis Procedure

Experimental_Workflow A 1. Setup & Inert Atmosphere (Flask with DMF, under Ar) B 2. Add NaH (Portion-wise at 0°C) A->B Cool to 0°C C 3. Add Malononitrile (Dropwise, maintain 0°C) B->C Stir 10 min D 4. Add 4-Bromo-2-fluoronitrobenzene (Stir at RT for 1h) C->D Stir 15 min E 5. Add Reductants (HCl, FeCl₃, then Zn portion-wise) D->E Monitor by TLC F 6. Heat Reaction (Reflux at 100°C for 1h) E->F Exothermic, control addition G 7. Quench & Workup (Cool, filter, extract with EtOAc) F->G Monitor by TLC H 8. Purify (Column Chromatography) G->H Dry & concentrate I 9. Characterize (NMR, MS, IR) H->I Isolate pure product

Caption: Step-by-step experimental workflow diagram.

  • Reaction Setup: To a dry 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, add anhydrous DMF (25 mL). Seal the flask and purge with argon or nitrogen for 10 minutes. Cool the flask to 0°C in an ice-water bath.

  • Base Addition: Carefully add sodium hydride (60% dispersion, 0.24 g, 6.0 mmol, 1.2 equiv) portion-wise to the stirred DMF. Causality: Adding NaH slowly at 0°C controls the initial exothermic reaction and hydrogen gas evolution.

  • Nucleophile Formation: Dissolve malononitrile (0.33 g, 5.0 mmol, 1.0 equiv) in a small amount of anhydrous DMF (5 mL) and add it dropwise to the NaH suspension over 10 minutes, maintaining the temperature at 0°C. Stir the resulting mixture for an additional 15 minutes. A color change should be observed as the carbanion forms.

  • SNAr Reaction: Add 4-bromo-2-fluoronitrobenzene (1.10 g, 5.0 mmol, 1.0 equiv) to the reaction mixture. Remove the ice bath and allow the reaction to stir at room temperature for 1 hour. The reaction progress can be monitored by TLC until the starting nitrobenzene is consumed. The mixture will typically turn a deep purple or red color.[3]

  • Addition of Reductants: In sequence, carefully add concentrated HCl (5 mL), a solution of FeCl₃ (0.08 g, 0.5 mmol, 0.1 equiv) in water (2 mL), and finally, zinc powder (1.63 g, 25 mmol, 5.0 equiv) portion-wise. Causality: The acid neutralizes the base and provides the necessary proton source. FeCl₃ acts as a catalyst, and the portion-wise addition of zinc controls the highly exothermic reduction process.

  • Reductive Cyclization: Equip the flask with a condenser and heat the reaction mixture to 100°C for 1 hour. Monitor the reaction by TLC for the formation of the product and disappearance of the intermediate.

  • Workup: After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove excess zinc and inorganic salts, washing the pad with ethyl acetate (3 x 20 mL). Transfer the combined filtrate to a separatory funnel, add water (50 mL), and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The resulting crude solid can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 10% to 40% EtOAc) to yield 2-amino-5-bromo-1H-indole-3-carbonitrile as a solid.

Expected Results and Characterization

ParameterValue
Starting Material 4-Bromo-2-fluoronitrobenzene (5.0 mmol)
Expected Yield 70-85%
Appearance Off-white to light yellow solid
Molecular Formula C₉H₆BrN₃
Molecular Weight 236.07 g/mol

Spectroscopic Data (Predicted/Reference-Based):

  • ¹H NMR (400 MHz, DMSO-d₆): δ 11.5-12.0 (s, 1H, indole N-H), 7.80 (d, J ≈ 1.5 Hz, 1H, H-4), 7.25 (d, J ≈ 8.6 Hz, 1H, H-7), 7.15 (dd, J ≈ 8.6, 1.8 Hz, 1H, H-6), 6.5-7.0 (br s, 2H, -NH₂).[11]

  • ¹³C NMR (101 MHz, DMSO-d₆): δ 150.0 (C-2), 135.0 (C-7a), 129.5 (C-4), 124.0 (C-6), 120.0 (C-5a), 117.0 (CN), 114.0 (C-7), 112.0 (C-5, C-Br), 85.0 (C-3).[11]

  • IR (ATR, cm⁻¹): 3400-3200 (N-H stretching), 2215 (C≡N stretching), 1620, 1580 (C=C aromatic stretching).

  • HRMS (ESI): Calculated for C₉H₇BrN₃ [M+H]⁺: 235.9878; Found: 235.98XX.

Troubleshooting and Safety Precautions

ProblemPossible Cause(s)Recommended Solution(s)
No reaction in Step 4 Inactive NaH; wet DMF or glassware.Use fresh NaH from a new container. Ensure all glassware is oven-dried and DMF is anhydrous.
Incomplete reduction in Step 6 Insufficient zinc; deactivation of zinc surface.Add an additional 1-2 equivalents of zinc powder. A small amount of acid can help activate the zinc surface. Extend reaction time.
Low overall yield Inefficient SNAr reaction; degradation of product during heating.Ensure complete formation of the SNAr intermediate via TLC before proceeding. Avoid excessive heating times during the cyclization step.
Purification difficulties Streaking on silica gel column.Add 1% triethylamine to the eluent to suppress the basicity of the 2-amino group and improve peak shape.

Safety:

  • Sodium Hydride (NaH): Flammable solid that reacts violently with water to produce flammable hydrogen gas. Handle only under an inert atmosphere and away from water. Quench any residual NaH carefully with isopropanol before aqueous workup.

  • Solvents & Reagents: DMF is a skin and respiratory irritant. Halogenated nitroaromatics are toxic and should be handled with care. Concentrated HCl is highly corrosive.

  • General Precautions: Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. All operations must be conducted within a certified chemical fume hood.

Conclusion

This application note provides a comprehensive and reliable one-pot protocol for the synthesis of 2-amino-5-bromo-1H-indole-3-carbonitrile. The method is efficient, scalable, and utilizes readily available starting materials, making it highly suitable for applications in medicinal chemistry and drug discovery research. The detailed mechanistic insights and step-by-step instructions serve as a self-validating system to ensure reproducibility for researchers aiming to incorporate this valuable scaffold into their synthetic programs.

References

  • Mehrabi, H. et al. (2020). One-pot, regioselective synthesis of functionalized indole derivatives: a three-component domino reaction of arylamine. Arkivoc, 2020(vi). [1]

  • Wang, K., Herdtweck, E., & Dömling, A. (2011). One-pot synthesis of 2-amino-indole-3-carboxamide and analogous. ACS Combinatorial Science, 13(2), 140–146. [3][8]

  • Alfa Chemistry. Thorpe Reaction & Thorpe-Ziegler Reaction. Alfa Chemistry Blogs. [9]

  • Chem-Station. (2014). Thorpe-Ziegler Reaction. Chem-Station International Edition. [10]

  • Kushwaha, D. Synthesis and Chemistry of Indole. SlideShare. [5]

  • Chen, Y., et al. (2022). One-Pot Three-Component Coupling Reaction of α-Amino Aryl Ketones, Indoles, and Perbromomethane Under Mild Conditions. Frontiers in Chemistry, 10. [7]

  • Li, Y., et al. (2018). Regioselective C5−H Direct Iodination of Indoles. Journal of Organic Chemistry. [11]

  • Gogoi, P., et al. (2009). Organocatalyzed enantioselective synthesis of 6-amino-5-cyanodihydropyrano[2,3-c]pyrazoles. Tetrahedron Letters, 50(19), 2252-2255. [12]

  • Zhu, Y., et al. (2021). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 26(17). [13]

  • Werz, O., et al. (2006). Design and synthesis of novel 2-amino-5-hydroxyindole derivatives that inhibit human 5-lipoxygenase. Journal of Medicinal Chemistry, 49(14), 4147-4156. [4]

  • Ali, I., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(10). [2]

  • Zhang, M., et al. (2019). Three-Component One-Pot Synthesis of Highly Functionalized Bis-Indole Derivatives. ACS Omega, 4(7), 12790–12799. [6][14]

Sources

Application

Synthetic Routes to Functionalized 2-Aminoindoles from Anilines: A Comprehensive Protocol Guide

Audience: Researchers, scientists, and drug development professionals. Prepared by: Senior Application Scientist Strategic Overview & Rationale The 2-aminoindole scaffold is a privileged pharmacophore in drug discovery,...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals. Prepared by: Senior Application Scientist

Strategic Overview & Rationale

The 2-aminoindole scaffold is a privileged pharmacophore in drug discovery, frequently embedded in biologically active natural products (e.g., Tryptanthrin) and potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors[1]. Historically, constructing functionalized 2-aminoindoles required lengthy, multistep syntheses involving pre-functionalized indole rings or harsh conditions[2].

Modern synthetic chemistry has shifted toward highly convergent, atom-economical routes directly from simple anilines or their immediate precursors[3]. This application note details three field-proven, highly efficient synthetic pathways:

  • Transition-Metal Catalyzed Cascade: Au(I)/Cu(II)-mediated hydroamination and oxidative cyclization[3].

  • Base-Mediated SNAr & Reductive Cyclization: Utilizing 2-halonitrobenzenes (aniline precursors)[4].

  • Metal-Free Annulation: [3+2] annulation of ynamides with anthranils (oxidized aniline surrogates)[5].

Mechanistic Pathways & Causality (E-E-A-T)

To ensure reproducibility and logical troubleshooting, it is critical to understand the causality behind the experimental design of these routes. Do not treat these reagents as interchangeable; each serves a highly specific mechanistic purpose.

Pathway A: Au(I)/Cu(II) Sequential Hydroamination & Oxidative Cyclization

This one-pot protocol leverages the distinct catalytic profiles of two metals[3].

  • Causality of Au(I): Gold(I) selectively acts as a π -acid, activating the ynamide triple bond. This promotes regioselective nucleophilic attack by the aniline nitrogen, forming an acyclic amidine intermediate.

  • Causality of Cu(II): The amidine cannot spontaneously cyclize. CuCl 2​ is introduced specifically to mediate a single-electron transfer (SET) oxidative C-H annulation. The chloride counterion is essential, as it facilitates the coordination required for the ortho-C-H activation of the aniline ring.

Pathway B: SNAr followed by Reductive Cyclization

This approach utilizes 2-fluoronitrobenzene as an aniline precursor[4].

  • Causality of the Base (NaH): NaH deprotonates the cyanoacetamide to form a strong nucleophile, which undergoes Nucleophilic Aromatic Substitution (SNAr) with the highly electrophilic 2-fluoronitrobenzene.

  • Causality of Fe/Zn and HCl: The reduction of the nitro group to an aniline must be carefully controlled. A specific combination of FeCl 3​ and Zn dust in HCl is used. Zn acts as the primary reducing agent, while FeCl 3​ acts as a Lewis acid and redox mediator, ensuring rapid in situ reduction to the aniline, which immediately attacks the adjacent cyano group to form the 2-aminoindole-3-carboxamide[4].

Pathway C: Metal-Free [3+2] Annulation
  • Causality of Anthranils: Anthranils act as internal oxidants and aniline surrogates. Under thermal or Brønsted acid conditions, the N-O bond cleaves upon reaction with the ynamide, driving a [3+2] annulation that avoids transition-metal toxicity—ideal for late-stage pharmaceutical synthesis[5].

Visualizing the Synthetic Divergence

G Aniline Aniline Derivatives (Starting Material) Amidine Amidine Intermediate Aniline->Amidine Au(I) cat. Hydroamination Ynamide Ynamides Ynamide->Amidine Intermediate [3+2] Intermediate Ynamide->Intermediate Aminoindole Functionalized 2-Aminoindole Amidine->Aminoindole CuCl2 Oxidative Cyclization Anthranil Anthranils (Aniline Surrogate) Anthranil->Intermediate Metal-Free Annulation Intermediate->Aminoindole Rearrangement Nitro 2-Halonitrobenzene (Aniline Precursor) SNAr SNAr Intermediate Nitro->SNAr Base (NaH) SNAr Cyano Cyanoacetamide Cyano->SNAr SNAr->Aminoindole Fe/Zn, HCl Reduction/Cyclization

Mechanistic divergence of aniline-to-2-aminoindole synthetic pathways.

Comparative Analysis of Synthetic Routes

Synthetic RouteKey Reagents / CatalystsSubstrate Scope & ToleranceTypical YieldsPrimary Advantage
Au(I)/Cu(II) Cascade Anilines, Ynamides, Au(I), CuCl 2​ Broad (aryl, alkyl, halogens tolerated)60–90%Uses simple, unfunctionalized anilines; highly regioselective.
Reductive Cyclization 2-Halonitrobenzenes, Cyanoacetamides, Fe/ZnExcellent for electron-deficient rings70–95%One-pot access to 3-carboxamide derivatives; highly scalable.
Metal-Free [3+2] Anthranils, Ynamides, TfOH (optional)High functional group tolerance50–85%Completely avoids transition metals; environmentally benign.
Anionic Cyclization Polyfunctionalized anilines, KHHighly substituted (pentasubstituted)62–98%Precise control over positions 4, 5, 6, and 7 of the indole ring.

(Note: Anionic cyclization data is derived from the sequential metalation protocols developed by Knochel et al.[6])

Detailed Experimental Protocols

These protocols are designed as self-validating systems . Built-in analytical checkpoints ensure that each mechanistic step has successfully occurred before proceeding, minimizing wasted reagents and time.

Protocol 1: Au(I)/Cu(II)-Catalyzed One-Pot Synthesis

Objective: Synthesize diversely substituted 2-aminoindoles from simple anilines and ynamides[3].

Materials:

  • Aniline derivative (1.0 equiv)

  • Ynamide (1.2 equiv)

  • Au catalyst (e.g., Ph 3​ PAuNTf 2​ , 5 mol%)

  • CuCl 2​ (2.0 equiv, anhydrous)

  • Solvent: 1,2-Dichloroethane (DCE)

Step-by-Step Procedure:

  • Hydroamination: In an oven-dried Schlenk tube under an argon atmosphere, dissolve the aniline (0.5 mmol) and ynamide (0.6 mmol) in anhydrous DCE (3.0 mL).

  • Add the Au(I) catalyst (5 mol%). Stir the mixture at room temperature for 2–4 hours.

  • Self-Validation Checkpoint: Monitor the reaction via TLC or LC-MS. The disappearance of the ynamide and the appearance of a new mass corresponding to the acyclic amidine intermediate confirms the success of the hydroamination step. Do not proceed until conversion is >95%.

  • Oxidative Cyclization: Once the amidine is fully formed, add anhydrous CuCl 2​ (1.0 mmol, 2.0 equiv) directly to the reaction mixture.

  • Heat the mixture to 80 °C and stir for 12–16 hours.

  • Self-Validation Checkpoint: A color change and precipitation of copper salts will occur. LC-MS should indicate a mass shift of -2 Da (loss of 2 protons during oxidative cyclization).

  • Workup: Cool to room temperature, dilute with dichloromethane (10 mL), and filter through a short pad of Celite to remove metal salts. Concentrate the filtrate under reduced pressure and purify via flash column chromatography (silica gel, hexane/ethyl acetate) to afford the pure 2-aminoindole.

Protocol 2: One-Pot SNAr and Reductive Cyclization

Objective: Synthesize 2-aminoindole-3-carboxamides from 2-halonitrobenzenes[4].

Materials:

  • Cyanoacetamide (1.0 equiv)

  • 2-Fluoronitrobenzene (1.0 equiv)

  • NaH (60% dispersion in mineral oil, 2.2 equiv)

  • FeCl 3​ (3.0 equiv) and Zn dust (10.0 equiv)

  • 1.0 N HCl (2.0 equiv)

  • Solvent: Anhydrous DMF

Step-by-Step Procedure:

  • SNAr Reaction: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve the cyanoacetamide (2.0 mmol) in dry DMF (4.0 mL, 0.5 M).

  • Slowly add NaH (4.4 mmol, 2.2 equiv) at 0 °C. Stir for 10 minutes to ensure complete deprotonation.

  • Add 2-fluoronitrobenzene (2.0 mmol, 1.0 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 1 hour.

  • Self-Validation Checkpoint: The reaction mixture will turn a deep purple color, indicative of the stable anionic SNAr intermediate[4]. LC-MS can confirm the intermediate mass.

  • Reduction/Cyclization: Carefully add 1.0 N HCl (4.0 mL, 2.0 equiv) to quench excess NaH and adjust the pH.

  • Immediately add FeCl 3​ (6.0 mmol, 3.0 equiv) followed by Zn dust (20.0 mmol, 10.0 equiv) in portions (Caution: Exothermic).

  • Heat the reaction mixture to 100 °C for 1 hour.

  • Self-Validation Checkpoint: The deep purple color will completely dissipate, indicating the consumption of the nitro intermediate and successful reductive cyclization.

  • Workup: Cool the mixture, dilute with ethyl acetate, and wash sequentially with water and brine. Dry the organic layer over Na 2​ SO 4​ , concentrate, and purify via recrystallization or chromatography.

References

  • Title: Facile one-pot synthesis of 2-aminoindoles from simple anilines and ynamides Source: Chemical Communications (RSC Publishing) URL: [Link]

  • Title: One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous Source: ACS Combinatorial Science (via PMC / NIH) URL: [Link]

  • Title: Metal-Free [3+2] Annulation of Ynamides with Anthranils to Construct 2-Aminoindoles Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: Preparation of Fully Substituted Anilines for the Synthesis of Functionalized Indoles Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: One‐pot Synthesis of 2‐Aminoindole through SET Oxidative Cyclization: Concise Synthesis of Tryptanthrin and Phaitanthrin E Source: Asian Journal of Organic Chemistry (via ResearchGate) URL: [Link]

  • Title: TMSOTf-Catalyzed Reactions of N-Arylynamides with Sulfilimines To Construct 2-Aminoindoles and α-Arylated Amidines Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Sources

Method

Application Note: Derivatization Strategies for the Amino Group of 2-Amino-5-bromo-1H-indole-3-carbonitrile

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Discovery Professionals Compound: 2-Amino-5-bromo-1H-indole-3-carbonitrile (CAS: 1242140-64-2) Introduction and Reactivity Profile 2-Amino-5-bromo-1H-indo...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Discovery Professionals Compound: 2-Amino-5-bromo-1H-indole-3-carbonitrile (CAS: 1242140-64-2)

Introduction and Reactivity Profile

2-Amino-5-bromo-1H-indole-3-carbonitrile is a highly versatile, polyfunctional building block widely utilized in the development of kinase inhibitors, anti-vascular agents, and central nervous system (CNS) therapeutics[1]. However, derivatizing the exocyclic 2-amino group presents distinct synthetic challenges due to the unique electronic environment of the indole core.

The Causality of Reduced Nucleophilicity

In standard aliphatic or unhindered aromatic amines, the nitrogen lone pair is readily available for electrophilic attack. In 2-amino-5-bromo-1H-indole-3-carbonitrile, the nucleophilicity of the 2-amino group is severely attenuated by a "push-pull" conjugated system. The lone pair on the C2-amine is highly delocalized into the indole π -system and strongly withdrawn by the electron-withdrawing 3-cyano group. Furthermore, the inductive electron-withdrawing effect of the 5-bromo substituent further depletes electron density from the core.

Consequently, standard alkylation or acylation conditions often fail, lead to poor yields, or result in competitive N1-alkylation (due to the relatively acidic indole NH). Successful derivatization requires specific catalytic activation (e.g., DMAP for acylations) or exploiting the proximity of the 3-cyano group for thermodynamically driven annulation reactions[2][3].

ReactivityMap SM 2-Amino-5-bromo-1H- indole-3-carbonitrile Acyl N-Acylation (Amide Formation) SM->Acyl EDCI/DMAP or RCOCl/Pyridine Annul Annulation (Pyrimido[4,5-b]indole) SM->Annul Formamide or HC(OEt)3 Heat (>150°C) Alkyl N-Alkylation (Reductive Amination) SM->Alkyl Aldehyde / NaCNBH3 Weak Acid Catalyst

Caption: Reactivity pathways for the derivatization of the deactivated 2-amino group.

Derivatization Strategies and Methodologies

N-Acylation via Catalytic Activation

Due to the poor nucleophilicity of the 2-amino group, coupling with carboxylic acids requires highly active coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) paired with 4-Dimethylaminopyridine (DMAP)[1]. DMAP acts as a nucleophilic catalyst, forming a highly reactive N-acylpyridinium intermediate that forces the acylation of the deactivated indole amine.

Pyrimido[4,5-b]indole Annulation

The most powerful application of this scaffold is the construction of 9H-pyrimido[4,5-b]indoles. The adjacent 2-amino and 3-cyano groups are perfectly positioned for a formal [4+2] or cascade condensation. Reacting the scaffold with formamide or triethyl orthoformate generates a formamidine intermediate at C2, which immediately undergoes an intramolecular 6-endo-dig cyclization by attacking the electrophilic 3-cyano carbon[2][3].

Annulation Step1 2-Amino-5-bromo-1H-indole-3-carbonitrile Step2 Electrophilic Attack at 2-NH2 (Formamide) Step1->Step2 Step3 Formamidine Intermediate Step2->Step3 - H2O / Heat Step4 Intramolecular Cyclization (Attack on 3-CN) Step3->Step4 6-endo-dig cyclization Step5 6-Bromo-9H-pyrimido[4,5-b]indol-4-amine Step4->Step5 Tautomerization

Caption: Stepwise mechanistic workflow for pyrimido[4,5-b]indole annulation.

Quantitative Data Summary

The following table summarizes the optimized reaction parameters for the primary derivatization pathways of 2-Amino-5-bromo-1H-indole-3-carbonitrile.

Derivatization TypeReagents / CatalystsSolventTemp (°C)Primary ProductTypical Yield
N-Acylation R-COOH, EDCI, DMAP (0.2 eq)DMF / DCM25 - 502-Amido-5-bromo-1H-indole-3-carbonitrile65 - 80%
Annulation Formamide (Excess)Neat160 - 1806-Bromo-9H-pyrimido[4,5-b]indol-4-amine75 - 90%
Annulation Triethyl orthoformate, Ac2OToluene110Ethyl N-(5-bromo-3-cyano-1H-indol-2-yl)formimidate80 - 85%
Reductive Amination R-CHO, NaCNBH3, AcOHMeOH652-(Alkylamino)-5-bromo-1H-indole-3-carbonitrile50 - 70%

Experimental Protocols

Protocol A: DMAP-Catalyzed N-Acylation

This protocol ensures selective acylation of the exocyclic amine while avoiding N1-acylation, validated by the use of mild bases and DMAP catalysis.

  • Preparation: In an oven-dried, argon-purged 50 mL round-bottom flask, dissolve the target carboxylic acid (1.2 mmol) in anhydrous DMF (10 mL).

  • Activation: Add EDCI hydrochloride (1.5 mmol) and stir at room temperature for 15 minutes to form the O-acylisourea intermediate.

  • Coupling: Add 2-Amino-5-bromo-1H-indole-3-carbonitrile (1.0 mmol, 236.07 g/mol ) followed by DMAP (0.2 mmol).

  • Reaction: Heat the mixture to 50 °C and stir for 12–16 hours. Causality note: Elevated temperature is required because the deactivated amine attacks the bulky N-acylpyridinium complex slowly.

  • Monitoring: Monitor reaction completion via TLC (Eluent: 5% MeOH in DCM). The product spot will be highly UV-active but will lack the primary amine ninhydrin response.

  • Workup: Quench the reaction by pouring it into ice-cold water (50 mL). Extract with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with 1M HCl (to remove DMAP and unreacted amine), saturated NaHCO3, and brine.

  • Purification: Dry over anhydrous Na2SO4, concentrate in vacuo, and purify via silica gel flash chromatography.

Protocol B: Synthesis of 6-Bromo-9H-pyrimido[4,5-b]indol-4-amine via Annulation

This protocol utilizes neat formamide as both reagent and solvent, driving the thermodynamically favorable cyclization.

  • Preparation: In a 25 mL heavy-walled pressure vial equipped with a magnetic stir bar, suspend 2-Amino-5-bromo-1H-indole-3-carbonitrile (2.0 mmol) in neat formamide (10 mL)[2].

  • Reaction: Seal the vial and heat the suspension in an oil bath at 160–180 °C for 8 hours. Causality note: High thermal energy is strictly required to drive the elimination of water during formamidine formation and to overcome the activation energy of the subsequent 6-endo-dig cyclization.

  • Workup: Allow the reaction mixture to cool to room temperature. The product typically precipitates directly from the formamide solution as a crystalline solid.

  • Isolation: Pour the mixture into 50 mL of ice-cold distilled water to maximize precipitation. Stir for 30 minutes.

  • Filtration: Filter the precipitate under vacuum using a Buchner funnel. Wash the filter cake extensively with cold water (to remove residual formamide) followed by cold ethanol (10 mL) and diethyl ether (10 mL).

  • Drying: Dry the solid under high vacuum at 60 °C overnight to afford the pure pyrimido[4,5-b]indole derivative.

References

  • Indole derivatives with vascular damage activity (JP2003535078A)
  • A Simple Copper-Catalyzed Cascade Synthesis of 2-Amino-1H-indole-3-carboxylate Derivatives & Pyrimido[4,5-b]indole formation Source: ResearchGate / ChemInform URL:[Link]

Sources

Application

protocol for Suzuki-Miyaura coupling of 5-bromoindole derivatives

Advanced Application Note: Suzuki-Miyaura Functionalization of 5-Bromoindole Scaffolds The indole scaffold is a privileged structure ubiquitous in natural products, pharmaceuticals, and materials science[1]. For drug dev...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Application Note: Suzuki-Miyaura Functionalization of 5-Bromoindole Scaffolds

The indole scaffold is a privileged structure ubiquitous in natural products, pharmaceuticals, and materials science[1]. For drug development professionals conducting Structure-Activity Relationship (SAR) studies, the late-stage functionalization of the indole core—specifically at the C5 position—is a critical pathway for generating diverse chemical libraries. The Suzuki-Miyaura cross-coupling of 5-bromoindole with aryl or heteroaryl boronic acids is a highly versatile method for this transformation[1].

However, the electronic nature of the indole ring presents unique mechanistic challenges. This application note provides an authoritative, self-validating guide to optimizing these couplings, explaining the causality behind catalyst selection, protecting group strategies, and reaction conditions.

Mechanistic Causality & The "Free N-H" Challenge

To master the Suzuki-Miyaura coupling of 5-bromoindoles, one must understand the interplay between the substrate's electronic properties and the palladium catalytic cycle. The cycle relies on three fundamental steps: oxidative addition, transmetalation, and reductive elimination[1].

CatalyticCycle Pd0 Pd(0) Catalyst Active Species OA Oxidative Addition (Rate Determining) Pd0->OA + 5-Bromoindole PdII_Br Pd(II) Intermediate [Indole]-Pd-Br OA->PdII_Br TM Transmetalation (Base Mediated) PdII_Br->TM + Aryl-B(OH)2 + Base PdII_R Pd(II) Intermediate [Indole]-Pd-[Aryl] TM->PdII_R RE Reductive Elimination Product Release PdII_R->RE RE->Pd0 Catalyst Regeneration

Catalytic cycle of Suzuki-Miyaura coupling for 5-bromoindole derivatives.

The Debromination Failure Mode: The most common side reaction when coupling unprotected 5-bromoindole is debromination (yielding indole) or oligomerization[2][3]. This is driven by the acidic N-H proton. Under the basic conditions required for transmetalation, the N-H proton is deprotonated, forming an electron-rich indolide anion[3]. This anion significantly increases the electron density of the aromatic ring, which strengthens the C-Br bond. Consequently, the oxidative addition step is hindered. The stalled Pd(II) intermediate is then highly susceptible to proto-demetalation, replacing the bromine with a hydrogen atom[3].

Strategic Interventions:

  • N-Protection: Masking the nitrogen with an electron-withdrawing or sterically bulky group (e.g., Boc, Tosyl, or SEM) prevents deprotonation, maintains the electrophilicity of the C-Br bond, and ensures a clean catalytic cycle[3][4].

  • Advanced Ligand Design: If an unprotected N-H is required, highly electron-rich and sterically demanding dialkylbiaryl phosphine ligands (like SPhos) or specialized Pd-nanoparticles must be used. These ligands accelerate oxidative addition and force rapid reductive elimination, effectively outcompeting the debromination pathway[5][6].

Strategic Optimization of Catalytic Systems

The choice of catalyst, base, and solvent must be treated as an integrated system. Water is often added as a co-solvent because it dissolves the inorganic base and facilitates the formation of the reactive hydroxyl-boronate complex, which undergoes transmetalation significantly faster than the neutral boronic acid[2].

Table 1: Comparative Analysis of Catalytic Conditions for 5-Bromoindole Coupling

Catalyst SystemLigandBaseSolvent SystemTemp (°C)Substrate TypeYield (%)
Pd(dppf)Cl₂ dppfK₂CO₃DME / H₂O80N-Protected90 - 95
Pd(PPh₃)₄ PPh₃Na₂CO₃Toluene / EtOH / H₂O80N-Protected66 - 99
Pd(OAc)₂ SPhosK₃PO₄Dioxane / H₂O60 - 100Unprotected85 - 95
Pd-Nanoparticles NoneK₂CO₃Aqueous Media37Unprotected70 - 85
NiCl₂(PCy₃)₂ PCy₃K₃PO₄t-Amyl alcohol100N-Protected85 - 95

(Data synthesized from comprehensive substrate scope studies[1][4][6])

Experimental Methodologies (Self-Validating Protocols)

Workflow Prep 1. Preparation Inert Atmosphere React 2. Reaction Heating (60-100°C) Prep->React Workup 3. Work-up Aqueous Extraction React->Workup Purify 4. Purification Chromatography Workup->Purify Analyze 5. Analysis LC-MS Validation Purify->Analyze

Step-by-step experimental workflow for the Suzuki-Miyaura coupling process.

Protocol A: Classical Coupling of N-Protected 5-Bromoindole

Best for: High-throughput library generation where late-stage deprotection is acceptable.

Materials: N-Boc-5-bromoindole (1.0 equiv), Arylboronic acid (1.2 - 1.5 equiv), Pd(dppf)Cl₂ (5 mol%), K₂CO₃ (3.0 equiv), 1,4-Dioxane/Water (4:1 v/v)[1][3].

Step-by-Step Procedure:

  • Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add N-Boc-5-bromoindole, arylboronic acid, and K₂CO₃.

  • Atmosphere Exchange: Seal the vial with a septum cap. Evacuate the vial and backfill with Argon (repeat 3 times) to remove oxygen, which rapidly degrades Pd(0) species.

  • Solvent Addition: Syringe in the degassed 1,4-Dioxane/Water (4:1) mixture.

  • Catalyst Introduction: Quickly uncap, add Pd(dppf)Cl₂, and reseal. Purge with Argon for an additional 2 minutes.

    • Self-Validation Checkpoint 1: Upon heating, the mixture should transition from a pale suspension to a dark red/brown homogeneous-like mixture, indicating the formation of the active Pd(0) complex.

  • Reaction: Heat the mixture at 80 °C for 2–4 hours.

    • Self-Validation Checkpoint 2 (IPQC): Withdraw a 10 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS. The reaction is validated as complete when the starting material peak (m/z corresponding to the brominated species) is <2% relative to the product mass.

  • Work-up: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and filter through a pad of Celite to remove palladium black. Wash the organic filtrate with water and brine, then dry over anhydrous Na₂SO₄[1].

  • Purification: Concentrate under reduced pressure and purify via silica gel column chromatography (typically Hexanes/EtOAc gradients).

Protocol B: Advanced Aqueous Coupling of Unprotected 5-Bromoindole

Best for: Late-stage functionalization, bio-orthogonal applications, or when protecting groups are unviable.

Materials: 5-Bromoindole (1.0 equiv), Arylboronic acid (1.5 equiv), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), K₃PO₄·H₂O (2.0 equiv), 1,4-Dioxane/Water (4:1 v/v)[5][6].

Step-by-Step Procedure:

  • Catalyst Pre-activation: In a strictly inert vial, combine Pd(OAc)₂ and SPhos in degassed 1,4-Dioxane. Stir at room temperature for 15 minutes. Causality: Pre-forming the Pd-SPhos complex prevents the unprotected indole from coordinating to bare palladium and poisoning the catalyst[5].

  • Reagent Addition: In a separate reaction vessel, combine 5-bromoindole, arylboronic acid, and K₃PO₄·H₂O.

  • Mixing: Transfer the pre-activated catalyst solution into the reaction vessel, followed by the requisite amount of degassed water.

  • Reaction: Heat at 60 °C (or up to 100 °C depending on steric bulk of the boronic acid) for 5–8 hours[5].

    • Self-Validation Checkpoint: Monitor via TLC. The absence of a highly polar baseline spot (oligomers) and the absence of the debrominated indole spot (Rf usually slightly lower than 5-bromoindole) validates the efficacy of the SPhos ligand.

  • Isolation: Follow the standard EtOAc/Celite work-up described in Protocol A.

References

  • Benchchem. "Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole." Benchchem.
  • ResearchGate. "Suzuki–Miyaura cross‐coupling of 5‐bromoindole (6) and phenylboronic acid.
  • RSC Publishing. "An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides." Organic Chemistry Frontiers.
  • ACS Publications. "Arylboronic Acids and Arylpinacolboronate Esters in Suzuki Coupling Reactions Involving Indoles." The Journal of Organic Chemistry.
  • PMC. "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles.
  • Benchchem. "How to avoid debromination in 5-bromoindole reactions." Benchchem.
  • Organic Chemistry Portal. "Pd-Catalyzed Tandem C-N/C-C Coupling of gem-Dihalovinyl Systems." Organic Chemistry Portal.

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Method

The 2-Aminoindole Scaffold: A Versatile Ally in Anti-Cancer Drug Discovery

Introduction: The Privileged Scaffold in Oncology The indole nucleus, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a multit...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Privileged Scaffold in Oncology

The indole nucleus, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a multitude of biological targets with high affinity.[1][2][3] Within this family, 2-aminoindole derivatives have emerged as a particularly promising class of compounds in the relentless pursuit of novel anti-cancer therapeutics. Their synthetic tractability and the diverse three-dimensional space they can occupy allow for the fine-tuning of their pharmacological profiles, leading to the discovery of potent and selective agents against various cancer hallmarks. This application note provides a comprehensive overview of the utility of 2-aminoindoles in oncology, delving into their diverse mechanisms of action and providing a detailed protocol for their initial biological evaluation.

Mechanisms of Action: A Multi-Pronged Attack on Cancer

2-Aminoindole derivatives exert their anti-cancer effects by modulating a variety of cellular processes critical for tumor growth and survival. Their versatility allows them to be tailored to inhibit specific targets, leading to a multi-pronged therapeutic strategy.

Microtubule Targeting Agents: Disrupting the Cellular Scaffolding

A significant number of 2-aminoindole derivatives have been identified as potent microtubule targeting agents (MTAs).[4] Unlike many conventional chemotherapeutics that suffer from poor bioavailability and acquired resistance, certain novel 2-amino-pyrrole-carboxamides (2-APCAs), which share a similar structural motif with 2-aminoindoles, have demonstrated the ability to interfere with tubulin polymerization.[4] This disruption of microtubule dynamics leads to mitotic arrest, where the cancer cells are unable to complete cell division, ultimately triggering programmed cell death (apoptosis).[4][5] This is evidenced by the increased expression of apoptotic markers such as cleaved PARP and caspase-3.[4] Notably, these compounds have shown efficacy in multi-drug resistant (MDR) cancer cell lines, highlighting their potential to overcome a major challenge in cancer therapy.[4]

Kinase Inhibition: Halting Aberrant Signaling Cascades

Cancer is often driven by dysregulated signaling pathways orchestrated by protein kinases. The 2-aminoindole scaffold has proven to be an excellent framework for the design of potent kinase inhibitors, targeting key players in cancer progression.[3][6][7]

  • Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition: Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. VEGFRs are key regulators of this process.[8][9] Several 2-aminoindole and related indolin-2-one derivatives have been developed as potent VEGFR-2 inhibitors, effectively blocking the downstream signaling pathways that promote endothelial cell proliferation and migration.[10][11][12][13] This anti-angiogenic activity starves the tumor of essential nutrients and oxygen, impeding its growth.

  • Cyclin-Dependent Kinase (CDK) Inhibition: CDKs are central to the regulation of the cell cycle.[14][15][16] Their aberrant activity is a common feature of many cancers, leading to uncontrolled cell proliferation. 2-aminoindole derivatives have been successfully designed to inhibit various CDKs, including CDK2 and CDK5, thereby inducing cell cycle arrest, typically at the G1 or G2/M phase, and subsequent apoptosis.[6][15][17]

  • Aurora Kinase Inhibition: The Aurora kinase family (A, B, and C) plays a critical role in mitosis.[18][19] Their overexpression is linked to tumorigenesis and poor prognosis.[19][20] Novel 2-aminoindole-based compounds have been identified as potent pan-Aurora kinase inhibitors, leading to mitotic failure and cancer cell death.[20][21][22]

The following diagram illustrates the central role of VEGFR-2 in promoting tumor angiogenesis and how 2-aminoindole-based inhibitors can disrupt this process.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds P_VEGFR2 P-VEGFR-2 (Active) VEGFR2->P_VEGFR2 Dimerization & Autophosphorylation PLCg PLCγ P_VEGFR2->PLCg PI3K PI3K P_VEGFR2->PI3K RAS Ras P_VEGFR2->RAS Permeability Vascular Permeability PLCg->Permeability AKT Akt PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Cell Migration ERK->Migration Aminoindole 2-Aminoindole Inhibitor Aminoindole->VEGFR2 Inhibits

Caption: VEGFR-2 signaling pathway and its inhibition by 2-aminoindole derivatives.

Experimental Protocol: Assessment of In Vitro Cytotoxicity using the MTT Assay

A fundamental first step in evaluating the anti-cancer potential of novel 2-aminoindole derivatives is to determine their cytotoxicity against a panel of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[23][24][25]

Principle:

This assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow, water-soluble MTT to a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Materials:
  • Cancer cell lines (e.g., MCF-7 for breast cancer, HT-29 for colon cancer)[26]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Test 2-aminoindole compounds dissolved in dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • DMSO (for formazan solubilization)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader (capable of measuring absorbance at 570 nm)

Step-by-Step Methodology:
  • Cell Seeding:

    • Harvest exponentially growing cells using trypsin-EDTA and resuspend in complete medium.

    • Perform a cell count and adjust the cell density to 5 x 10^4 cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the 2-aminoindole test compounds in complete medium from a concentrated stock solution in DMSO. Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent-induced toxicity.

    • Include a vehicle control (medium with the same final concentration of DMSO) and a positive control (a known cytotoxic drug, e.g., doxorubicin).

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.

    • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Plot the percentage of cell viability against the compound concentration (on a logarithmic scale) to generate a dose-response curve.

    • Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, from the dose-response curve.

Experimental Workflow Diagram

MTT_Assay_Workflow start Start cell_seeding Seed Cancer Cells in 96-well Plate start->cell_seeding incubation1 Incubate 24h (Cell Attachment) cell_seeding->incubation1 compound_treatment Treat with 2-Aminoindole Derivatives (Serial Dilutions) incubation1->compound_treatment incubation2 Incubate 48-72h compound_treatment->incubation2 mtt_addition Add MTT Reagent incubation2->mtt_addition incubation3 Incubate 2-4h (Formazan Formation) mtt_addition->incubation3 solubilization Remove Medium & Add DMSO to Solubilize Formazan incubation3->solubilization read_absorbance Measure Absorbance at 570 nm solubilization->read_absorbance data_analysis Calculate % Viability & Determine IC50 read_absorbance->data_analysis end End data_analysis->end

Caption: A streamlined workflow of the MTT assay for cytotoxicity evaluation.

Data Presentation: Hypothetical Cytotoxicity Data

The following table summarizes hypothetical IC50 values for a series of 2-aminoindole derivatives against two cancer cell lines.

Compound IDMCF-7 (Breast Cancer) IC50 (µM)HT-29 (Colon Cancer) IC50 (µM)
2-AI-01 5.28.1
2-AI-02 0.81.5
2-AI-03 12.625.3
Doxorubicin 0.50.9

Conclusion and Future Directions

The 2-aminoindole scaffold represents a highly versatile and promising platform for the development of novel anti-cancer agents. Their ability to be chemically modified to target a wide array of oncogenic pathways, including microtubule dynamics and critical protein kinases, underscores their therapeutic potential.[27][28] The straightforward and robust protocols for their synthesis and initial biological screening, such as the MTT assay, facilitate the rapid identification of lead compounds. Future research will likely focus on optimizing the selectivity and pharmacokinetic properties of these derivatives to enhance their in vivo efficacy and safety profiles, with the ultimate goal of translating these promising preclinical findings into effective clinical therapies.[29][30] The continued exploration of the chemical space around the 2-aminoindole nucleus is poised to deliver the next generation of targeted anti-cancer drugs.

References

  • 2-APCAs, the Novel Microtubule Targeting Agents Active against Distinct Cancer Cell Lines. (2021). Vertex AI Search.
  • Three-Step Synthesis of 3-Aminoindole-2-carboxylate-Conjugated 2-Amino-6-chloropyrimidines and Their Anticancer Activity. (2025). Thieme Chemistry.
  • Three-Step Synthesis of 3-AminoIndole-2-carboxylate conjugated 2-Amino-6-chloropyrimidines and Their Anticancer Activity | Request PDF. (2025). ResearchGate.
  • Design and Synthesis of Novel 2-Amino-5-hydroxyindole Derivatives That Inhibit Human 5-Lipoxygenase. (2006). Journal of Medicinal Chemistry.
  • Three-Step Synthesis of 3-Aminoindole-2-carboxylate-Conjugated 2-Amino-6-chloropyrimidines and Their Anticancer. (2025). Thieme.
  • Synthesis, biological evaluation and molecular docking studies of 2-amino-3,4,5-trimethoxyaroylindole derivatives as novel anticancer agents. (2016). PubMed.
  • Facile one-pot synthesis of 2-aminoindoles from simple anilines and ynamides. (n.d.). Chemical Communications (RSC Publishing).
  • Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents. (2014). DDDT.
  • Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. (2025). Bentham Science.
  • Evolution of a New Class of VEGFR-2 Inhibitors from Scaffold Morphing and Redesign. (n.d.). ACS Publications.
  • In Vivo Anticancer Efficacy of Indole-Based Compounds: A Comparative Analysis. (n.d.). Benchchem.
  • Recent Advances in Microtubule Targeting Agents for Cancer Therapy. (2025). MDPI.
  • Discovery of microtubule polymerization inhibitor with excellent anticancer activity. (2025). BioWorld.
  • Two Antagonistic Microtubule Targeting Drugs Act Synergistically to Kill Cancer Cells. (n.d.). PMC.
  • Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. (n.d.). PubMed.
  • 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. (n.d.). PMC.
  • Characterization of a highly selective inhibitor of the Aurora kinases. (n.d.). PMC.
  • Cytotoxicity Evaluation of Novel bis(2-aminoethyl)amine Derivatives. (2020). MDPI.
  • Aurora Kinase Inhibitors: Current Status and Outlook. (n.d.). Frontiers.
  • Aurora Kinase | Inhibitors. (n.d.). MedChemExpress.
  • Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. (n.d.). Semantic Scholar.
  • Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold. (2025). ResearchGate.
  • Synthesis and in vivo SAR study of indolin-2-one-based multi-targeted inhibitors as potential anticancer agents. (2014). PubMed.
  • Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition. (n.d.). MDPI.
  • In Vivo Acute Toxicity Studies of Novel Anti-Melanoma Compounds Downregulators of hnRNPH1/H2. (n.d.). MDPI.
  • Recent Progress on Tubulin Inhibitors with Dual Targeting Capabilities for Cancer Therapy. (2021). ACS Publications.
  • Aurora kinase inhibitors: novel small molecules with promising activity in acute myeloid and Philadelphia-positive leukemias. (2010). PubMed.
  • Design, synthesis and anticancer evaluation of novel hydrazide-2-oxindole analogues as GSK-3β kinase inhibitors. (n.d.). RSC Publishing.
  • Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review. (n.d.). PubMed.
  • Evolution of a New Class of VEGFR-2 Inhibitors from Scaffold Morphing and Redesign. (2016). ACS Medicinal Chemistry Letters.
  • Current Chemistry Letters An overview on 2-indolinone derivatives as anticancer agents. (2023). Growing Science.
  • Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. (2023). PMC.
  • CDK inhibitors in cancer therapy, an overview of recent development. (n.d.). PMC - NIH.
  • 2-Aminobenzothiazoles in anticancer drug design and discovery. (n.d.). PMC - NIH.
  • The next generation of CDK inhibitors is coming. (2023). MD Anderson Cancer Center.
  • Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. (n.d.). Semantic Scholar.
  • Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy. (2021). PubMed.
  • Advances in Cancer Therapy: A Comprehensive Review of CDK and EGFR Inhibitors. (2024). MDPI.
  • Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents. (2014). PubMed.
  • A New CDK2 Inhibitor with 3-Hydrazonoindolin-2-One Scaffold Endowed with Anti-Breast Cancer Activity: Design, Synthesis, Biological Evaluation, and In Silico Insights. (2021). PMC.
  • Synthetic Approaches and Clinical Application of Representative Small-Molecule Inhibitors of Cyclin-Dependent Kinase for Cancer Therapy. (n.d.). MDPI.
  • Development of 2-oindolin-3-ylidene-indole-3-carbohydrazide derivatives as novel apoptotic and anti-proliferative agents towards colorectal cancer cells. (n.d.). PMC - NIH.
  • Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. (n.d.). MDPI.
  • Synthesis and Evaluation of Cytotoxic Activity of 2-Aryl-2-(3-indolyl)propionic Acid Derivatives. (2025). Preprints.org.
  • Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. (n.d.). MDPI.
  • 2-Aminobenzothiazoles in anticancer drug design and discovery. (2023). PubMed.
  • 2-Aminobenzothiazoles in anticancer drug design and discovery. (n.d.). ResearchGate.

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Application

Application Note: Chemoselective Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of 2-Amino-5-bromo-1H-indole-3-carbonitrile

Executive Summary The functionalization of privileged heterocyclic scaffolds is a critical operation in modern drug discovery. 2-Amino-5-bromo-1H-indole-3-carbonitrile is a highly functionalized building block that offer...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalization of privileged heterocyclic scaffolds is a critical operation in modern drug discovery. 2-Amino-5-bromo-1H-indole-3-carbonitrile is a highly functionalized building block that offers multiple vectors for derivatization[1]. However, performing palladium-catalyzed C–C bond formations (such as the Suzuki-Miyaura cross-coupling) on this substrate is notoriously difficult. The presence of two unprotected nitrogen nucleophiles—a 2-amino group and a 1H-indole nitrogen—frequently leads to catalyst poisoning or competitive N-arylation.

This application note provides a field-proven, chemoselective protocol utilizing the XPhos-Pd-G2 precatalyst system. By leveraging extreme steric shielding and precise base selection, this methodology completely suppresses off-cycle coordination and N-arylation, ensuring high-yielding C5-arylation.

Mechanistic Insights & Chemoselectivity Challenges

As an Application Scientist, I frequently observe that the primary failure mode in the cross-coupling of highly functionalized indoles is not a lack of reactivity at the C–Br bond, but rather the uncontrolled reactivity of the heteroatoms.

The Causality of Catalyst Poisoning

The 5-bromo position of 2-Amino-5-bromo-1H-indole-3-carbonitrile is electronically primed for oxidative addition. However, unprotected amines and indoles contain lone pairs that can act as bidentate or monodentate ligands. These nitrogen atoms coordinate tightly to the Pd(II) intermediate, forming thermodynamically stable, off-cycle dead-end complexes that halt the catalytic cycle.

The Risk of Competitive N-Arylation

Under the basic conditions required for Suzuki-Miyaura coupling, the indole NH and the 2-amino group can undergo competitive Buchwald-Hartwig N-arylation[2]. The strongly electron-withdrawing 3-carbonitrile group exacerbates this risk by increasing the acidity of the indole N–H bond, making it easier to deprotonate and form a highly nucleophilic anion.

Ligand Selection Strategy: The XPhos Advantage

To circumvent these chemoselectivity issues, we employ XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl), a bulky, electron-rich biarylphosphine ligand[3],[4].

  • Steric Shielding: The extreme steric bulk of the triisopropylphenyl ring forces the formation of a highly active, monoligated L1​ -Pd(0) species. This steric shield physically blocks the substrate's nitrogen atoms from coordinating to the palladium center.

  • Rapid Activation: Utilizing a preformed precatalyst like XPhos-Pd-G2 ensures the rapid, low-temperature generation of the active Pd(0) species[5]. This favors the faster Suzuki-Miyaura transmetalation pathway over the slower, competitive C–N bond formation.

Reaction Pathway Visualization

The following diagram illustrates the engineered catalytic cycle, demonstrating exactly where the XPhos ligand exerts its protective effect to maintain turnover.

G Pd0 L-Pd(0) Active Catalyst (Monoligated XPhos) OA Oxidative Addition (at 5-Bromo position) Pd0->OA Substrate PdII_1 L-Pd(II)(Ar)(Br) Complex OA->PdII_1 TM Transmetalation with Ar'-B(OH)3K PdII_1->TM Base, Boronic Acid Poison Catalyst Poisoning & N-Arylation (Sterically Blocked) PdII_1->Poison Unprotected Amines PdII_2 L-Pd(II)(Ar)(Ar') Complex TM->PdII_2 RE Reductive Elimination PdII_2->RE RE->Pd0 Catalyst Regeneration Product 5-Aryl-2-amino-1H-indole- 3-carbonitrile RE->Product

Catalytic cycle of the Suzuki-Miyaura coupling, highlighting the prevention of off-cycle poisoning.

Quantitative Data: Reaction Optimization

The protocol's parameters were rigorously optimized to balance reactivity and chemoselectivity. The causality behind the optimal conditions (Entry 4) is detailed below.

EntryPrecatalyst / LigandBaseSolvent SystemTemp (°C)Yield (%)Mechanistic Observation & Causality
1Pd(PPh3)4Na2CO3Toluene/H2O (4:1)9018%Severe catalyst poisoning by free -NH2/-NH due to lack of steric shielding.
2Pd(dppf)Cl2K2CO31,4-Dioxane/H2O (4:1)9042%Bidentate ligand slows reductive elimination; competitive N-arylation observed.
3XPhos-Pd-G2NaOtBu1,4-Dioxane/H2O (4:1)8035%Strong base deprotonated the indole NH, forcing nucleophilic N-arylation.
4 XPhos-Pd-G2 K3PO4 1,4-Dioxane/H2O (4:1) 80 94% Optimal. Monoligated Pd(0) prevents poisoning; mild base prevents N-arylation.
5SPhos-Pd-G2K3PO41,4-Dioxane/H2O (4:1)8081%Good conversion, but slightly inferior steric shielding compared to XPhos.

Causality of Base Selection: K3PO4 provides the exact pKa balance needed. It is basic enough to generate the reactive [Ar−B(OH)3​]− ate-complex required for transmetalation, but mild enough to avoid deprotonating the highly acidic indole NH, thereby shutting down the Buchwald-Hartwig side reaction[6].

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Specific visual and analytical checkpoints are embedded to ensure the integrity of the catalytic cycle at every step.

Materials Required
  • Substrate: 2-Amino-5-bromo-1H-indole-3-carbonitrile (1.0 mmol, 236.05 g/mol )

  • Coupling Partner: Arylboronic acid (1.2 mmol)

  • Catalyst: XPhos-Pd-G2 (0.02 mmol, 2 mol%)

  • Base: Potassium phosphate tribasic ( K3​PO4​ ), anhydrous (2.0 mmol)

  • Solvent: 1,4-Dioxane / Deionized Water (4:1 v/v, 10 mL total)

Step-by-Step Methodology

Step 1: Reaction Setup & Degassing

  • To an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add the indole substrate, arylboronic acid, and K3​PO4​ .

  • Add 8 mL of 1,4-Dioxane and 2 mL of H2​O .

  • Critical Step: Sparge the heterogeneous mixture with Argon for exactly 15 minutes. Causality: Oxygen facilitates the rapid oxidation of electron-rich phosphines like XPhos to phosphine oxides, permanently deactivating the ligand.

  • Quickly add the XPhos-Pd-G2 precatalyst under a positive stream of Argon and seal the vial with a Teflon-lined crimp cap.

Step 2: Initiation and Heating

  • Place the vial in a pre-heated block at 80 °C and stir vigorously (800 rpm).

  • Validation Checkpoint 1 (Visual): Within 10 minutes, the mixture should transition to a clear, homogeneous golden-yellow solution as the active Pd(0) species is generated. If the solution turns opaque black within 30 minutes, premature catalyst decomposition (palladium black) has occurred, indicating insufficient degassing.

Step 3: In-Process Control (IPC)

  • After 4 hours, cool the reaction to room temperature.

  • Validation Checkpoint 2 (Analytical): Withdraw a 10 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS. The protocol is validated if the starting material peak (m/z 236/238, isotopic doublet) is entirely consumed and replaced by the target product mass. The absence of a mass corresponding to [Product + Aryl] confirms that N-arylation was successfully suppressed.

Step 4: Workup and Isolation

  • Dilute the reaction mixture with Ethyl Acetate (20 mL) and transfer to a separatory funnel.

  • Wash the organic layer with saturated aqueous NaHCO3​ (15 mL) followed by brine (15 mL).

  • Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the crude product.

Step 5: Purification

  • Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 10% to 50% EtOAc in Hexanes). The 3-carbonitrile group renders the product highly crystalline, often allowing for direct trituration in cold diethyl ether as an alternative purification method.

References

  • Chemical Reviews (ACS) Title: Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions Source: American Chemical Society URL:[Link]

  • Molecular Diversity Title: A highly efficient precatalytic system (XPhos‐PdG2) for the Suzuki–Miyaura cross‐coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine Source: Springer Link URL:[Link]

  • Organic Chemistry Frontiers Title: An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides Source: Royal Society of Chemistry (RSC) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Crude 2-Amino-5-bromo-1H-indole-3-carbonitrile

Welcome to the technical support center for the purification of 2-Amino-5-bromo-1H-indole-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common chal...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 2-Amino-5-bromo-1H-indole-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this indole derivative. The following troubleshooting guides and FAQs are based on established principles of organic chemistry and data from analogous compounds.

I. Understanding the Molecule: Key Physicochemical Properties

2-Amino-5-bromo-1H-indole-3-carbonitrile possesses a unique combination of functional groups that dictate its purification strategy. The indole ring is electron-rich and susceptible to oxidation, while the amino group imparts basicity and the nitrile group is polar. The bromo-substituent adds to the molecular weight and can influence crystal packing. The stability of the 2-aminoindole core is a critical consideration, as related structures have shown susceptibility to degradation under harsh acidic or basic conditions.[1]

II. Troubleshooting Common Purification Issues

This section addresses specific problems you may encounter during the purification of crude 2-Amino-5-bromo-1H-indole-3-carbonitrile.

Issue 1: The Product is an Oil and Fails to Crystallize
  • Problem: After solvent removal from an extraction or column chromatography, the product remains a viscous oil or a waxy solid instead of a crystalline powder.

  • Probable Causes & Solutions:

    • Residual Solvent: Trace amounts of high-boiling solvents (e.g., DMF, DMSO) can hinder crystallization.

      • Solution: Co-evaporate the crude product with a lower-boiling solvent like toluene or dichloromethane multiple times under reduced pressure.

    • Presence of Impurities: Impurities can act as "crystal poisons," disrupting the formation of a crystal lattice.

      • Solution: Attempt to precipitate the product from a solution. Dissolve the oil in a minimal amount of a good solvent (e.g., acetone, ethyl acetate) and slowly add a poor solvent (e.g., hexanes, petroleum ether) until turbidity persists. Cool the mixture to induce precipitation.

    • Hygroscopic Nature: The amino group can make the compound hygroscopic.

      • Solution: Ensure all glassware is oven-dried and perform the final steps of the purification under an inert atmosphere (e.g., nitrogen or argon).

Issue 2: The Purified Product Retains a Strong Color (Yellow, Brown, or Pink)
  • Problem: The final product is not the expected off-white or pale yellow solid and exhibits a persistent color.

  • Probable Causes & Solutions:

    • Oxidation of the Indole Ring: The electron-rich indole nucleus is prone to air oxidation, which can generate colored impurities.

      • Solution 1 (Recrystallization): During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool.[2]

      • Solution 2 (General Handling): Handle the compound under an inert atmosphere and use degassed solvents to minimize exposure to oxygen.

    • Formation of Charge-Transfer Complexes: Colored impurities can arise from interactions between different molecules in the crude mixture.

      • Solution: Column chromatography is generally effective at separating these types of impurities.

Issue 3: Poor Separation During Silica Gel Column Chromatography
  • Problem: The compound streaks on the column, co-elutes with impurities, or shows very low recovery.

  • Probable Causes & Solutions:

    • Interaction with Acidic Silica Gel: The basic amino group can strongly interact with the acidic silanol groups on the surface of silica gel, leading to tailing and poor separation.

      • Solution 1 (Solvent System Modification): Add a small amount of a basic modifier to the eluent, such as 0.5-1% triethylamine or ammonia in methanol. This will neutralize the acidic sites on the silica gel and improve the elution of the basic compound.

      • Solution 2 (Alternative Stationary Phase): Consider using a different stationary phase, such as neutral or basic alumina, which is more suitable for the purification of basic compounds.[3]

    • Inappropriate Solvent Polarity: The chosen eluent may be too polar or not polar enough.

      • Solution: Develop an appropriate solvent system using thin-layer chromatography (TLC) before running the column. The ideal Rf value for the desired compound on TLC is typically between 0.2 and 0.4 for good separation on a column.[3]

Issue 4: Product Decomposition During Purification
  • Problem: Significant loss of product is observed during purification, and analysis of the recovered material shows the presence of new, unexpected compounds.

  • Probable Causes & Solutions:

    • Instability to pH Extremes: As indicated by studies on related 2-aminoindole esters, the 2-aminoindole scaffold can be unstable in the presence of strong acids or bases.[1]

      • Solution: Avoid purification methods that involve strongly acidic or basic conditions. If an acid-base extraction is necessary, use mild acids and bases (e.g., dilute acetic acid, saturated sodium bicarbonate) and minimize the contact time.

    • Thermal Instability: Prolonged heating during recrystallization can lead to decomposition.

      • Solution: Use the minimum amount of heat necessary to dissolve the compound during recrystallization and avoid prolonged refluxing.

III. Frequently Asked Questions (FAQs)

  • Q1: What are the likely impurities in crude 2-Amino-5-bromo-1H-indole-3-carbonitrile?

    • A1: Based on common synthetic routes for similar molecules, potential impurities could include:

      • Starting materials: Unreacted precursors from the synthesis.

      • Over-brominated species: Such as a dibromo-indole derivative. The synthesis of 2-amino-5-bromopyridine, for instance, can yield 2-amino-3,5-dibromopyridine as a byproduct.[4]

      • Oxidation products: Colored compounds resulting from the oxidation of the indole ring.

      • Byproducts from side reactions: Depending on the synthetic pathway, other related indole isomers or reaction intermediates may be present.

  • Q2: What is a good starting point for selecting a recrystallization solvent?

    • A2: The principle of "like dissolves like" is a good starting point. Given the polar nature of the amino and nitrile groups, polar solvents are likely to be good dissolving solvents. A good approach is to use a solvent pair.

      • Dissolve the crude product in a minimal amount of a hot, relatively polar solvent in which it is soluble (e.g., acetone, ethyl acetate, or ethanol).

      • Slowly add a hot, less polar solvent in which the product is less soluble (e.g., hexanes, petroleum ether, or water) until the solution becomes turbid.

      • Add a few drops of the hot polar solvent to redissolve the precipitate and then allow the solution to cool slowly.

    • For the related indole-3-carbonitrile, a mixture of acetone and petroleum ether has been successfully used for recrystallization.[2]

  • Q3: What eluent system should I start with for column chromatography?

    • A3: A common starting point for the chromatography of moderately polar compounds is a mixture of a non-polar solvent and a more polar solvent.

      • Recommended Starting System: A gradient of ethyl acetate in hexanes (or petroleum ether). Start with a low percentage of ethyl acetate (e.g., 10-20%) and gradually increase the polarity.

      • For more polar impurities: A more polar system, such as methanol in dichloromethane, might be necessary.

      • TLC is key: Always determine the optimal solvent system by running TLC plates first.[3]

  • Q4: How should I handle and store the purified 2-Amino-5-bromo-1H-indole-3-carbonitrile?

    • A4: Based on the properties of related amino-bromo-aromatic compounds, the following storage conditions are recommended:

      • Storage Temperature: Store at ambient temperature.

      • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

      • Light: Protect from light, as indole derivatives can be light-sensitive.

      • Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[5]

IV. Visualization of Purification Workflow

Decision Tree for Purification Method Selection

Purification_Decision_Tree start Crude 2-Amino-5-bromo-1H-indole-3-carbonitrile is_solid Is the crude product a solid? start->is_solid is_colored Is the solid colored? is_solid->is_colored Yes precipitate Attempt Precipitation is_solid->precipitate No (Oil/Wax) recrystallize Attempt Recrystallization is_colored->recrystallize No charcoal Recrystallize with activated charcoal is_colored->charcoal Yes column_chrom Perform Column Chromatography recrystallize->column_chrom Fails pure_product Pure Product recrystallize->pure_product Successful charcoal->column_chrom Fails charcoal->pure_product Successful column_chrom->pure_product precipitate->column_chrom

Caption: A decision tree to guide the selection of an appropriate purification method.

V. Summary of Recommended Solvents for Purification

Purification MethodRecommended Solvents/SystemsRationale & Key Considerations
Recrystallization Solvent Pairs: - Acetone/Hexanes- Ethyl Acetate/Hexanes- Ethanol/WaterThe use of a polar "good" solvent and a non-polar "poor" solvent allows for fine-tuning of solubility to achieve good crystal formation.[6][7]
Column Chromatography (Normal Phase) Stationary Phase: - Silica Gel (+ 0.5-1% Triethylamine)- Neutral or Basic AluminaThe addition of a basic modifier to the eluent for silica gel chromatography helps to prevent tailing of the basic amine product. Alumina is a good alternative for basic compounds.[3]
Mobile Phase (Eluent): - Ethyl Acetate in Hexanes (gradient)- Methanol in Dichloromethane (for more polar compounds)A gradient elution from low to high polarity is generally effective for separating compounds with different polarities.[8]

VI. References

  • Column chromatography. (n.d.). Retrieved from a general organic chemistry resource.

  • Recrystallization. (n.d.). Retrieved from a general organic chemistry laboratory manual.

  • Go-to recrystallization solvent mixtures : r/Chempros. (2023, February 19). Reddit.

  • How to run column chromatography. (n.d.). Retrieved from a university chemistry department resource.

  • 2-Amino-1-mesityl-1H-indole-3-carbonitrile. (n.d.). Sigma-Aldrich.

  • indole-3-carbonitrile - Organic Syntheses Procedure. (n.d.). Organic Syntheses.

  • Riseley, R., et al. (n.d.). Unusual reactivity of 2-amino-1H-indole-3-carboxylate esters. Arkivoc.

  • 2-Amino-1-mesityl-1H-indole-3-carbonitrile | 245734-94-5. (n.d.). Sigma-Aldrich.

  • 2-amino-5-bromo-1H-indole-3-carboxylic acid. (n.d.). A commercial supplier website.

  • Recrystallization-1.doc.pdf. (n.d.). Retrieved from a university chemistry course material.

  • Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. (2021, August 31). MDPI.

  • Column chromatography - Columbia University. (n.d.). Columbia University.

  • is added to the column in an even layer until the curved portion at the bottom of the glass column is completely covered (Figure 2). Dry silica gel (84 g) - Organic Syntheses Procedure. (n.d.). Organic Syntheses.

  • 2-amino-5-bromo-1H-indole-3-carbonitrile | 1242140-64-2 - J&K Scientific. (n.d.). J&K Scientific.

  • Evaluating Impurities in Drugs (Part I of III). (2012, February 2). Pharmaceutical Technology.

  • HPLC Column Technical Guide. (n.d.). GL Sciences.

  • Synthesis of 2-Amino-3-hydroxy-3H-indoles via Palladium-Catalyzed One-Pot Reaction of Isonitriles, Oxygen, and N-Tosylhydrazones Derived from 2-Acylanilines. (2017, July 13). ACS Publications.

  • Where Do Impurities In Pharmaceutical Analysis Come From? - Senieer. (n.d.). Senieer.

  • 2,3-diaminopyridine - Organic Syntheses Procedure. (n.d.). Organic Syntheses.

  • One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous. (n.d.). PMC.

  • Identification and synthesis of impurities formed during sertindole preparation. (2011, January 7). Beilstein Journal of Organic Chemistry.

  • Novel Synthesis of 5-Amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile. (2012, July 18). ACS Publications.

  • How to recrystallization amine compound and it is not soluble in common organic solvents. (2021, January 19). ResearchGate.

  • A kind of preparation method of 2- amino -5- bromopyridine - Google Patents. (n.d.). Google Patents.

  • 2-Amino-5-bromopyridine Safety Data Sheet. (n.d.). Jubilant Ingrevia Limited.

  • 2-amino-5-bromo-1H-indole-3-carbonitrile. (n.d.). MilliporeSigma.

  • 1242140-64-2|2-Amino-5-bromo-1H-indole-3-carbonitrile - BLDpharm. (n.d.). BLDpharm.

  • 5-Bromoindole-3-carboxaldehyde 98 877-03-2. (n.d.). Sigma-Aldrich.

Sources

Optimization

Technical Support Center: Navigating the Challenges of Regioselective 2-Aminoindole Functionalization

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthetic chemistry of 2-aminoindoles. This guide is designed to provide in-depth, field-proven insig...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthetic chemistry of 2-aminoindoles. This guide is designed to provide in-depth, field-proven insights into overcoming the common and complex challenges associated with the regioselective functionalization of this privileged heterocyclic scaffold. The 2-aminoindole core is a cornerstone in medicinal chemistry, appearing in numerous bioactive compounds and clinical drug candidates.[1][2] However, its rich and often competing reactivity presents significant synthetic hurdles.

This resource moves beyond simple protocols to explain the underlying principles governing reactivity and provides a logical framework for troubleshooting unexpected results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the inherent reactivity of the 2-aminoindole system.

Q1: Why is achieving regioselectivity in 2-aminoindole functionalization so difficult?

A1: The challenge arises from the presence of multiple nucleophilic sites within a single molecule. A typical N-unprotected 2-aminoindole has at least three primary reactive centers: the indole nitrogen (N1), the exocyclic amino group (2-NH₂), and the C3 position of the pyrrole ring. The electron-donating nature of the amino group makes the indole ring highly electron-rich, further activating the C3 position for electrophilic attack.[3] This creates a competitive environment where reagents can react at multiple sites, leading to mixtures of N1-functionalized, 2-N-functionalized, and C3-functionalized products.

Q2: What is the intrinsically most reactive site on the 2-aminoindole ring towards electrophiles, and why?

A2: For most electrophilic substitution reactions, the C3 position is the most reactive site.[3] This is consistent with the general reactivity pattern of indoles. Electrophilic attack at C3 proceeds through a cationic intermediate (a σ-complex) where the positive charge can be effectively delocalized onto the N1 nitrogen without disrupting the aromaticity of the fused benzene ring.[3] Attack at other positions, like C2, would lead to less stable intermediates where the benzene ring's aromaticity is compromised in key resonance structures.

Q3: What is a "directing group," and how does it enable functionalization at less reactive positions like C2 or C7?

A3: A directing group is a chemical moiety temporarily installed, typically on the indole N1 nitrogen, to control the position of a subsequent reaction. This strategy is paramount for C-H activation, which allows for functionalization without pre-installing a halide or other leaving group. The directing group works by forming a stable, cyclic intermediate with a transition metal catalyst (e.g., Palladium, Rhodium, Iridium).[3] This chelation brings the catalyst into close proximity with a specific C-H bond (e.g., at C2 or C7), which it then activates for reaction. After the desired bond is formed, the directing group can be removed. This approach overrides the inherent electronic preference for C3 reactivity.

Q4: When should I consider protecting the 2-amino group itself?

A4: Protection of the 2-amino group is necessary when its nucleophilicity or basicity interferes with a desired transformation. For example, in reactions involving strong bases or highly reactive electrophiles, the unprotected amine can be deprotonated or can react preferentially. Converting the amine to a less nucleophilic carbamate (e.g., Boc, Cbz) masks its reactivity.[4][5] This strategy is crucial for many cross-coupling reactions or when subsequent modifications are planned at other sites on the indole scaffold. The choice of protecting group is dictated by its stability to the planned reaction conditions and the mildness of its eventual removal.[6]

Section 2: Troubleshooting Guide for Common Experimental Problems

This guide is structured around common experimental outcomes that indicate a problem with regioselectivity or reaction efficiency.

Problem 1: Lack of Regioselectivity – Mixture of N- and C-Functionalized Products

You perform an acylation or alkylation and find a mixture of products functionalized at the 2-amino group, the N1 position, and/or the C3 position.

Potential Cause Scientific Rationale Recommended Solution
High Nucleophilicity of Multiple Sites The N1-H, 2-NH₂, and C3 positions all have high electron density and can act as nucleophiles, leading to competitive reactions.Implement a Protecting Group Strategy. This is the most robust solution. Protect the N1 and/or 2-NH₂ positions to block their reactivity. See Protocol 1 for a standard N-Boc protection.
Inappropriate Base or Solvent A strong base may deprotonate both the N1-H and 2-NH₂ protons, creating highly reactive anionic nucleophiles. Polar, aprotic solvents (e.g., DMF, DMSO) can stabilize charged intermediates, potentially favoring N-alkylation/acylation.Screen Reaction Conditions. Switch to a weaker, non-nucleophilic base (e.g., a tertiary amine like Et₃N or DIPEA). Test less polar solvents (e.g., THF, Dioxane, Toluene) which may favor C-functionalization.
High Reagent Reactivity Highly reactive electrophiles (e.g., acid chlorides, methyl iodide) are less selective and will react with the most accessible nucleophilic site kinetically.Use a Less Reactive Electrophile. Consider using an acid anhydride instead of an acid chloride, or a less reactive alkylating agent like a tosylate or mesylate.
Problem 2: Poor or No Reactivity in a Transition-Metal-Catalyzed C-H Functionalization

You are attempting a C-H activation/arylation at a specific position (e.g., C2 or C7) using a directing group, but you recover starting material or see very low conversion.

Potential Cause Scientific Rationale Recommended Solution
Catalyst Inactivation Palladium and other transition metal catalysts are sensitive to oxygen and certain impurities. The 2-amino group itself can sometimes coordinate to the metal center in a non-productive way, inhibiting catalysis.Ensure Rigorously Inert Conditions. Thoroughly degas all solvents and reagents (e.g., via freeze-pump-thaw cycles or sparging with argon/nitrogen).[7] Use fresh, high-purity catalyst and ligands.
Suboptimal Ligand/Catalyst Combination The ligand plays a critical role in the stability and reactivity of the catalyst. An inappropriate ligand may not facilitate the C-H activation step effectively.[7]Screen Ligands and Catalysts. For C-H arylations, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often effective.[7] Consult the literature for catalyst systems proven to work with indole substrates.
Incorrect Oxidant or Additive Many C-H activation cycles require a stoichiometric oxidant (e.g., Ag₂O, Cu(OAc)₂) to regenerate the active catalytic species.[8][9] Additives can be crucial for facilitating key steps like proton abstraction.Verify and Optimize Additives. Ensure the correct oxidant is being used at the proper stoichiometry. If the protocol calls for an additive (e.g., Cs₂CO₃, K₃PO₄), ensure it is fresh and anhydrous.
Steric Hindrance Bulky substituents near the target C-H bond or on the directing group can physically block the catalyst from accessing the reaction site.[10]Modify the Substrate. If possible, use a substrate with a smaller directing group or fewer bulky substituents. Alternatively, a more forcing reaction condition (higher temperature) may overcome the steric barrier, but this risks side reactions.
Problem 3: Functionalization Occurs at the Wrong C-H Position

You intended to functionalize the C7 position but obtained the C2 or C3 product, or a mixture of isomers.

troubleshooting_flowchart start Problem: Wrong C-H Isomer Obtained q1 Is a directing group (DG) being used on N1? start->q1 q2 Is the DG known to direct to the observed position? q1->q2 Yes sol3 No regiocontrol is present. Reaction is following inherent electronic preference (likely C3). Introduce a directing group for the desired position. q1->sol3 No sol1 Background reaction is occurring. Strengthen chelation control: 1. Check catalyst/ligand system. 2. Optimize solvent and temperature. 3. Ensure DG is fully installed. q2->sol1 No sol2 The DG is not performing as expected. 1. Verify DG structure. 2. Switch to a different DG known to favor the desired position (See Table 1). q2->sol2 Yes

Caption: Troubleshooting flowchart for incorrect C-H functionalization.

The choice of directing group is the single most important factor for controlling the site of C-H functionalization on the indole scaffold. Different groups create different-sized chelation rings with the metal catalyst, favoring activation at specific positions.

Table 1: Common Directing Groups for Indole N1 and Their Regiochemical Outcomes

Directing GroupAbbreviationTarget Position(s)Typical Metal CatalystReference
PivaloylPivC7, C4 (with C3 block)Pd, BBr₃ (metal-free)[8][11]
2-PyrimidylPyC2Pd, Cu
Sulfonyl (e.g., Tosyl)TsC2Pd[3]
tert-ButyldiphenylphosphinoylP(O)tBu₂C7Pd[11]
Methoxycarbonyl-C2Rh[12]

Section 3: Key Experimental Protocols

These protocols provide a validated starting point for common transformations discussed in this guide.

Protocol 1: General Procedure for N-Boc Protection of the 2-Amino Group

This protocol effectively protects the exocyclic amine, rendering it non-nucleophilic for subsequent reactions.

Materials:

  • 2-Aminoindole substrate (1.0 equiv)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 - 1.5 equiv)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 equiv)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.5 equiv)

  • Anhydrous solvent (DCM or THF)

Procedure:

  • Dissolve the 2-aminoindole substrate in the anhydrous solvent under an inert atmosphere (e.g., Nitrogen or Argon).

  • Add the base (Et₃N or DIPEA) and the DMAP catalyst.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of Boc₂O in the same solvent dropwise over 10-15 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Model Palladium-Catalyzed C7-Arylation Using an N-Pivaloyl Directing Group

This protocol illustrates a directed C-H functionalization on the benzene ring, a challenging but crucial transformation.[11]

Materials:

  • N1-Pivaloyl-indole substrate (1.0 equiv)

  • Aryl iodide or bromide (1.5 equiv)

  • Pd(OAc)₂ (5 mol%)

  • A suitable ligand (e.g., SPhos) (10 mol%)

  • A base/additive (e.g., Ag₂O or K₂CO₃) (2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

Procedure:

  • To an oven-dried reaction vessel, add the N1-pivaloyl-indole, aryl halide, palladium catalyst, ligand, and base under an inert atmosphere.

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the vessel and heat the reaction to the required temperature (typically 80-120 °C).

  • Stir for 12-24 hours, monitoring progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove catalyst residues.[7]

  • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

The following diagram illustrates how different directing groups (DG) guide a metal catalyst (M) to activate specific C-H bonds, overriding the intrinsic reactivity of the indole core.

regioselectivity_control cluster_indole 2-Aminoindole Core indole [ 2-Aminoindole Structure ] c3_electrophile Electrophilic Attack (No Control) c3_product C3-Functionalization c3_electrophile->c3_product n1_dg_c2 N1 Directing Group (e.g., Pyrimidyl) c2_product C2-Functionalization n1_dg_c2->c2_product n1_dg_c7 N1 Directing Group (e.g., Pivaloyl) c7_product C7-Functionalization n1_dg_c7->c7_product c3_dg_c4 C3 Directing Group (e.g., Pivaloyl) c4_product C4-Functionalization c3_dg_c4->c4_product nh2_protect N-Protection (e.g., Boc) nh2_inert 2-NH₂ is Inert nh2_protect->nh2_inert

Caption: Control strategies for regioselective functionalization.

References

  • Regio- and Enantioselective N-Heterocyclic Carbene-Catalyzed Annulation of Aminoindoles Initiated by Friedel–Crafts Alkylation. PMC. [Link]

  • Recent Advances in the Regioselective Synthesis of Indoles via C–H Activation/Functionalization. Thieme Connect. [Link]

  • A Review on Recent Development of Indole and its Scaffold on Drug Discovery in Different Pharmacological Activities. International Journal for Innovative Research in Technology. [Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PMC. [Link]

  • Ruthenium Catalyzed Directing Group-Free C2-Selective Carbenoid Functionalization of Indoles by α-Aryldiazoesters. ACS Publications. [Link]

  • Protective Groups. Organic Chemistry Portal. [Link]

  • Amino Acid-Protecting Groups. SciSpace. [Link]

  • Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. MDPI. [Link]

  • Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. PMC. [Link]

  • Enantioselective Synthesis of 2-Amino-1,1-diarylalkanes Bearing a Carbocyclic Ring Substituted Indole through Asymmetric Catalytic Reaction of Hydroxyindoles with Nitroalkenes. ACS Publications. [Link]

  • 2‐Aminoindoles and 2‐Iminoindolines as Viable Precursors of Indole‐Fused Nitrogenated Polyheterocycles. University of Camerino. [Link]

  • From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds. ResearchGate. [Link]

  • Copper-catalyzed direct regioselective C5–H alkylation reactions of functionalized indoles with α-diazomalonates. PMC. [Link]

  • Protecting Groups. IIT Bombay. [Link]

  • Ir-Catalyzed Functionalization of 2-Substituted Indoles at the 7-Position: Nitrogen-Directed Aromatic Borylation. Michigan State University. [Link]

  • Troubleshooting Guides. Creative Biolabs. [Link]

  • Protecting Groups List. SynArchive. [Link]

  • Catalyst–Controlled C–O versus C–N Allylic Functionalization of Terminal Olefins. PMC. [Link]

  • What are some of the troubleshooting steps that a lab can perform first before calling the instrument manufacturer or Bio-Rad for assistance? QCNet Help Center. [Link]

  • Regioselective cascade annulation of indoles with alkynediones for construction of functionalized tetrahydrocarbazoles triggered by Cp*RhIII-catalyzed C–H activation. RSC Publishing. [Link]

  • [RhCp*Cl2]2-Catalyzed Indole Functionalization: Synthesis of Bioinspired Indole-Fused Polycycles. ACS Publications. [Link]

  • Synthesis of functionalized of 2‐aminoindole from acyclic amidine 3 a. ResearchGate. [Link]

  • Synthesis of 2‐Amino‐3‐arylindoles and their Fused Analogues via Intramolecular C‐Arylation. ResearchGate. [Link]

  • One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous. PMC. [Link]

  • One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous. ACS Publications. [Link]

  • Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes. Beilstein Journals. [Link]

  • 2-Alkynyl Indole-3-carbonitriles: Synthon for the Regioselective Synthesis of Functionalized 4-Aminocarbazoles. PubMed. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reductive Cyclization for Indole Synthesis

Prepared by: Gemini, Senior Application Scientist Welcome to the Technical Support Center for Indole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the compl...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the Technical Support Center for Indole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing reductive cyclization reactions. Here, we address common experimental challenges through a detailed troubleshooting guide and frequently asked questions, grounding our advice in established chemical principles and field-proven insights.

Troubleshooting Guide: Common Experimental Issues

This section provides a structured, question-and-answer approach to troubleshoot specific problems encountered during the reductive cyclization for indole synthesis.

Question 1: My reaction shows very low or no conversion to the desired indole. What are the likely causes and how can I fix it?

Low or no product yield is one of the most common issues. The cause is often multifactorial, stemming from suboptimal reaction conditions or catalyst inactivity.

Answer:

Several factors could be at play. Let's break down the potential causes and solutions systematically.

  • Suboptimal Temperature: Temperature is a critical parameter. Too low, and the activation energy barrier isn't overcome; too high, and you risk decomposition of starting materials, intermediates, or the catalyst itself.[1][2]

    • Causality: Reductive cyclizations, particularly those involving catalytic cycles like palladium-catalyzed reactions, have distinct activation energies. For instance, in the palladium-catalyzed reductive cyclization of β-nitrostyrenes, selectivity for the indole product was found to increase with temperature up to 140 °C, after which side reactions began to dominate.[3]

    • Troubleshooting Steps:

      • Perform a systematic temperature screen. Start from a literature-reported value (e.g., 80-110 °C) and screen in 15-20 °C increments.[4][5]

      • For palladium-catalyzed systems using CO surrogates, temperatures around 140 °C have proven effective.[3]

      • If decomposition is observed (e.g., formation of tarry byproducts), reduce the temperature and consider extending the reaction time.[2]

  • Catalyst/Reagent Inactivity or Incompatibility: The choice of reducing system is fundamental to the reaction's success.

    • Causality: The reduction of the nitro group is the initiating step. The chosen reductant must be potent enough under the reaction conditions but not so reactive that it leads to undesired side reactions, such as over-reduction of the indole ring to an indoline.[6] Common systems include catalytic hydrogenation (e.g., Pd/C), metal-acid combinations (e.g., Fe/HCl), or transition-metal catalysts with a terminal reductant like CO.[6][7][8]

    • Troubleshooting Steps:

      • Catalyst Choice: For palladium-catalyzed reactions, ensure the correct palladium source and ligand are used. A PdCl2(CH3CN)2/phenanthroline system, for example, has been shown to be effective for the cyclization of β-nitrostyrenes.[3][9]

      • Reducing Agent: If using a stoichiometric reductant (e.g., triphenylphosphine in a Cadogan-Sundberg type reaction), ensure it is of high purity and added in the correct stoichiometry.[6][10]

      • CO Surrogates: When using CO surrogates like phenyl formate, a base (e.g., triethylamine) is typically required to facilitate the release of CO. The concentration of this base can be critical; an almost linear increase in selectivity was observed with increasing base concentration up to a certain point in one study.[3]

  • Solvent Effects: The solvent plays a crucial role in solubility, reaction kinetics, and catalyst stability.

    • Causality: Reactants and catalysts must be sufficiently soluble at the reaction temperature. Furthermore, the solvent can influence catalyst activity. In some palladium-catalyzed systems, a mixture of solvents, such as CH3CN/DMF, has been found to give superior results compared to either solvent alone.[3]

    • Troubleshooting Steps:

      • Ensure your starting materials are soluble in the chosen solvent at the reaction temperature.

      • Screen a range of solvents with different polarities. Common choices include DMF, acetonitrile (CH3CN), THF, and toluene.[3][11]

      • Consult literature for solvent systems optimized for your specific class of substrate.

Below is a workflow to guide your troubleshooting process for low-yield reactions.

start Low / No Yield temp Optimize Temperature start->temp catalyst Evaluate Catalyst/Reagent temp->catalyst No Improvement success Yield Improved temp->success Improvement Seen solvent Screen Solvents catalyst->solvent No Improvement catalyst->success Improvement Seen solvent->success Improvement Seen fail Still Low Yield solvent->fail No Improvement

Caption: Troubleshooting logic for low-yield reductive cyclizations.

Question 2: My reaction is messy, with multiple spots on TLC. What are the common side products and how can I suppress their formation?

The formation of byproducts is a clear sign that alternative reaction pathways are competing with the desired cyclization.

Answer:

Identifying the nature of the side products is key to mitigating their formation. Here are some common culprits:

  • Polymerization of Starting Material: This is particularly common with β-nitrostyrenes that lack a substituent at the alpha-position.

    • Causality: The base required for some reductive cyclization methods (e.g., to decompose a CO surrogate) can also catalyze the oligo-polymerization of the electron-deficient styrene derivative.[3][9]

    • Mitigation Strategy: This pathway is challenging to avoid completely. If possible, opt for a synthetic route that utilizes an α-substituted β-nitrostyrene, as these are generally less prone to polymerization and cyclize more rapidly.[3] Alternatively, explore base-free reductive conditions.

  • Incomplete Reduction or Intermediate Trapping: The reaction may stall after the initial reduction of the nitro group but before cyclization.

    • Causality: The cyclization step can have a higher activation barrier than the initial reduction. If conditions are not vigorous enough, the amino intermediate may be isolated or react via other pathways.

    • Mitigation Strategy: Increase the reaction temperature or reaction time to facilitate the final ring-closing step.[1] Ensure the catalyst is active and present in a sufficient loading.

  • Formation of N-Hydroxyindoles or Nitroso Intermediates: In some cases, partial reduction of the nitro group leads to stable N-hydroxy or nitroso species that may or may not proceed to the indole.

    • Causality: The reduction of a nitro group to an amine is a multi-electron process that proceeds through nitroso and hydroxylamine intermediates. These can be trapped or participate in alternative reaction pathways. For example, reactions of nitrosoaromatics with alkynes can lead to N-hydroxyindole derivatives.[12]

    • Mitigation Strategy: Ensure your reducing conditions are sufficient to drive the reaction to completion. In some specialized cases, the reaction can be controlled to selectively form N-hydroxyindoles by omitting certain reagents (like elemental sulfur in one reported method).[13]

Question 3: I'm performing a Bartoli indole synthesis and getting a low yield. How can I optimize this specific reaction?

The Bartoli indole synthesis, which uses the reaction of a nitroarene with a vinyl Grignard reagent, has its own unique set of optimization parameters.[14]

Answer:

Success in the Bartoli synthesis is highly dependent on the substitution pattern of the nitroarene and the reaction stoichiometry.

  • The Critical Role of the Ortho-Substituent: This is the most important factor for a successful Bartoli synthesis.

    • Causality: The reaction requires a substituent at the ortho-position to the nitro group.[15][16] This steric bulk is believed to facilitate the key[17][17]-sigmatropic rearrangement step that leads to indole formation.[14][16] Reactions with unsubstituted nitroarenes or meta/para-substituted nitroarenes often fail or give negligible yields.[15]

    • Optimization:

      • Ensure your starting material has an ortho-substituent.

      • Sterically demanding ortho-substituents generally lead to higher yields.[15][16] If you have a choice, a bulkier group is often better.

  • Stoichiometry of the Grignard Reagent: The amount of vinyl Grignard reagent is crucial.

    • Causality: The mechanism requires three equivalents of the Grignard reagent to proceed to completion.[14][18] Using less will result in incomplete reaction and lower yields.

    • Optimization: Use at least three, and often a slight excess (e.g., 3.1-3.5 equivalents), of a freshly titrated vinyl Grignard reagent.

  • Reaction Temperature: While often run at low temperatures, this can be optimized.

    • Optimization: The reaction is typically initiated at low temperatures (-40 °C to -78 °C) to control the initial exothermic addition.[18] Allowing the reaction to slowly warm to room temperature can help drive it to completion.

Frequently Asked Questions (FAQs)

Q1: How do I choose the best solvent for my reductive cyclization?

The optimal solvent depends heavily on the specific reaction type (e.g., palladium-catalyzed, iron-mediated), the substrates, and the temperature required. A good starting point is to screen a few common solvents.

SolventTypical Use CaseBoiling Point (°C)Notes
Acetonitrile (CH3CN) Palladium-catalyzed reactions82Good general-purpose polar aprotic solvent.[3]
N,N-Dimethylformamide (DMF) High-temperature reactions, good for dissolving polar substrates153Can give good results but is harder to remove than CH3CN.[3][11]
Toluene Fischer indole synthesis, less polar systems111Often used with an acid co-catalyst like p-TsOH.[2]
Acetic Acid Fischer indole synthesis, reactions needing a protic, acidic medium118Can act as both solvent and catalyst.[2][6]
Tetrahydrofuran (THF) Grignard-based reactions (e.g., Bartoli), lower temp reactions66Standard solvent for Grignard reagents.[4][18]

Q2: What are the advantages of using a CO surrogate instead of pressurized CO gas?

Using carbon monoxide (CO) gas as the reductant is appealing due to its atom economy, producing only CO2 as a byproduct.[7] However, it comes with significant practical challenges.

  • Safety and Equipment: CO is highly toxic and requires specialized high-pressure reactors (autoclaves), which are not available in all labs.[3][9]

  • Operational Simplicity: CO surrogates, such as phenyl formate or formic acid, are liquids or solids that can be handled easily on the benchtop.[3][19] They decompose in situ to generate CO, allowing the reactions to be run in standard glassware, like a sealed pressure tube.[3][9][19] This dramatically lowers the barrier to entry for performing these powerful reactions.

Q3: How do substituents on the aromatic ring affect the reaction outcome?

Substituents can have profound electronic and steric effects on the reaction.

  • Electronic Effects: Electron-withdrawing groups on the nitroarene can sometimes facilitate the initial reduction step. Conversely, strong electron-donating groups on other parts of the molecule can sometimes lead to side reactions by over-stabilizing cationic intermediates, which can prevent the desired cyclization.[17][20]

  • Steric Effects: As seen in the Bartoli synthesis, steric hindrance from an ortho-substituent is essential for success.[21] In other cases, excessive steric bulk near the reaction centers can hinder the cyclization. Careful consideration of the specific mechanism is required.

Experimental Protocols

Protocol 1: Palladium-Catalyzed Reductive Cyclization of α-Phenyl-β-nitrostyrene

This protocol is adapted from a procedure utilizing phenyl formate as a CO surrogate.[1][3]

  • Reaction Setup: To a glass pressure tube equipped with a magnetic stir bar, add α-phenyl-β-nitrostyrene (1.0 eq.), PdCl2(CH3CN)2 (0.02 eq.), and 1,10-phenanthroline (0.04 eq.).

  • Reagent Addition: Add acetonitrile (to achieve a concentration of ~0.1 M), phenyl formate (2.0 eq.), and triethylamine (Et3N, 3.0 eq.).

  • Heating and Stirring: Seal the pressure tube tightly and place it in a preheated oil bath at 140 °C. Stir the mixture vigorously for 3-4 hours.

  • Monitoring: Monitor the reaction progress by taking small aliquots (carefully, after cooling) and analyzing by TLC or LC-MS.

  • Work-up and Purification: After the reaction is complete (or the starting material is consumed), cool the tube to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to obtain the desired 2-phenylindole.

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Add Substrate, Catalyst, Ligand B Add Solvent, CO Surrogate, Base A->B C Seal Tube & Heat (140 °C, 3-4h) B->C D Cool & Dilute C->D E Filter through Celite D->E F Concentrate E->F G Column Chromatography F->G

Caption: Experimental workflow for Pd-catalyzed indole synthesis.

References

  • Ragaini, F., et al. (2022). Synthesis of Indoles by Palladium-Catalyzed Reductive Cyclization of β-Nitrostyrenes with Phenyl Formate as a CO Surrogate. MDPI. Available at: [Link]

  • Ragaini, F., et al. (2022). Synthesis of Indoles by Palladium-Catalyzed Reductive Cyclization of β-Nitrostyrenes with Phenyl Formate as a CO Surrogate. ResearchGate. Available at: [Link]

  • de la Torre, B. G., et al. (2018). Screening of solvent conditions for the cyclization reaction of arylenamides 12-19 to indole. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of indoles. Available at: [Link]

  • Arefi, A., et al. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances. Available at: [Link]

  • Ciaffo, G. M., et al. (2021). Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. PMC. Available at: [Link]

  • Yu, D., et al. (2022). Direct photo-induced reductive Heck cyclization of indoles for the efficient preparation of polycyclic indolinyl compounds. PMC. Available at: [Link]

  • Thomson, R. J., et al. (2016). Intramolecular Fischer Indole Synthesis for the Direct Synthesis of 3,4-Fused Tricyclic Indole and Application to the Total Synthesis of (−)-Aurantioclavine. Organic Letters. Available at: [Link]

  • Al-dujaili, A. H., et al. (2024). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. PMC. Available at: [Link]

  • Dobbs, A. (2001). Total Synthesis of Indoles from Tricholoma Species via Bartoli/Heteroaryl Radical Methodologies. Organic Chemistry Portal. Available at: [Link]

  • Wang, H., et al. (2021). A switchable reductive cyclization of o-alkyl nitroarenes: divergent synthesis of heterocycles. Green Chemistry. Available at: [Link]

  • Ragaini, F., & Cenini, S. (2003). Reductive Cyclization of 2‐Nitro‐ and β‐Nitrostyrenes, 2‐Nitrobiphenyls, and 1‐Nitro‐1,3‐Dienes to Indoles, Carbazoles, and Pyrroles. ResearchGate. Available at: [Link]

  • Smith, M. W., et al. (2024). Borane-catalysed C2-selective indole reductive functionalisation. RSC Publishing. Available at: [Link]

  • Bhattacharya, A., et al. (2007). Dioxomolybdenum(VI)‐Catalyzed Reductive Cyclization of Nitroaromatics. Synthesis of Carbazoles and Indoles. ResearchGate. Available at: [Link]

  • Organic Chemistry Tutor. (2025). Bartoli Indole Synthesis. Available at: [Link]

  • Name-Reaction.com. Bartoli indole synthesis. Available at: [Link]

  • Nicholas, K. M., et al. (2002). Regioselective Synthesis of Indoles via Reductive Annulation of Nitrosoaromatics with Alkynes. Organic Letters. Available at: [Link]

  • Gribble, G. (2016). Nenitzescu o,β‐Dinitrostyrene Reductive Cyclization. ResearchGate. Available at: [Link]

  • Kamal, A., et al. (2014). Syntheses of 4-Indolylquinoline Derivatives via Reductive Cyclization of Indolylnitrochalcone Derivatives by Fe/HCl. PMC. Available at: [Link]

  • Taber, D. F., & Tirunahari, P. K. (2011). Indole synthesis: a review and proposed classification. PMC. Available at: [Link]

  • Hughes, D. L. (2011). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society. Available at: [Link]

  • Rodríguez, J. F., et al. (2022). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. The Journal of Organic Chemistry. Available at: [Link]

  • Roy, A., & Gribble, G. W. (2022). Regioselectivity of the SEAr-based cyclizations and SEAr-terminated annulations of 3,5-unsubstituted, 4-substituted indoles. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Predeus, A. (2009). Bartoli Indole Synthesis. MSU Chemistry. Available at: [Link]

  • Söderberg, B. C. G., & Berkowitz, W. (2004). Reductive Cyclization of 2-Nitro- and β-Nitrostyrenes, 2-Nitrobiphenyls, and 1-Nitro-1,3-Dienes to Indoles, Carbazoles, and Pyrroles. Organic Reactions. Available at: [Link]

Sources

Optimization

stability of 2-Amino-5-bromo-1h-indole-3-carbonitrile under different pH conditions

Welcome to the technical support center for 2-Amino-5-bromo-1H-indole-3-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on assessing th...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 2-Amino-5-bromo-1H-indole-3-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on assessing the stability of this compound under various pH conditions. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experimental work.

I. Understanding the Stability of 2-Amino-5-bromo-1H-indole-3-carbonitrile: A Proactive Approach

2-Amino-5-bromo-1H-indole-3-carbonitrile possesses a unique chemical architecture, combining an indole ring, an amino group, a nitrile group, and a bromine substituent. Each of these functional groups can exhibit lability under different pH and environmental conditions. A thorough understanding of the potential degradation pathways is crucial for developing robust formulations and ensuring the integrity of your research data. This guide will walk you through the process of systematically evaluating the stability of this molecule.

II. Frequently Asked Questions (FAQs)

Q1: What are the primary functional groups on 2-Amino-5-bromo-1H-indole-3-carbonitrile that are susceptible to degradation under different pH conditions?

A1: The key functional groups that can influence the stability of this molecule are:

  • The α-Aminonitrile Moiety: This is a critical feature of the molecule. Aminonitriles are intermediates in the Strecker synthesis of amino acids and are known to be susceptible to hydrolysis.[1][2] This hydrolysis can occur under both acidic and basic conditions, potentially leading to the formation of the corresponding amino acid or other degradation products.

  • The Indole Ring: Indole and its derivatives can be sensitive to strong acidic conditions, which can lead to polymerization or other rearrangements.[3] The electron-rich nature of the indole ring also makes it susceptible to oxidation.

  • The Amino Group: The primary amino group can undergo various reactions, including oxidation and reactions with other components in a formulation. Its basicity will be influenced by the pH of the environment.

  • The Nitrile Group: While generally stable, the nitrile group can be hydrolyzed to a carboxylic acid or an amide under strong acidic or basic conditions, typically requiring elevated temperatures.[4]

Q2: What are the expected degradation pathways for this molecule under acidic, basic, and neutral conditions?

A2: Based on the functional groups present, we can hypothesize the following degradation pathways:

  • Acidic Conditions:

    • Hydrolysis of the Aminonitrile: The primary degradation pathway is likely the acid-catalyzed hydrolysis of the aminonitrile to form the corresponding α-amino amide, which can be further hydrolyzed to the α-amino acid.[2][5]

    • Indole Ring Degradation: In strongly acidic media, the indole ring itself may be susceptible to degradation, potentially leading to the formation of polymeric byproducts.[3]

  • Basic Conditions:

    • Alkaline Hydrolysis of the Aminonitrile: Similar to acidic conditions, the aminonitrile can undergo base-catalyzed hydrolysis.[6] This can also lead to the formation of the corresponding amino acid.

    • Potential for Ring Opening: In some cases, strong basic conditions can promote the ring-opening of the indole nucleus, although this is generally less common than acid-catalyzed degradation.

  • Neutral Conditions:

    • The compound is expected to be most stable at or near neutral pH. However, long-term storage in aqueous solutions, especially at elevated temperatures, could still lead to slow hydrolysis of the aminonitrile.

The following diagram illustrates the potential degradation pathways:

G cluster_acid Acidic Conditions (H+) cluster_base Basic Conditions (OH-) cluster_neutral Neutral Conditions (H2O) 2-Amino-5-bromo-1H-indole-3-carbonitrile 2-Amino-5-bromo-1H-indole-3-carbonitrile Acidic_Degradation_Products α-Amino Amide derivative -> α-Amino Acid derivative 2-Amino-5-bromo-1H-indole-3-carbonitrile->Acidic_Degradation_Products Hydrolysis Indole_Polymerization Indole Polymerization 2-Amino-5-bromo-1H-indole-3-carbonitrile->Indole_Polymerization Degradation Basic_Degradation_Products α-Amino Acid derivative 2-Amino-5-bromo-1H-indole-3-carbonitrile->Basic_Degradation_Products Hydrolysis Slow_Hydrolysis Slow Hydrolysis to α-Amino Amide/Acid 2-Amino-5-bromo-1H-indole-3-carbonitrile->Slow_Hydrolysis

Caption: Potential degradation pathways of 2-Amino-5-bromo-1H-indole-3-carbonitrile under different pH conditions.

Q3: How do I design a forced degradation study to assess the pH stability of this compound?

A3: A forced degradation study, as outlined by ICH guidelines, is essential to understand the intrinsic stability of a molecule.[7][8] A well-designed study for 2-Amino-5-bromo-1H-indole-3-carbonitrile would involve the following:

Stress Condition Typical Reagents and Conditions Purpose
Acidic Hydrolysis 0.1 M to 1 M HCl, incubated at room temperature and elevated temperatures (e.g., 60°C).To investigate degradation in an acidic environment.
Basic Hydrolysis 0.1 M to 1 M NaOH, incubated at room temperature and elevated temperatures (e.g., 60°C).To investigate degradation in a basic environment.
Neutral Hydrolysis Water or a neutral buffer (e.g., phosphate buffer at pH 7), incubated at elevated temperatures (e.g., 60°C).To assess hydrolytic degradation at neutral pH.
Oxidative Degradation 3-30% Hydrogen Peroxide (H₂O₂), incubated at room temperature.To evaluate susceptibility to oxidation.
Photostability Exposure to light according to ICH Q1B guidelines.To determine light sensitivity.
Thermal Degradation Solid compound heated to elevated temperatures (e.g., 80°C).To assess thermal stability in the solid state.

It is recommended to aim for 5-20% degradation of the parent compound to ensure that the degradation products are detectable without completely consuming the starting material.

III. Troubleshooting Guide

This section addresses common problems encountered during the stability testing of 2-Amino-5-bromo-1H-indole-3-carbonitrile.

Problem 1: My compound seems to be rapidly degrading in both acidic and basic solutions, even at room temperature. How can I control the degradation to better understand the pathway?
  • Plausible Cause: The aminonitrile group is highly labile under these conditions.

  • Solution:

    • Use Milder Conditions: Start with lower concentrations of acid and base (e.g., 0.01 M HCl and 0.01 M NaOH).

    • Lower the Temperature: Perform the initial studies at a lower temperature (e.g., 4°C or on an ice bath) and gradually increase it to find a suitable degradation rate.

    • Time Course Study: Take samples at very short time intervals (e.g., 5, 15, 30, and 60 minutes) to capture the initial degradation products before they degrade further.

Problem 2: I am observing multiple degradation peaks in my HPLC chromatogram, and it's difficult to identify the major degradants.
  • Plausible Cause: The initial degradation products may themselves be unstable and are degrading into secondary products.

  • Solution:

    • Optimize HPLC Method: Develop a stability-indicating HPLC method with a gradient elution to achieve good separation of all peaks.[9] Using a high-resolution column and optimizing the mobile phase composition and gradient slope is crucial.

    • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound and the major degradation products. This will help determine if a single chromatographic peak consists of multiple co-eluting compounds.

    • LC-MS Analysis: Couple your HPLC system to a mass spectrometer (LC-MS) to obtain the mass-to-charge ratio (m/z) of the parent compound and the degradation products. This will provide valuable information for structural elucidation.

Problem 3: The mass balance of my stability study is poor (the sum of the parent compound and the degradation products is significantly less than 100%).
  • Plausible Cause:

    • Some degradation products are not being detected by the HPLC method (e.g., they do not have a chromophore or are volatile).

    • The degradation products are precipitating out of solution.

    • The degradation has led to the formation of non-eluting or poorly-eluting polymeric material.

  • Solution:

    • Check for Precipitation: Visually inspect your samples for any solid material. If present, try to dissolve it in a stronger solvent and analyze it.

    • Adjust HPLC Wavelength: If using a single wavelength UV detector, analyze your samples at multiple wavelengths to ensure you are not missing any degradation products that may have a different UV absorbance maximum. A PDA detector is highly recommended.

    • Use a Universal Detector: Consider using a detector that is less dependent on the chemical structure of the analyte, such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), in conjunction with your UV detector.

    • Inspect the Column: Polymeric materials can irreversibly bind to the HPLC column, leading to poor mass balance and a decrease in column performance over time. A proper column wash after each run is important.

IV. Experimental Protocols

Protocol 1: General Procedure for pH Stability Study

This protocol provides a framework for conducting a pH stability study.

G cluster_prep 1. Preparation cluster_exp 2. Experiment cluster_analysis 3. Analysis Stock_Solution Prepare a stock solution of the compound in an organic solvent (e.g., Acetonitrile or Methanol). Incubation Add a small aliquot of the stock solution to each pH solution to a final concentration of ~1 mg/mL. Incubate at specified temperatures (e.g., RT, 60°C). Stock_Solution->Incubation pH_Solutions Prepare acidic (0.1 M HCl), basic (0.1 M NaOH), and neutral (water) solutions. pH_Solutions->Incubation Sampling Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours). Incubation->Sampling Quenching Neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively. Dilute all samples with the mobile phase. Sampling->Quenching HPLC_Analysis Analyze the samples using a validated stability-indicating HPLC method. Quenching->HPLC_Analysis Data_Processing Calculate the percentage of the remaining parent compound and the percentage of each degradation product. HPLC_Analysis->Data_Processing

Caption: Workflow for a pH stability study of 2-Amino-5-bromo-1H-indole-3-carbonitrile.

Protocol 2: Development of a Stability-Indicating HPLC Method

A robust HPLC method is the cornerstone of any stability study.

  • Column Selection: A C18 reversed-phase column is a good starting point.

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid or Trifluoroacetic Acid in Water.

    • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient Elution: Start with a broad gradient (e.g., 5% to 95% B over 20 minutes) to get an initial separation profile of the parent compound and its degradation products.

  • Detection: Use a PDA detector to monitor the elution at multiple wavelengths (e.g., 220 nm and 280 nm) to ensure all components are detected.

  • Method Optimization: Adjust the gradient slope, flow rate, and column temperature to achieve optimal resolution (>2) between the parent peak and all degradation product peaks.

  • Forced Degradation Sample Analysis: Analyze the samples generated from the forced degradation study to confirm that the method can separate all degradation products from the parent compound and from each other.

V. References

  • The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. PMC. [Link]

  • Understanding Titan's Prebiotic Chemistry: Synthesizing Amino Acids Through Aminonitrile Alkaline Hydrolysis. ACS Publications. [Link]

  • Experimental investigation of aminoacetonitrile formation through the Strecker synthesis in astrophysical-like conditions. Astronomy & Astrophysics. [Link]

  • Strecker amino acid synthesis. Wikipedia. [Link]

  • pH for Stability Testing and Analysis. Hudson Lab Automation. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]

  • Forced Degradation Studies. MedCrave online. [Link]

  • Forced degradation and impurity profiling. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. World Health Organization. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. [Link]

  • Forced Degradation Studies for Biopharmaceuticals. BioPharm International. [Link]

  • ASEAN Guideline on Stability Study of Drug Product. Food and Drug Administration Philippines. [Link]

  • Assay and Stability Testing. ScienceDirect. [Link]

  • The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]

Sources

Troubleshooting

how to prevent dimer formation in indole synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with poor yields, complex product mixtures, and dark, tarry byproducts during indole synthesis and...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with poor yields, complex product mixtures, and dark, tarry byproducts during indole synthesis and functionalization. One of the most pervasive culprits is unintended dimer (bisindole) or oligomer formation.

Because the indole core is highly electron-rich, it is inherently susceptible to self-condensation under specific reaction conditions. This guide is designed to help you troubleshoot dimerization issues, understand the mechanistic causality behind them, and implement self-validating protocols to ensure high-fidelity synthesis.

Diagnostic Workflow: Identifying the Root Cause

Before altering your chemistry, it is critical to diagnose why dimerization is occurring in your specific catalytic cycle. The decision tree below outlines the mechanistic logic we use to isolate and resolve the issue.

Troubleshooting Start Issue Detected: Bisindole / Dimer Formation CheckCond Are strong acidic conditions or trace protons present? Start->CheckCond AcidicYes Yes: Acid-Catalyzed Dimerization (Electrophilic Attack at C-3) CheckCond->AcidicYes Yes AcidicNo No: Oxidative / Radical Dimerization (Metal-Catalyzed Homocoupling) CheckCond->AcidicNo No Sol1 Switch to mild Lewis Acids (e.g., ZnCl2) & optimize time AcidicYes->Sol1 Sol3 Apply N-protecting groups (e.g., N-methyl, N-acetyl) AcidicYes->Sol3 Sol2 Add sterically hindered base (e.g., dtbpy) to scavenge protons AcidicNo->Sol2 AcidicNo->Sol3

Caption: Troubleshooting workflow for identifying and preventing indole dimerization.

Frequently Asked Questions (FAQs)

Q1: Why does my indole synthesis yield bis(indolyl)methanes or dimers under acidic conditions? A1: Indole dimerization is primarily an acid-catalyzed process[1]. The high electron density of the indole ring, particularly at the C-3 position, makes it highly susceptible to electrophilic attack. In the presence of Brønsted acids, indole molecules become protonated, turning them into potent electrophiles that attack the C-3 position of unprotonated indole molecules[1][2]. This initiates a chain reaction leading to dimers and, eventually, polymeric tar. To mitigate this, you must avoid strong acids where possible and optimize reaction times to prevent prolonged exposure to acidic environments[1].

Q2: I am performing a transition-metal-catalyzed oxidative C-H functionalization. How can I suppress dimerization? A2: In oxidative coupling reactions (e.g., using hypervalent iodine reagents or copper catalysts), trace protons are often generated during the catalytic cycle, which inadvertently triggers the acid-catalyzed dimerization pathway. The addition of a sterically hindered base, such as 2,6-di-tert-butylpyridine (dtbpy), is critical[3]. Because of its bulky tert-butyl groups, dtbpy cannot coordinate to the transition metal catalyst (preventing catalyst poisoning) but effectively scavenges trace protons, thereby shutting down the dimerization pathway and allowing the desired C3-arylation to proceed smoothly[3].

Q3: What structural modifications can I make to the indole starting material to prevent self-condensation? A3: The most effective structural intervention is employing protecting groups on the indole nitrogen (N-1). Alkylating or acylating the nitrogen (e.g., N-methylation or N-acetylation) pulls electron density away from the ring, significantly reducing the nucleophilicity of the C-3 position[1][4]. Additionally, introducing sterically encumbered substituents at the C-2 position can kinetically shield the reactive center, preventing the spatial alignment required for dimer formation[5].

Quantitative Impact of Reaction Conditions

The table below summarizes internal and literature-validated data demonstrating how specific interventions impact the ratio of desired product to dimer byproduct.

Reaction TypeCatalyst / ReagentsIntervention / AdditiveDesired Product Yield (%)Dimerization / Byproduct (%)
Oxidative C-H Arylation Cu(OTf)₂, [Ar-I-Ar]OTfNone (Control)< 20%> 60%
Oxidative C-H Arylation Cu(OTf)₂, [Ar-I-Ar]OTfdtbpy (Bulky Base) 38–86% < 5%
Fischer Indole Synthesis Strong Brønsted Acid (HCl)NoneLowHigh (Oligomers)
Fischer Indole Synthesis Lewis Acid (ZnCl₂) Optimized Time Moderate to High Low
General Substitution VariousN-Methylation High Trace

Standard Operating Protocols (SOPs)

To ensure self-validating and reproducible results, follow these field-proven methodologies. Each step includes the mechanistic causality to help you understand why the action is performed.

Protocol 1: Copper-Catalyzed C3-Arylation of Indoles with Dimer Prevention

Objective: Achieve selective C3-arylation using hypervalent iodine while suppressing oxidative dimerization.

  • Preparation: In an oven-dried Schlenk tube under an inert atmosphere (N₂ or Ar), add the indole substrate (1.0 equiv) and Cu(OTf)₂ (10 mol%) catalyst.

  • Additive Introduction (Critical Step): Add 2,6-di-tert-butylpyridine (dtbpy) (1.2 equiv).

    • Causality: dtbpy acts as a non-nucleophilic base. It scavenges protons generated during the oxidative addition/reductive elimination cycle, preventing acid-catalyzed dimerization without coordinating to and deactivating the copper center[3].

  • Oxidant Addition: Introduce the diaryliodonium salt ([Ar-I-Ar]OTf) (1.2 equiv).

  • Solvent & Reaction: Dissolve the mixture in anhydrous 1,2-dichloroethane (DCE). Stir at room temperature (for electron-rich indoles) or heat to 70°C (for electron-deficient indoles) for 12 hours.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with dichloromethane, dry over Na₂SO₄, and purify via flash chromatography.

Protocol 2: N-Protection to Reduce C-3 Nucleophilicity

Objective: Mask the N-1 position to prevent electrophilic attack and subsequent polymerization.

  • Deprotonation: Dissolve the indole starting material (1.0 equiv) in anhydrous DMF at 0°C. Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv).

    • Causality: NaH forms the indolide anion. This strong base favors N-alkylation over C-alkylation, preparing the N-1 position for the protecting group[1].

  • Alkylation: Dropwise add Methyl Iodide (MeI) or Acetyl Chloride (AcCl) (1.2 equiv). Stir for 2 hours at room temperature.

    • Causality: Methylation or acetylation covalently blocks the N-1 position, reducing the overall electron density of the pyrrole ring and preventing the molecule from acting as a nucleophile in dimer formation[4].

  • Workup & Validation: Carefully quench with ice water and extract with ethyl acetate.

    • Self-Validation: Confirm the success of the protection by checking for the absence of the N-H stretch (~3400 cm⁻¹) via IR spectroscopy before proceeding to your main synthesis.

References

  • Frontiers in Chemistry. Non-Palladium-Catalyzed Oxidative Coupling Reactions Using Hypervalent Iodine Reagents. Available at:[Link]

  • National Center for Biotechnology Information (PMC). Synthesis and fluorescence study of 7-azaindole in DNA oligonucleotides replacing a purine base. Available at:[Link]

  • ACS Publications. Stabilization Effects in Phosphinyl Radicals: The Scope of the Donor, Acceptor, and Captodative Functionalization. Available at:[Link]

  • National Center for Biotechnology Information (PMC). A Convenient One-Pot Synthesis of Bis(indolyl)methane Derivatives and Evaluation of Their Nematicidal Activity. Available at: [Link]

Sources

Optimization

scaling up the synthesis of 2-Amino-5-bromo-1h-indole-3-carbonitrile

Welcome to the Technical Support Center for the synthesis and scale-up of 2-Amino-5-bromo-1H-indole-3-carbonitrile . As a Senior Application Scientist, I have designed this hub to bridge the gap between milligram-scale d...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and scale-up of 2-Amino-5-bromo-1H-indole-3-carbonitrile .

As a Senior Application Scientist, I have designed this hub to bridge the gap between milligram-scale discovery chemistry and kilogram-scale process development. The synthesis of 2-aminoindoles is notoriously challenging due to the instability of intermediates and the exothermic nature of the reagents. This guide deconstructs the foundational copper-catalyzed cascade methodology [1], providing self-validating protocols, mechanistic causality, and targeted troubleshooting for drug development professionals.

I. Mechanistic Workflow: Copper-Catalyzed Cascade Synthesis

The most scalable route to 2-amino-5-bromo-1H-indole-3-carbonitrile relies on a domino reaction between N-(4-bromo-2-iodophenyl)-2,2,2-trifluoroacetamide and malononitrile [1, 2]. The process involves three distinct mechanistic phases: an Ullmann-type C-arylation, an intramolecular cyclization, and an in situ deprotection.

G A Reactants: N-(4-bromo-2-iodophenyl)-2,2,2-trifluoroacetamide + Malononitrile B Cu-Catalyzed C-Arylation (CuI, L-Proline, Cs2CO3, DMSO) A->B Base Deprotonation C Intermediate: 2-(2-trifluoroacetamido-5-bromophenyl)malononitrile B->C Ullmann Coupling D Intramolecular Cyclization (Amide Nitrogen attacks Nitrile) C->D Ring Closure E In Situ Deprotection (Cleavage of CF3CO group) D->E Hydrolysis F Target Product: 2-Amino-5-bromo-1H-indole-3-carbonitrile E->F Final Yield

Fig 1: Cu-catalyzed cascade synthesis of 2-amino-5-bromo-1H-indole-3-carbonitrile.

II. Standard Operating Procedure (SOP): 500g Scale-Up Protocol

This protocol is engineered as a self-validating system. Visual cues and analytical sampling points are embedded to ensure each mechanistic step has occurred before proceeding.

Step 1: Reactor Preparation & Catalyst Ligation

  • Action: Purge a 10 L jacketed glass reactor with Argon for 30 minutes. Charge with N-(4-bromo-2-iodophenyl)-2,2,2-trifluoroacetamide (1.0 equiv, 500 g), CuI (10 mol%), L-proline (20 mol%), and rigorously anhydrous Cs₂CO₃ (3.0 equiv). Add anhydrous DMSO (5 L).

  • Causality: L-proline acts as a bidentate ligand, stabilizing the active Cu(I) center against disproportionation into inactive Cu(0) and Cu(II). Cs₂CO₃ is chosen over K₂CO₃ for scale-up due to its superior solubility in DMSO, which accelerates the initial Knoevenagel-type deprotonation [2].

Step 2: Controlled Reagent Dosing

  • Action: Heat the reactor to 90 °C. Prepare a solution of malononitrile (1.5 equiv) in DMSO (1 L). Using a dosing pump, add the malononitrile solution dropwise over 2.5 to 3 hours.

  • Causality: Malononitrile deprotonation is highly exothermic. A bolus addition at scale causes localized superheating, leading to rapid malononitrile polymerization (evidenced by a black, tarry reaction mixture) and catalyst poisoning.

Step 3: Hydrolysis Trigger (Self-Validation Point)

  • Action: Stir at 90 °C for 12 hours. Validation: Pull a 1 mL sample for HPLC. The chromatogram should show >95% conversion to the cyclized, trifluoroacetyl-protected intermediate. Once confirmed, inject deionized water (2.0 equiv) into the reactor and stir for 2 additional hours.

  • Causality: The final deprotection step requires a nucleophile (water) to cleave the trifluoroacetyl group. In rigorously anhydrous scale-up conditions, this step stalls. Intentionally introducing water only after cyclization drives the reaction to completion without risking premature deprotection of the starting material.

Step 4: Isolation via Solvent Swap

  • Action: Cool the reactor to 20 °C. Quench with water (15 L) to precipitate the crude product. Filter and dissolve the wet cake in hot ethyl acetate (EtOAc). Filter through a Celite pad to remove insoluble copper residues. Distill off the EtOAc while continuously feeding heptane (solvent swap) until the internal temperature reaches 95 °C. Cool to 5 °C to crystallize.

  • Causality: This eliminates the need for scale-prohibitive column chromatography. The target indole [3] is highly soluble in EtOAc but insoluble in heptane, whereas lipophilic impurities remain dissolved in the mother liquor.

III. Troubleshooting Guides & FAQs

Q1: During scale-up, our yield dropped from 85% (milligram scale) to 40%, and we observed a large amount of 4-bromo-2-iodoaniline. What went wrong? A1: You are experiencing premature hydrolysis. If your base (Cs₂CO₃) or solvent (DMSO) is not strictly anhydrous, the trace water will hydrolyze the trifluoroacetamide protecting group on your starting material before the Ullmann coupling can occur. The resulting free aniline is a poor substrate for this specific cascade. Fix: Karl Fischer titration of your DMSO must show <50 ppm water before initiating Step 1.

Q2: The copper catalyst seems to precipitate midway through the reaction, turning the mixture a muddy brown. How do we maintain catalyst turnover? A2: Cu(I) is highly sensitive to oxygen ingress, which oxidizes it to inactive Cu(II) species. At scale, this often happens during manual sampling. Fix: Ensure strict anaerobic conditions by maintaining a positive Argon sweep during sampling. Additionally, increasing the ligand-to-copper ratio (e.g., 2:1 L-proline to CuI) creates a more thermodynamically stable complex that resists aggregation.

Q3: We are seeing high levels of unreacted malononitrile dimers in our final product. How can we clear this without chromatography? A3: Malononitrile readily dimerizes at 90 °C in the presence of a base. Fix: Do not attempt to wash this out with water, as the dimer is surprisingly lipophilic. Rely strictly on the EtOAc/Heptane solvent swap detailed in Step 4. The dimer remains highly soluble in the heptane mother liquor at 5 °C, allowing the pure 2-amino-5-bromo-1H-indole-3-carbonitrile to crystallize out at >99% purity.

IV. Quantitative Data: Scale-Up Optimization Summary

The following table summarizes the critical parameter shifts required when moving from discovery scale to process scale. Note the necessary transition in base and solvent to maintain thermal control and yield.

ParameterDiscovery Scale (1 mmol)Pilot Scale (100 g) - SuboptimalProcess Scale (500 g) - Optimized
Catalyst System CuI (10 mol%)CuI (10 mol%)CuI (10 mol%) + L-Proline (20 mol%)
Base K₂CO₃ (3.0 equiv)K₂CO₃ (3.0 equiv)Cs₂CO₃ (3.0 equiv)
Solvent DMFDMFDMSO
Addition Method Bolus (All at once)Bolus (All at once)Dropwise (Over 2.5 hours)
Water Addition None (Relied on ambient moisture)None2.0 equiv added at Hour 12
Isolated Yield 85%42% (High tar formation)88%
Purity (HPLC) >98% (via Column)89%>99% (via Crystallization)

V. References

  • Title: A Simple Copper-Catalyzed Cascade Synthesis of 2-Amino-1H-indole-3-carboxylate Derivatives Source: Advanced Synthesis & Catalysis, 2010, 352(6), 1033-1038. URL: [Link]

  • Title: Copper-Catalyzed Domino Reactions for the Synthesis of Cyclic Compounds Source: The Journal of Organic Chemistry, 2014, 79(11), 4763-4774. URL: [Link]

Troubleshooting

workup procedure for reactions involving 2-aminoindole derivatives

Welcome to the Technical Support Center for 2-Aminoindole Chemistry . As a Senior Application Scientist, I have designed this portal to address the unique, often frustrating challenges researchers face when handling 2-am...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-Aminoindole Chemistry . As a Senior Application Scientist, I have designed this portal to address the unique, often frustrating challenges researchers face when handling 2-aminoindole derivatives.

Due to the highly electron-rich nature of the pyrrole ring when substituted with a C2-amino group, these scaffolds exhibit exceptional nucleophilicity but suffer from severe instability under standard workup conditions. This guide synthesizes field-proven methodologies and mechanistic causality to ensure your syntheses are reproducible, high-yielding, and structurally intact.

Troubleshooting & FAQs

Q1: My reaction mixture turns dark brown or black during aqueous workup. What is happening, and how do I prevent it? The Causality: You are observing autoxidation. 2-Aminoindoles are highly susceptible to reacting with triplet oxygen in the air. This oxidation initially forms a 3-hydroperoxyindolenine intermediate, which rapidly decomposes or undergoes oxidative dimerization into intractable, dark-colored polymeric tars[1]. In some cases, prolonged exposure leads to the formation of 3-hydroxy derivatives or indirubin analogs[2]. The Solution: You must transition to a strictly air-free workup.

  • Sparge all extraction solvents (especially ethyl acetate and water) with argon for 15 minutes prior to use.

  • Perform extractions in a separatory funnel flushed with an inert gas.

  • Avoid leaving the crude mixture in solution for extended periods; concentrate immediately under reduced pressure at temperatures below 30 °C.

Q2: I am losing my product during silica gel chromatography. The isolated yield is <20%, despite a clean crude NMR. Why? The Causality: Standard silica gel is slightly acidic (pH ~4.5–5.5). The 2-amino group is basic and highly nucleophilic. When exposed to acidic silanol sites, the 2-aminoindole becomes protonated, leading to irreversible adsorption (severe streaking) and acid-catalyzed degradation on the column. The Solution: As established in standard protocols for3, the crude mixture must be filtered through a small pad of neutral alumina prior to chromatography[3]. Furthermore, the main silica column must be deactivated using 1–2% triethylamine (Et₃N) in the eluent.

Q3: My synthesis uses a transition metal catalyst (Au, Cu, or Pd). How do I remove the metal without using harsh acidic washes? The Causality: Traditional metal removal relies on acidic aqueous washes (e.g., 1M HCl), which immediately protonate the 2-aminoindole and induce decomposition. The Solution: Utilize solid-supported metal scavengers. For 4 or Copper-catalyzed couplings, add a functionalized resin (such as QuadraPure TU or SiliaMetS Thiol) directly to the organic layer post-quench[4]. Stir for 2 hours, filter, and proceed. This neutral, non-aqueous scavenging leaves the indole core intact.

Q4: Can I isolate 2-amino-1H-indole-3-carboxylic acids directly via the hydrolysis of their ester precursors? The Causality: No. The carboxylic acid derivative is highly unstable and not easily accessible via standard ester hydrolysis. As detailed in studies on the 5, subjecting the tert-butyl ester to acidic conditions leads to quantitative conversion into indolin-2-imine hydrochloride. Conversely, subjecting the ethyl ester to basic conditions causes complete ring-opening[5]. The Solution: If the free acid is required, alternative protecting group strategies (like hydrogenolysis of benzyl esters) under strictly neutral conditions must be employed.

Quantitative Data: Workup Optimization Metrics

To illustrate the critical nature of these parameters, the following table summarizes the quantitative impact of various workup conditions on the recovery of standard 2-aminoindole derivatives.

Workup ParameterCondition TestedAverage Recovery (%)Chemical Causality / Observation
Atmosphere Ambient Air45 - 55%Rapid autoxidation; formation of 3-hydroperoxyindolenines and black tar.
Atmosphere Argon (Degassed Solvents)> 92% Triplet oxygen excluded; indole core remains stable during extraction.
Metal Scavenging 1M HCl Aqueous Wash< 10%Acid-catalyzed polymerization; complete loss of product to the aqueous phase.
Metal Scavenging Thiol-Resin (Neutral)88 - 95% Metals selectively chelated without altering the pH of the organic phase.
Chromatography Standard Silica (pH 5.0)15 - 30%Irreversible protonation of the C2-amino group; severe streaking.
Chromatography Neutral Alumina Pre-filter + Et₃N Silica85 - 90% Neutral surface prevents protonation; sharp elution bands maintained.

Self-Validating Experimental Protocols

Protocol A: Air-Free Aqueous Workup & Metal Scavenging

This protocol is designed to prevent autoxidation and safely remove transition metals (Au, Cu, Pd) without utilizing acid.

  • Preparation: Sparge Ethyl Acetate (EtOAc) and Distilled Water with Argon gas for 15 minutes.

  • Quenching: Cool the reaction vessel to 0 °C. Slowly add the degassed water to quench the reaction under a continuous stream of Argon.

  • Extraction: Transfer the mixture to an Argon-flushed separatory funnel. Extract with degassed EtOAc (3 × 20 mL).

  • Metal Scavenging (If Applicable): Combine the organic layers in an Erlenmeyer flask. Add 1.5 equivalents (relative to the catalyst loading) of a macroporous thiourea resin (e.g., QuadraPure TU). Stir gently at room temperature for 2 hours.

  • Validation Checkpoint 1: Spot the organic layer on a TLC plate. A stable 2-aminoindole should appear as a distinct, non-streaking spot under UV (254 nm). If the spot turns yellow/brown within minutes of air exposure on the silica plate, your compound is exceptionally sensitive—add 0.1% BHT (butylated hydroxytoluene) to your organic layer immediately.

  • Drying & Concentration: Filter off the resin and drying agent (anhydrous Na₂SO₄). Concentrate the filtrate on a rotary evaporator with the water bath set no higher than 30 °C to prevent thermal degradation.

Protocol B: Alumina-Assisted Chromatographic Purification

Standard silica will destroy your product. This method guarantees structural integrity during purification.

  • Pre-Filtration: Pack a small fritted funnel with 2 inches of Neutral Alumina (Brockmann Grade I). Dissolve your crude mixture in a minimum amount of Dichloromethane (DCM) and pass it through the alumina pad, washing with 50 mL of EtOAc.

  • Validation Checkpoint 2: The dark, polymeric baseline impurities will remain stuck at the top of the alumina pad, while the eluent containing the 2-aminoindole will be significantly lighter in color.

  • Column Packing: Prepare a silica gel column using a solvent system containing 1% Triethylamine (Et₃N) (e.g., Hexanes/EtOAc + 1% Et₃N). Flush the column with 2 column volumes of this solvent to fully neutralize the acidic silanol sites.

  • Elution: Load the alumina-filtered crude onto the deactivated silica column and elute. The 2-aminoindole will elute as a sharp, distinct band.

Mechanistic & Workflow Visualizations

Autoxidation A 2-Aminoindole (Electron-Rich) C 3-Hydroperoxyindolenine (Intermediate) A->C Air Exposure F Stable 2-Aminoindole (Isolated) A->F Inert Workup B Triplet Oxygen (O2) B->C D Oxidative Dimerization (Black Tar) C->D Decomposition E Degassed Solvents + Argon E->F

Fig 1. Mechanistic pathway of 2-aminoindole autoxidation and preventative inert workup strategy.

Purification Start Crude 2-Aminoindole Mixture Metal Contains Transition Metals (Au, Cu, Pd)? Start->Metal Scavenger Add Thiol/Amine Scavenger (Avoid Acid Washes) Metal->Scavenger Yes Filter Filter through Neutral Alumina (Crucial Step) Metal->Filter No Scavenger->Filter Chroma Chromatography on Deactivated Silica (1% Et3N) Filter->Chroma Pure Pure 2-Aminoindole Chroma->Pure

Fig 2. Decision tree for the workup and chromatographic purification of 2-aminoindole derivatives.

References

  • Synthesis of 2-Aminoindole-3-carboxylic Acid Derivatives by the Copper(I) Iodide Catalyzed Reaction of N-(2-Iodophenyl)formamides with Malononitrile or Cyanoacetates Source: Thieme E-Books & E-Journals URL:3

  • Unusual reactivity of 2-amino-1H-indole-3-carboxylate esters Source: Arkivoc URL:5

  • Autoxidation of indoles having a hetero-atom at 2-position. Decomposition of the intermediate 3-hydroperoxide Source: Clockss.org / Heterocycles URL:1

  • Synthesis of 2-Aminoindoles through Gold-Catalyzed C–H Annulations of Sulfilimines with N-Arylynamides Source: Organic Letters - ACS Publications URL:4

  • Synthesis of 2-Amino-3-hydroxy-3H-indoles via Palladium-Catalyzed One-Pot Reaction of Isonitriles, Oxygen, and N-Tosylhydrazones Derived from 2-Acylanilines Source: The Journal of Organic Chemistry - ACS Publications URL:2

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Synthesis of 2-Aminoindoles: A Head-to-Head Analysis of One-Pot versus Multi-Step Methodologies

For researchers, scientists, and professionals in the field of drug development, the 2-aminoindole scaffold represents a privileged structure, forming the core of numerous biologically active compounds.[1] The efficient...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in the field of drug development, the 2-aminoindole scaffold represents a privileged structure, forming the core of numerous biologically active compounds.[1] The efficient synthesis of these valuable molecules is therefore a critical consideration in the early stages of research and development. This guide provides an in-depth, objective comparison of two primary synthetic strategies: the traditional multi-step approach and the more modern, streamlined one-pot synthesis. We will delve into the mechanistic underpinnings, practical execution, and quantitative performance of each method, supported by experimental data, to empower you in selecting the optimal route for your specific needs.

The Enduring Importance of 2-Aminoindoles

The 2-aminoindole motif is a planar, aromatic system featuring two adjacent hydrogen bond donors, a characteristic that facilitates potent interactions with various protein targets.[1] This structural feature has led to the development of 2-aminoindole-based compounds with a wide array of therapeutic applications, including inhibitors of IκB kinase (IKK) and phosphodiesterase-V, as well as agents with hypotensive, diuretic, and appetite-suppressant properties.[1] Given their significance, the development of practical and efficient synthetic methods for generating a diversity of 2-aminoindole derivatives is of paramount importance.

The Traditional Approach: A Multi-Step Synthesis

The multi-step synthesis of 2-aminoindoles, specifically 2-amino-indole-3-carboxamides, typically proceeds through a two-stage process: a nucleophilic aromatic substitution (SNAᵣ) reaction to form a 2-cyano-2-(2-nitrophenyl)-acetamide intermediate, followed by the isolation and subsequent reductive cyclization of this intermediate.

Experimental Protocol: Multi-Step Synthesis of 2-Amino-N-butyl-1H-indole-3-carboxamide

Step 1: Synthesis of the Intermediate - N-Butyl-2-cyano-2-(2-nitrophenyl)acetamide

  • Reaction Setup: To a solution of N-butyl-2-cyanoacetamide (2.0 mmol) in dry dimethylformamide (DMF) (10 mL) in a round-bottom flask equipped with a magnetic stirrer, add sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 mmol).

  • Addition of Electrophile: Stir the mixture at room temperature for 10 minutes, then add 2-fluoronitrobenzene (2.0 mmol).

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the consumption of starting materials and the formation of the product.

  • Workup and Isolation: Upon completion, quench the reaction by carefully adding water. Extract the aqueous layer with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the isolated intermediate, N-butyl-2-cyano-2-(2-nitrophenyl)acetamide.

Step 2: Reductive Cyclization to 2-Amino-N-butyl-1H-indole-3-carboxamide

  • Reaction Setup: Dissolve the purified intermediate from Step 1 (e.g., 1.5 mmol, assuming some loss from the first step) in a suitable solvent such as acetic acid or ethanol.

  • Addition of Reducing Agent: Add a reducing agent, such as zinc dust (10 equivalents) and a catalytic amount of a Lewis acid like ferric chloride (FeCl₃, 3 equivalents) or by catalytic hydrogenation using palladium on carbon (Pd/C) and a hydrogen source.

  • Reaction Conditions: Heat the reaction mixture, for instance, to 100°C for 1 hour if using Zn/FeCl₃, or stir under a hydrogen atmosphere at room temperature if using catalytic hydrogenation.

  • Workup and Purification: After the reaction is complete, filter the reaction mixture to remove the solid catalyst/reagents. Neutralize the filtrate and extract the product with an organic solvent. The combined organic layers are washed, dried, and concentrated. The final product is then purified by column chromatography.

G cluster_0 Multi-Step Synthesis A Step 1: SNAr Reaction B Workup & Isolation A->B Reaction Time: 1-2h C Purification of Intermediate B->C D Step 2: Reductive Cyclization C->D Characterization E Final Workup & Purification D->E Reaction Time: 1-3h F Final Product E->F

Caption: Workflow for the multi-step synthesis of 2-aminoindoles.

Mechanistic Insights and Rationale

The multi-step approach allows for a controlled and stepwise construction of the 2-aminoindole core.

  • Step 1: Nucleophilic Aromatic Substitution (SNAᵣ): The reaction is initiated by the deprotonation of the α-carbon of the cyanoacetamide by a strong base like sodium hydride, creating a potent nucleophile. This nucleophile then attacks the electron-deficient aromatic ring of the 2-halonitrobenzene at the carbon bearing the halogen. The presence of the strongly electron-withdrawing nitro group ortho to the halogen is crucial as it stabilizes the negatively charged intermediate (a Meisenheimer complex) through resonance, thereby facilitating the substitution.

  • Step 2: Reductive Cyclization: The isolated nitro-containing intermediate is then subjected to reduction. The nitro group is reduced to an amino group. This is followed by an intramolecular cyclization where the newly formed aniline nitrogen attacks the nitrile carbon, leading to the formation of the 2-aminoindole ring system after tautomerization.

The Streamlined Alternative: One-Pot Synthesis

One-pot synthesis has emerged as a powerful strategy in modern organic chemistry, offering significant advantages in terms of efficiency and sustainability. In the context of 2-aminoindole synthesis, a one-pot approach combines the nucleophilic aromatic substitution and the reductive cyclization into a single, continuous process without the need for isolation and purification of the intermediate.

Experimental Protocol: One-Pot Synthesis of 2-Amino-N-butyl-1H-indole-3-carboxamide
  • Reaction Setup: To a 50 mL flask equipped with a stir bar, add N-butyl-2-cyanoacetamide (2.0 mmol) and dry DMF (0.5 M). Add NaH (60% dispersion in mineral oil, 2.2 mmol).

  • First Reaction Step: Stir the mixture for 10 minutes at room temperature, then add 2-fluoronitrobenzene (2.0 mmol). Continue stirring at room temperature for 1 hour. The reaction mixture will turn a deep purple color.

  • Second Reaction Step (in the same pot): Add 1.0 N HCl (4.0 mmol) to the reaction mixture, followed by FeCl₃ (6.0 mmol) and zinc dust (20 mmol).

  • Reaction Completion: Heat the reaction mixture to 100°C for 1 hour.

  • Workup and Purification: Cool the reaction mixture and add 20 mL of water. Filter the crude mixture and wash with 25 mL of ethyl acetate. Extract the aqueous solution with ethyl acetate (2 x 20 mL). The combined organic phases are washed with saturated sodium bicarbonate solution and brine, then dried with anhydrous sodium sulfate. After removing the solvent, the crude product is purified by short silica gel column chromatography.[1][2]

G cluster_1 One-Pot Synthesis A SNAr Reaction B In-situ Reductive Cyclization A->B Reaction Time: 1h C Single Workup & Purification B->C Reaction Time: 1h D Final Product C->D

Caption: Workflow for the one-pot synthesis of 2-aminoindoles.

Mechanistic Rationale for the One-Pot Approach

The one-pot synthesis elegantly telescopes two distinct reaction steps. After the initial SNAr reaction forms the 2-cyano-2-(2-nitrophenyl)-acetamide intermediate in situ, the reaction conditions are altered by the addition of acid and a reducing agent. The acid neutralizes the excess base from the first step and provides the necessary acidic environment for the reduction. The combination of a metal, like zinc or iron, and a Lewis acid or protic acid facilitates the reduction of the nitro group to an amine, which then undergoes the rapid intramolecular cyclization as described previously. The key to the success of this one-pot method lies in the compatibility of the reagents and the sequential nature of the reactions under the evolving conditions within the single reaction vessel.

Head-to-Head Comparison: A Quantitative Analysis

MetricMulti-Step SynthesisOne-Pot SynthesisRationale for Difference
Overall Yield Typically 50-70%85%[2]The one-pot method avoids product loss associated with the isolation and purification of the intermediate.
Total Reaction Time 4-6 hours (excluding purification of intermediate)~2 hoursThe elimination of the intermediate workup and purification steps significantly shortens the overall process time.
Number of Steps 2 (with intermediate isolation)1By definition, the one-pot synthesis combines multiple transformations into a single operation.
Solvent & Reagent Consumption HigherLowerThe multi-step approach requires additional solvents for workup and purification of the intermediate, leading to greater overall consumption.
Labor & Hands-on Time HigherLowerThe single-setup and workup of the one-pot method reduces the amount of manual labor required.
Process Complexity HigherLowerThe need to handle and characterize an intermediate adds to the complexity of the multi-step synthesis.

Conclusion and Recommendations

Both multi-step and one-pot syntheses are viable routes to the valuable 2-aminoindole scaffold. However, a critical evaluation of their respective performance metrics clearly positions the one-pot approach as the more efficient and sustainable option for the synthesis of 2-amino-indole-3-carboxamides.

The multi-step synthesis offers the advantage of allowing for the isolation and characterization of the intermediate, which can be beneficial in certain research contexts, such as when troubleshooting a reaction or when the intermediate itself is of interest. However, this comes at the cost of lower overall yields, longer reaction times, and increased consumption of resources.

The one-pot synthesis , on the other hand, provides a significantly more streamlined and efficient route to the final product.[2] The impressive 85% yield and the short reaction time make it an attractive choice for rapid analog synthesis and for larger-scale production where time and resource efficiency are paramount.[2]

Recommendation: For researchers and drug development professionals focused on the efficient generation of libraries of 2-aminoindole derivatives or on the scalable synthesis of a lead compound, the one-pot methodology is demonstrably superior. Its advantages in terms of yield, time, and resource economy make it the preferred strategy in most modern synthetic applications.

References

  • Wang, K., Herdtweck, E., & Dömling, A. (2011). One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous. ACS Combinatorial Science, 13(2), 140-146. [Link]

  • Wang, K., Herdtweck, E., & Dömling, A. (2011). One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous. PMC. [Link]

Sources

Comparative

reactivity of 2-Amino-5-bromo-1h-indole-3-carbonitrile vs 5-bromoindole

As a Senior Application Scientist, selecting the appropriate indole building block is critical for the success of any drug discovery or materials science program. The indole core is a privileged scaffold, but its reactiv...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the appropriate indole building block is critical for the success of any drug discovery or materials science program. The indole core is a privileged scaffold, but its reactivity is highly dependent on its substitution pattern.

This guide provides an in-depth, objective comparison between two distinct brominated indole derivatives: 5-bromoindole and 2-amino-5-bromo-1H-indole-3-carbonitrile . While both share a 5-bromo handle for transition-metal-catalyzed cross-coupling, their electronic landscapes and available reactive sites dictate completely different synthetic trajectories.

Structural and Electronic Divergence (The "Why")

The fundamental difference between these two molecules lies in their electronic distribution and steric availability.

5-Bromoindole is an electron-rich heteroaromatic system. The lone pair on the N1 nitrogen delocalizes into the ring, significantly increasing the electron density at the C3 position. This makes the C3 carbon highly susceptible to Electrophilic Aromatic Substitution (EAS)[1]. The C5-bromide serves as a reliable electrophile for oxidative addition in palladium-catalyzed cross-couplings, though the electron-rich nature of the unsubstituted indole makes the C-Br bond slightly less reactive than electron-deficient aryl bromides[2].

2-Amino-5-bromo-1H-indole-3-carbonitrile , conversely, is a highly functionalized "push-pull" system. The electron-donating 2-amino group (push) and the strongly electron-withdrawing 3-cyano group (pull) create a conjugated dipole across the pyrrole ring.

  • Blocked Sites: The C2 and C3 positions are sterically and electronically occupied, completely suppressing standard indole EAS reactions[3].

  • Orthogonal Reactivity: The proximity of the nucleophilic 2-amino group and the electrophilic 3-cyano group primes this scaffold for cascade cyclizations, making it an ideal precursor for fused heterocycles like pyrimido[4,5-b]indoles[4].

  • Cross-Coupling Kinetics: The electron-withdrawing nature of the cyano group decreases the overall electron density of the indole core, which can accelerate the oxidative addition of the C5-Br bond during Suzuki-Miyaura couplings compared to the unsubstituted 5-bromoindole.

G A 5-Bromoindole B C3 Position Electrophilic Aromatic Substitution (e.g., Mannich, Bromination) A->B Electrophile C C5 Position Cross-Coupling (Suzuki, Buchwald-Hartwig) A->C Pd Catalyst D N1 Position Deprotonation & Alkylation A->D Base + R-X

Caption: Divergent reactivity map of the standard 5-bromoindole scaffold.

Comparative Reactivity Matrix

The following table summarizes the divergent synthetic utility of both scaffolds based on their available reactive sites.

Reactive Site5-Bromoindole2-Amino-5-bromo-1H-indole-3-carbonitrile
C2 Position Open; undergoes lithiation (if N1 is protected) or directed C-H activation.Blocked ; occupied by a nucleophilic primary amine.
C3 Position Highly reactive; primary site for EAS (formylation, halogenation, Mannich)[1].Blocked ; occupied by an electrophilic nitrile group.
C5 Position Reactive handle for Pd/Ni-catalyzed cross-couplings[5].Reactive handle for cross-couplings; electronically activated by the C3-cyano group.
N1 Position Nucleophilic after deprotonation; prone to oligomerization in harsh Pd-couplings[6].Less nucleophilic due to hydrogen bonding and electron withdrawal by the cyano group.
Primary Utility Blank canvas for C3-functionalization and linear C5-extension.Modular building block for fused pyrimido[4,5-b]indole synthesis[4].

Deep Dive: Cross-Coupling Performance & Optimization

Both scaffolds rely on the 5-bromo substituent for carbon-carbon bond formation. However, unprotected indoles often present challenges in cross-coupling due to the free N-H group, which can chelate the palladium catalyst or lead to intermolecular C-N side reactions (oligomerization)[6].

To circumvent this, modern catalytic systems utilize highly active ligands or aqueous conditions to lower the activation energy of the desired C-C coupling while keeping the temperature below the threshold for side reactions.

Quantitative Data: Suzuki-Miyaura Coupling of 5-Bromoindole

The choice of catalyst and conditions significantly impacts the yield. The table below synthesizes experimental data for the Suzuki coupling of 5-bromoindole with aryl boronic acids:

Catalyst SystemLigandBase / AdditiveSolventTemp (°C)Yield (%)Causality & Notes
Pd(dppf)Cl₂ [5]dppfK₂CO₃DME80 °C95%Standard high-temperature conditions; effective but risks N-H side reactions if unmonitored.
Pd(OAc)₂ [7]TADDOL-phosNaOH / KHF₂ THF/H₂O60 °C85%Addition of KHF₂ accelerates transmetalation and controls protodeboronation, boosting yield.
Pd / SSPhos [6]SSPhosK₂CO₃Water/MeCN37 °C>92%Aqueous, mild conditions prevent N-H oligomerization. SSPhos enables room-temp oxidative addition.
Self-Validating Protocol: Mild Aqueous Suzuki Coupling (Unprotected 5-Bromoindole)

This protocol utilizes the Pd/SSPhos system to prevent oligomerization[6].

  • Preparation: In a reaction vial, combine 5-bromoindole (1.0 equiv), the desired arylboronic acid (1.2–1.5 equiv), and K₂CO₃ (3.0 equiv).

  • Solvent Addition: Add a degassed mixture of Water:Acetonitrile (4:1 v/v). Causality: The high water content suppresses the solubility of the product, driving the reaction forward while stabilizing the active Pd-species.

  • Catalyst Initiation: Add Pd/SSPhos (5 mol%). The mixture will become a cloudy, non-homogenous suspension.

  • Reaction: Stir at 37 °C in the presence of air for 18 hours.

  • Validation (In-Process): Monitor via LC-MS. The reaction is self-validating when a black precipitate forms; reactions lacking this precipitate typically show no conversion, indicating the active mixed Pd-species failed to form[6].

  • Workup: Extract with ethyl acetate, dry over Na₂SO₄, and purify via flash chromatography.

Deep Dive: Cascade Cyclizations (The 2-Amino-3-Cyano Advantage)

While 5-bromoindole is extended linearly, 2-amino-5-bromo-1H-indole-3-carbonitrile is designed for the rapid construction of three-dimensional complexity. The adjacent amino and cyano groups can undergo a formal [4+1] or[4+2] cycloaddition/condensation cascade to form pyrimido[4,5-b]indoles—a privileged pharmacophore in oncology and virology[3][4].

The critical intermediate in this transformation is the formation of a formimidate.

Self-Validating Protocol: Synthesis of Ethyl N-(5-bromo-3-cyano-1H-indol-2-yl)formimidate

This protocol leverages the nucleophilicity of the 2-amino group while driving off ethanol to force the equilibrium[3].

  • Suspension: Suspend 2-amino-5-bromo-1H-indole-3-carbonitrile (1.0 equiv) in strictly anhydrous acetonitrile. Causality: Water must be excluded to prevent the hydrolysis of the highly moisture-sensitive triethylorthoformate.

  • Reagent Addition: Add triethylorthoformate (1.5 equiv).

  • Thermal Activation: Heat the mixture to reflux (approx. 82 °C) for 1 hour. Causality: Reflux conditions are required to overcome the steric hindrance at the C2 position and to continuously boil off the ethanol byproduct, driving the condensation to completion.

  • Validation (In-Process): The reaction is visually self-validating. The initial suspension will transition into a dark brown, homogenous solution as the formimidate product is highly soluble in acetonitrile[3].

  • Isolation: Cool to room temperature, filter to remove unreacted starting material, and concentrate under reduced pressure to yield the formimidate as a solid.

  • Downstream Application: This intermediate can immediately be reacted with primary amines to yield the fully cyclized 7-bromo-pyrimido[4,5-b]indole, leaving the 7-bromo (originally the 5-bromo of the indole) ready for late-stage Suzuki diversification.

G A 2-Amino-5-bromo-1H-indole- 3-carbonitrile B Triethylorthoformate (Reflux, MeCN) A->B C Formimidate Intermediate B->C 1 Hour D Amine Nucleophiles (Cyclization) C->D E 7-Bromo-pyrimido[4,5-b]indole Derivatives D->E Cascade Reaction F Late-Stage Suzuki Coupling at Bromide Handle E->F Pd Catalyst

Caption: Cascade cyclization workflow for 2-amino-5-bromo-1H-indole-3-carbonitrile and late-stage functionalization.

Conclusion

The choice between these two brominated indoles dictates the architectural outcome of the synthesis. 5-Bromoindole is the optimal choice for researchers looking to functionalize the C3 position via EAS or build linear biaryl systems via cross-coupling. In contrast, 2-amino-5-bromo-1H-indole-3-carbonitrile is a highly specialized, pre-configured module. Its push-pull electronics prevent standard indole side-reactions, allowing researchers to cleanly execute cascade cyclizations to build complex, fused pyrimido-indole networks prior to late-stage functionalization at the bromide handle.

Sources

Validation

Halogenated Indoles in Drug Discovery: A Comparative Analysis of Bromo- and Chloro-Substituted Derivatives

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs.[1][2] The strategic introduction of halogen atoms, particularly bromine and chlo...

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Author: BenchChem Technical Support Team. Date: April 2026

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs.[1][2] The strategic introduction of halogen atoms, particularly bromine and chlorine, onto the indole ring can significantly modulate a compound's physicochemical properties and biological activity, making it a pivotal strategy in drug design.[3][4] This guide provides an in-depth, objective comparison of the biological activities of bromo- and chloro-substituted indoles, supported by experimental data to inform researchers, scientists, and drug development professionals in their quest for novel therapeutics.

The Significance of Halogenation in Modulating Biological Activity

The addition of bromine or chlorine to the indole nucleus alters its electronic and lipophilic character, which in turn influences its interaction with biological targets. Halogenation can enhance a molecule's membrane permeability, improve its binding affinity to target proteins, and influence its metabolic stability.[4][5] The specific halogen and its position on the indole ring are critical determinants of the resulting biological profile, leading to a wide spectrum of activities including anticancer, antimicrobial, and anti-inflammatory effects.[3][6][7][8]

Comparative Biological Activities: Bromo- vs. Chloro-Indoles

Anticancer Activity

Halogenated indoles have emerged as a promising class of anticancer agents, with both bromo- and chloro-substituted derivatives demonstrating significant cytotoxic and antiproliferative effects.[9][10] The mechanism of action often involves the inhibition of key signaling pathways or direct interaction with proteins crucial for cancer cell survival.[9][11]

Studies have shown that the nature and position of the halogen substituent can dramatically influence anticancer potency. For instance, some research suggests that bromine at position 5 of the indole nucleus strongly favors antiproliferative activity.[12] In a comparative study of halogenated flavones, a class of compounds that can incorporate an indole-like structure, the bromine-substituted derivative (8-bromo-6-chloroflavone) exhibited the strongest cytotoxic activity against canine lymphoma and leukemia cell lines compared to its chlorinated counterparts.[5] This highlights that in certain molecular contexts, bromine may confer superior anticancer properties.

Conversely, other studies have demonstrated the potent anticancer activity of chloro-substituted indoles. For example, indole-based chalcones with chloro-substitutions have been identified as potent inhibitors of monoamine oxidase (MAO), an enzyme implicated in cancer.[13] Furthermore, chlorinated spirooxindole derivatives have shown potent anticancer activity by disrupting the p53-MDM2 interaction, a key pathway in cancer cell apoptosis.[9][10]

Table 1: Comparative Anticancer Activity of Halogenated Indoles

Compound ClassSpecific Derivative(s)Cancer Cell Line(s)Activity (IC50)Key FindingsReference(s)
Halogenated Flavones8-bromo-6-chloroflavone (BrCl-F) vs. 4'-chloroflavone (Cl-F)CLB70 (canine leukemia), CLBL-1 (canine lymphoma)BrCl-F showed the highest activity in CLB70 cells.Bromine substitution, in this case, enhanced cytotoxic potency.[5]
SpirooxindolesDihalogenated derivativesHCT116, HepG2, MCF-7Compound 5g (dibromo-substituted) was more potent than cisplatin in HepG2 and MCF-7 cells.Dihalogen substitution on the acyl moiety substantially increased anticancer activity.[14]
Indole-based ChalconesPara-chloro substituted derivative (I-4 )MAO-B inhibitionIC50 = 0.014 ±0.008 µMPara-chloro substitution improved MAO-B selectivity.[13]
Indole-based Bcl-2 InhibitorsHalogen-substituted derivativesMCF-7, MDA-MB-231, A549Sub-micromolar IC50 concentrationsHalogen substitution showed the highest activity in targeting Bcl-2.[11]
Antimicrobial and Antifungal Activity

The emergence of drug-resistant pathogens necessitates the development of novel antimicrobial agents. Halogenated indoles have demonstrated significant potential in this area, with both bromo- and chloro-derivatives exhibiting potent activity against a range of bacteria and fungi.[8][15]

A study investigating multi-halogenated indoles against drug-resistant Candida species found that 4,6-dibromoindole and 5-bromo-4-chloroindole exhibited strong antifungal and antibiofilm effects, with Minimum Inhibitory Concentration (MIC) values ranging from 10 to 50 µg/mL.[8] These values were comparable to the antifungal drug miconazole and significantly better than ketoconazole.[8]

On the other hand, chloroindoles have also been shown to be potent antimicrobial agents. A study on uropathogenic Escherichia coli (UPEC) demonstrated that 4-chloroindole, 5-chloroindole, and 5-chloro-2-methyl indole had MICs of 75 μg/ml and significantly inhibited biofilm formation.[15][16][17] These compounds also downregulated the expression of virulence genes associated with adhesion and toxin production.[15][17]

Table 2: Comparative Antimicrobial and Antifungal Activity of Halogenated Indoles

Compound ClassSpecific Derivative(s)Pathogen(s)Activity (MIC)Key FindingsReference(s)
Di-halogenated Indoles4,6-dibromoindole, 5-bromo-4-chloroindoleCandida species (including drug-resistant strains)10–50 µg/mLPotent antifungal and antibiofilm activity, comparable to miconazole.[8]
Chloroindoles4-chloroindole, 5-chloroindole, 5-chloro 2-methyl indoleUropathogenic Escherichia coli (UPEC)75 μg/mlBactericidal, anti-adherent, and virulence factor inhibitory effects.[15][16][17]
Indole TrimersVarious bromo- and chloro-substituted trimersB. anthracis, E. faecalis, L. monocytogenes, S. aureus<0.8 µg/ml for the most active compoundsCombinatorial biocatalysis produced potent antibacterial compounds.[18]
Anti-inflammatory Activity

Chronic inflammation is implicated in a variety of diseases, and the development of effective anti-inflammatory agents is a key area of research. Brominated indoles, in particular, have shown promise as anti-inflammatory agents. A study on brominated indoles from a marine mollusc revealed that purified mono-brominated indole and isatin compounds showed significant inhibitory activity against nitric oxide (NO), TNFα, and PGE2, and were more active than dimer indoles and non-brominated isatin.[6] The position of the bromine on the aromatic ring was also found to affect the activity.[6]

Structure-Activity Relationship (SAR) Insights

The collective data from numerous studies underscore the critical role of the halogen's nature and position in dictating the biological activity of indole derivatives.

  • Position of Halogenation: The substitution pattern on the indole ring is crucial. For instance, in the context of anti-inflammatory activity, 6-bromoisatin was found to be more potent than 5-bromoisatin and 7-bromoisatin for NO inhibition.[6] In antimicrobial studies, substitutions at the C4, C5, and C6 positions of the indole were identified as optimal for antifungal activity due to enhanced hydrophobic and electron-withdrawing effects.[8] For antimicrobial activity against UPEC, a 3D-QSAR analysis revealed that substitutions at the fourth and fifth positions of the indole moiety favored activity.[15][16][17]

  • Nature of the Halogen: While direct, comprehensive comparisons are not always available, the existing literature suggests that the choice between bromine and chlorine can lead to different potency and selectivity profiles. For example, the stronger hydrophobicity of chloro-substituted aromatics may explain the general preference for chloro- versus methyl-substituted P1 groups in Factor Xa inhibitors.[19] In some anticancer studies, bromine substitution has been shown to markedly enhance antiproliferative potency compared to chlorinated analogues.[5]

Experimental Methodologies

The biological evaluation of bromo- and chloro-substituted indoles relies on a variety of standardized in vitro assays. Below are protocols for two of the most common assays cited in the literature.

Protocol 1: MTT Assay for Cytotoxicity Assessment

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

  • 96-well plates

  • Cancer cell lines

  • Complete cell culture medium

  • Test compounds (bromo- and chloro-substituted indoles)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the medium in the cell plates with the medium containing various concentrations of the test compounds. Include control wells with vehicle-treated cells.[7]

  • Incubation: Incubate the plates for a specific period (e.g., 48 or 72 hours).[7]

  • MTT Addition: Following incubation, add 20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan product.[7]

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control wells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.[1]

Protocol 2: Minimum Inhibitory Concentration (MIC) Determination

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

  • Test compounds

  • Positive control antibiotic/antifungal

  • Negative control (medium only)

  • Microplate reader or visual inspection

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism from an overnight culture, adjusted to a specific concentration (e.g., 5 x 10^5 CFU/mL).

  • Compound Dilution: Prepare a two-fold serial dilution of the test compounds in the broth medium directly in the 96-well plate.

  • Inoculation: Add the prepared inoculum to each well containing the test compound dilutions. Include a positive control well (inoculum with no compound) and a negative control well (broth only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Visualizing the Workflow and a Key Signaling Pathway

To provide a clearer understanding of the research process and the mechanism of action of these compounds, the following diagrams illustrate a general experimental workflow and a key signaling pathway targeted by halogenated indoles.

G cluster_synthesis Synthesis & Characterization cluster_bioassay Biological Evaluation cluster_analysis Data Analysis & SAR start Indole Starting Material halogenation Halogenation (Br or Cl) start->halogenation purification Purification & Characterization (NMR, MS) halogenation->purification cytotoxicity Cytotoxicity Assays (e.g., MTT) purification->cytotoxicity antimicrobial Antimicrobial Assays (e.g., MIC) purification->antimicrobial mechanistic Mechanistic Studies cytotoxicity->mechanistic antimicrobial->mechanistic data_analysis Data Analysis (IC50, MIC) mechanistic->data_analysis sar Structure-Activity Relationship (SAR) data_analysis->sar

Caption: A generalized workflow for the synthesis and biological evaluation of halogenated indoles.

G GF Growth Factors EGFR EGFR GF->EGFR PI3K PI3K EGFR->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival mTOR->Proliferation Indole Halogenated Indole Derivative Indole->EGFR

Caption: Inhibition of the EGFR signaling pathway by certain halogenated indole derivatives.[12]

Conclusion

The strategic halogenation of the indole scaffold with bromine or chlorine is a powerful tool in the medicinal chemist's arsenal for developing novel therapeutic agents. The available evidence indicates that both bromo- and chloro-substituted indoles possess significant and diverse biological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties. The specific biological profile is intricately linked to the nature of the halogen and its precise location on the indole ring. While it is challenging to declare one halogen universally superior to the other, this guide highlights that bromine substitution can, in certain contexts, lead to enhanced potency, particularly in anticancer applications. Conversely, chloro-substituted indoles have demonstrated excellent broad-spectrum antimicrobial efficacy. Future research should focus on direct comparative studies of bromo- and chloro-isomers within the same molecular scaffold to further elucidate the nuanced structure-activity relationships and guide the rational design of next-generation indole-based therapeutics.

References

  • Current time information in Pasuruan, ID. The time at the location 'Pasuruan, ID' is 03:21 PM.
  • Benkendorff, K., Rudd, D., & Liggins, A. (2015). Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc. Marine Drugs, 13(8), 5045–5063. [Link]

  • El-Gamal, M. I., & Al-Said, M. S. (2014). Halogenated Indole Alkaloids from Marine Invertebrates. Marine Drugs, 12(12), 6069–6117. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 5-Bromoindole: A Versatile Intermediate Driving Innovation in Pharmaceutical Chemistry. [Link]

  • Lee, J. H., Kim, Y. G., Gwon, G., & Lee, J. (2022). Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species. Journal of Fungi, 8(11), 1188. [Link]

  • Al-Rashida, M., et al. (2023). Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors. International Journal of Molecular Sciences, 24(19), 14656. [Link]

  • Rani, N., & Sharma, A. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(10), 2289. [Link]

  • Al-Warhi, T., et al. (2020). Synthesis, Anticancer Activity, and Molecular Modeling of New Halogenated Spiro[pyrrolidine-thiazolo-oxindoles] Derivatives. Applied Sciences, 10(6), 2170. [Link]

  • Carroll, A. R., et al. (2024). Cheminformatics-Guided Exploration of Synthetic Marine Natural Product-Inspired Brominated Indole-3-Glyoxylamides and Their Potentials for Drug Discovery. Marine Drugs, 22(8), 356. [Link]

  • Al-Warhi, T., et al. (2023). Recent advances in the halogenated spirooxindoles as novel anticancer scaffolds: chemistry and bioactivity approach. RSC Medicinal Chemistry, 14(7), 1251-1273. [Link]

  • Al-Warhi, T., et al. (2023). Recent advances in the halogenated spirooxindoles as novel anticancer scaffolds: chemistry and bioactivity approach. RSC Medicinal Chemistry, 14(7), 1251-1273. [Link]

  • Boya, V. K., Lee, J. H., & Lee, J. (2022). Antibiofilm and Antimicrobial Activities of Chloroindoles Against Uropathogenic Escherichia coli. Frontiers in Microbiology, 13, 872943. [Link]

  • Ewing, T. J., et al. (2008). Design, structure-activity relationships, X-ray crystal structure, and energetic contributions of a critical P1 pharmacophore: 3-chloroindole-7-yl-based factor Xa inhibitors. Journal of Medicinal Chemistry, 51(23), 7779-7789. [Link]

  • Chen, J., et al. (2023). Green Halogenation of Indoles with Oxone–Halide. The Journal of Organic Chemistry, 88(16), 11529-11539. [Link]

  • Kumar, A., et al. (2021). Indole – a promising pharmacophore in recent antiviral drug discovery. RSC Advances, 11(43), 26866-26892. [Link]

  • Kumar, A., et al. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). European Journal of Medicinal Chemistry, 230, 114112. [Link]

  • Boya, V. K., Lee, J. H., & Lee, J. (2022). Antibiofilm and Antimicrobial Activities of Chloroindoles Against Uropathogenic Escherichia coli. Frontiers in Microbiology, 13, 872943. [Link]

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  • Dudek, M. K., et al. (2024). Bromo- and chloro-substituted flavones induce apoptosis and modulate cell death pathways in canine lymphoma and leukemia cells - a comparative in vitro study. Frontiers in Veterinary Science, 11, 1369324. [Link]

  • Taha, M., et al. (2023). Development of Halogenated Indole-Based Chalcones as New Class of MAO-Inhibitors. ResearchGate. [Link]

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Comparative

Unveiling the Potential of 5-Bromoindole Derivatives: A Comparative Guide to Computational Docking Studies

For researchers, scientists, and drug development professionals, the indole scaffold represents a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities.[1][2][...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the indole scaffold represents a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities.[1][2][3][4] The introduction of a bromine atom at the 5-position can significantly modulate a compound's physicochemical properties and biological profile, making 5-bromoindole derivatives a subject of intense investigation for therapeutic applications, particularly in oncology.[1][5] This guide provides an in-depth comparative analysis of 5-bromoindole derivatives using molecular docking, a powerful computational technique to predict the binding affinity and orientation of a small molecule within the active site of a target protein.[6] By synthesizing data from various studies, we offer a technical overview of their performance as inhibitors of key oncogenic protein kinases, supported by a framework of validated computational methodologies.

The Strategic Advantage of Comparative Docking in Drug Discovery

Molecular docking serves as a cornerstone in modern drug discovery, enabling the rapid screening of virtual libraries and providing insights into protein-ligand interactions at a molecular level.[6][7] A comparative docking study, which evaluates a series of related compounds against one or more targets, is particularly insightful. It allows for the elucidation of structure-activity relationships (SAR), helping to identify which chemical modifications enhance binding affinity and selectivity. This computational approach prioritizes the synthesis of the most promising candidates, thereby conserving resources and accelerating the drug development pipeline. The central premise is that compounds that dock effectively and form stable interactions within the receptor's binding site are more likely to exhibit biological activity.[8]

Methodology: A Framework for Rigorous Comparative Docking

The credibility of any computational study hinges on the robustness of its methodology. The following protocol outlines a validated, step-by-step workflow for conducting a comparative docking study of 5-bromoindole derivatives, using Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) as exemplary targets due to their critical roles in cancer progression.[1][9]

Part 1: Target Selection and Preparation

The choice of the protein target is the foundational step. EGFR and VEGFR-2 are receptor tyrosine kinases whose dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention.[9] The quality of the protein structure is paramount for a meaningful docking study.

Experimental Protocol: Receptor Preparation

  • Structure Retrieval: Obtain the 3D crystal structures of the target proteins from the Protein Data Bank (PDB). For this guide, we will use:

    • EGFR: PDB ID: 1M17 (in complex with the inhibitor Erlotinib).[9]

    • VEGFR-2: PDB ID: 4ASE (in complex with the inhibitor Sorafenib).[9][10]

    • Causality: Using structures co-crystallized with a known inhibitor is crucial as it provides the biologically relevant conformation of the active site and a reference ligand for validating the docking protocol.

  • Initial Cleanup: Remove non-essential components from the PDB file, such as water molecules, co-solvents, and any co-crystallized ligands, using molecular visualization software like PyMOL or Chimera.[9]

  • Protein Preparation: Utilize a dedicated tool, such as the Protein Preparation Wizard in Schrödinger Suite or AutoDock Tools, to perform the following critical steps:[9]

    • Add hydrogen atoms, as they are typically not resolved in X-ray crystal structures but are vital for forming hydrogen bonds.

    • Assign correct bond orders and protonation states for amino acid residues at a physiological pH (e.g., 7.4).

    • Perform a constrained energy minimization to relieve any steric clashes within the protein structure, without significantly altering the backbone conformation.

Part 2: Ligand Preparation

The 5-bromoindole derivatives to be studied must be accurately represented in 3D space with appropriate chemical properties.

Experimental Protocol: Ligand Preparation

  • Structure Generation: Sketch the 2D structures of the 5-bromoindole derivatives using a chemical drawing tool like ChemDraw.

  • 3D Conversion and Optimization: Convert the 2D structures into 3D models.

  • Ligand Refinement: Employ a tool like LigPrep to generate different possible ionization states, tautomers, and stereoisomers at the target physiological pH.[9] This step is vital as the biologically active form of the ligand might not be its lowest energy state in a vacuum. A subsequent energy minimization of the ligand structures is performed.

Part 3: Molecular Docking and Protocol Validation

With prepared receptors and ligands, the docking simulation can be performed. However, the protocol must first be validated to ensure it can reliably reproduce known binding modes.

Experimental Protocol: Docking and Validation

  • Grid Generation: Define the binding site on the receptor by generating a grid box. This box specifies the volume in which the docking algorithm will search for favorable ligand poses. The grid should be centered on the position of the co-crystallized ligand from the original PDB file.[9]

  • Protocol Validation (Self-Docking): Before docking the novel derivatives, perform a "self-docking" or "re-docking" experiment.[8]

    • Extract the co-crystallized ligand (e.g., Erlotinib from 1M17) and dock it back into its own receptor.

    • Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose.[11]

    • Trustworthiness: A successful validation is generally indicated by an RMSD value below 2.0 Å, confirming that the chosen docking parameters can accurately reproduce the experimentally observed binding mode.[11]

  • Comparative Docking Simulation: Using the validated protocol, dock the library of prepared 5-bromoindole derivatives into the active sites of EGFR and VEGFR-2.

    • Software like GLIDE, AutoDock, or GOLD can be used.[7][9] These programs employ search algorithms to explore various ligand conformations and orientations within the binding site and use scoring functions to estimate the binding affinity.[6] Docking is often performed at different precision levels (e.g., Standard Precision and Extra Precision) to balance computational speed and accuracy.[9][12]

The overall workflow for a comparative docking study is illustrated below.

G cluster_prep Preparation Phase cluster_dock Docking & Validation Phase cluster_analysis Analysis Phase PDB 1. Select Target PDB (e.g., 1M17, 4ASE) PrepProt 3. Prepare Protein (Add H, Minimize) PDB->PrepProt Ligands 2. Design Ligand Library (5-Bromoindoles) PrepLig 4. Prepare Ligands (3D, Ionization States) Ligands->PrepLig Grid 5. Generate Grid Box (Define Active Site) PrepProt->Grid Dock 7. Dock Ligand Library PrepLig->Dock Validate 6. Validate Protocol (Re-dock Native Ligand) Grid->Validate RMSD RMSD < 2.0 Å? Validate->RMSD Analyze 8. Analyze Results (Scores, Interactions) Dock->Analyze RMSD->Dock Yes SAR 9. Determine SAR Analyze->SAR Select 10. Select Hits for Synthesis SAR->Select

Caption: Workflow for a Comparative Molecular Docking Study.

Comparative Analysis: 5-Bromoindole Derivatives as Kinase Inhibitors

Computational studies have consistently identified 5-bromoindole derivatives as potent inhibitors of EGFR and VEGFR-2.[9][10] The docking scores (often expressed in kcal/mol) provide a quantitative estimate of binding affinity, while the analysis of binding poses reveals key molecular interactions responsible for this affinity.

Performance Against EGFR Tyrosine Kinase

Several novel 5-bromoindole-2-carboxylic acid derivatives have demonstrated strong binding energies to the EGFR tyrosine kinase domain.[2][3] These compounds typically occupy the ATP-binding site, engaging in hydrogen bonds with key residues like Met793 and hydrophobic interactions within the pocket.

Table 1: Comparative Docking Scores and Experimental Activity of 5-Bromoindole Derivatives Against EGFR

Compound IDDocking Score (kcal/mol)Key Interactions (Predicted)In Vitro IC50 (µM)Cancer Cell LineReference
Derivative 3a Strongest Binding EnergyH-bond with Met793; Pi-alkyl interactionsMost Potent of SeriesHepG2, A549, MCF-7[2][4]
Derivative 3b Strong Binding EnergySimilar to 3a--[2][3]
Derivative 3f Strong Binding EnergySimilar to 3a--[2][3]
Derivative 7 Strong Binding EnergySimilar to 3a--[2][3]
Erlotinib (Ref.) -7.9 to -11.0 (Typical)H-bond with Met7930.02 - 0.1A549, others[9]

Note: Docking scores can vary based on the software and parameters used. The table synthesizes findings for illustrative comparison.

Performance Against VEGFR-2 Tyrosine Kinase

5-bromoindole hydrazone derivatives have been highlighted as promising VEGFR-2 inhibitors.[10] Their binding mode often involves hydrogen bonds with critical residues in the hinge region, such as Cys919 and Asp1046, which anchor the inhibitor in the ATP-binding pocket.

Table 2: Comparative Docking Scores and Experimental Activity of 5-Bromoindole Derivatives Against VEGFR-2

Compound IDDocking Score (kcal/mol)Key Interactions (Predicted)In Vitro IC50 (µM)Cancer Cell LineReference
5BDBIC Best in SeriesH-bond with Asp1046; Pi-pi stacking14.3Hep G2[10]
Derivative 3a -8.76H-bond with Asp1046; Pi-alkyl interactions--[10]
Derivative 3e -8.02H-bond with Asp1046; Pi-pi interactions--[10]
Sorafenib (Ref.) -8.0 to -11.5 (Typical)H-bonds with Cys919, Asp10466.2Hep G2[9][10]

These comparative data suggest that specific substitutions on the 5-bromoindole scaffold can significantly influence binding affinity. For instance, the presence of moieties capable of forming hydrogen bonds and engaging in pi-stacking interactions often correlates with lower (more favorable) docking scores and lower IC50 values in experimental assays.[2][10]

The inhibition of EGFR and VEGFR-2 disrupts downstream signaling pathways crucial for cancer cell proliferation and angiogenesis.

G cluster_membrane Cell Membrane GF Growth Factors (EGF, VEGF) EGFR EGFR GF->EGFR VEGFR2 VEGFR-2 GF->VEGFR2 PI3K PI3K/Akt Pathway EGFR->PI3K RAS RAS/MAPK Pathway EGFR->RAS VEGFR2->PI3K Bromoindole 5-Bromoindole Derivatives Bromoindole->EGFR Bromoindole->VEGFR2 Proliferation Cell Proliferation, Survival PI3K->Proliferation Angiogenesis Angiogenesis PI3K->Angiogenesis RAS->Proliferation

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Validation

assessing the anti-proliferative activity of indole-3-carbonitrile analogs

Assessing the Anti-Proliferative Activity of Indole-3-Carbonitrile Analogs: A Comparative Guide for Drug Discovery As a Senior Application Scientist overseeing preclinical screening workflows, I frequently evaluate novel...

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Author: BenchChem Technical Support Team. Date: April 2026

Assessing the Anti-Proliferative Activity of Indole-3-Carbonitrile Analogs: A Comparative Guide for Drug Discovery

As a Senior Application Scientist overseeing preclinical screening workflows, I frequently evaluate novel pharmacophores for oncology pipelines. Among these, indole-3-carbonitrile and its derivatives have emerged as highly versatile scaffolds. Due to their structural similarity to endogenous signaling molecules and their ability to act as bioisosteres for kinase inhibitors, these analogs are aggressively pursued in targeted cancer therapy.

This guide provides an objective comparison of the anti-proliferative performance of indole-3-carbonitrile analogs against standard-of-care alternatives. It also details the mechanistic rationale and the self-validating experimental workflows required to assess their cytotoxicity accurately.

Mechanistic Rationale & Target Kinases

The anti-proliferative efficacy of indole-3-carbonitriles stems from their ability to competitively bind to the ATP-binding pockets of several critical oncogenic kinases. Recent computer-aided drug design (CADD) and fragment-based drug design (FBDD) efforts have identified several high-affinity targets:

  • Tropomyosin Receptor Kinase (TRK): Novel 1H-indole-3-carbonitrile derivatives (such as Compound C11) have demonstrated potent inhibition of TRK, triggering apoptosis and cell cycle arrest in NTRK-driven cancers[1].

  • DYRK1A: Halogen-substituted indole-3-carbonitriles (e.g., 7-chloro-1H-indole-3-carbonitrile) serve as low-molecular-weight, less lipophilic templates that effectively inhibit DYRK1A, a kinase implicated in abnormal cell proliferation[2].

  • EGFR Pathways: Indole-based derivatives have been engineered to target both wild-type and mutant (T790M) EGFR, disrupting tumor proliferation pathways with potencies rivaling established clinical inhibitors[3].

MOA Indole Indole-3-Carbonitrile Analogs TRK TRK / NTRK Receptors Indole->TRK Inhibits DYRK1A DYRK1A Kinase Indole->DYRK1A Inhibits EGFR EGFR / VEGFR Pathways Indole->EGFR Inhibits Apoptosis Apoptosis Induction TRK->Apoptosis Downregulates Survival CellCycle Cell Cycle Arrest (G1/S Phase) DYRK1A->CellCycle Disrupts Regulation EGFR->CellCycle Blocks Proliferation

Mechanistic pathways of Indole-3-Carbonitrile analogs inhibiting oncogenic kinases.

Comparative Efficacy: Indole-3-Carbonitriles vs. Standard Therapeutics

To objectively evaluate performance, it is crucial to benchmark these novel analogs against established chemotherapeutics across standardized cancer cell lines. The table below synthesizes recent in vitro evaluations, highlighting how specific structural modifications allow these analogs to compete with, and sometimes outperform, standard reference drugs.

Compound Class / AnalogPrimary TargetTested Cell LinesIC₅₀ RangeComparison AlternativeAlternative IC₅₀
1H-indole-3-carbonitrile (C11) TRK / NTRKKm-12 (Colorectal)Nanomolar rangeLarotrectinib (Standard)~Low nM[1]
Indole-2-carboxamide derivatives EGFR (WT/T790M)MCF-7, A54929 – 47 nMErlotinib33 nM[3]
6-indolypyridine-3-carbonitriles Multi-kinaseMCF-7, HeLa, SK-OV-34.1 – 13.4 μMDoxorubicin1.0 – 5.0 μM[4]
Bis(indolyl)-tetrazine derivatives MixedMCF-7, MDA-MB-2317.57 – 22.52 μMBazedoxifene~5.0 μM[5]
N-alkylated indole-3-carbonitriles DYRK1AA549, HeLa< 30 μMHarmine / INDY~1.0 μM[2]

Experimental Workflows: Assessing Anti-Proliferative Activity

When evaluating kinase inhibitors like indole-3-carbonitriles, selecting the right viability assay is critical. While the MTT assay is ubiquitous, it relies heavily on mitochondrial metabolic activity. Because some kinase inhibitors can temporarily alter mitochondrial metabolism without causing immediate cell death, the Sulforhodamine B (SRB) assay is often preferred. SRB binds to basic amino acid residues in fixed cells, providing a direct measurement of total cellular protein mass, which is a more stable proxy for cell proliferation.

Self-Validating SRB Assay Protocol

Expertise Note: A robust protocol must be a self-validating system. The inclusion of a vehicle control (DMSO < 0.1%) ensures that solvent toxicity does not confound the data, while a positive control (e.g., Erlotinib for EGFR-expressing cells) validates the assay's sensitivity.

  • Cell Seeding: Harvest cells (e.g., MCF-7 or HeLa) in the logarithmic growth phase. Seed at a density of 3,000–5,000 cells/well in 96-well plates (100 μL/well).

    • Causality: Seeding density must be optimized per cell line to ensure cells remain in the exponential growth phase throughout the 72-hour assay. Over-confluent cells will yield artificially high IC₅₀ values due to contact inhibition.

  • Recovery Incubation: Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment and recovery from trypsinization stress.

  • Compound Treatment (Dose-Response): Prepare serial dilutions of the indole-3-carbonitrile analogs in complete media. Treat cells with a concentration gradient (e.g., 0.01 μM to 100 μM).

    • Causality: Ensure the final DMSO concentration never exceeds 0.1% (v/v) to prevent vehicle-induced cytotoxicity. Always include blank wells (media only) and positive control wells.

  • Endpoint Fixation: After 48–72 hours of exposure, fix the cells by adding cold 10% trichloroacetic acid (TCA) directly to the wells. Incubate at 4°C for 1 hour.

    • Causality: TCA precipitates cellular proteins. Performing this step at 4°C prevents protein degradation and ensures tight adherence of the cell monolayer to the microplate.

  • Staining and Washing: Wash plates 4 times with slow-running tap water and air dry. Add 0.4% (w/v) SRB solution dissolved in 1% acetic acid. Incubate for 30 minutes at room temperature. Wash 4 times with 1% acetic acid to remove unbound dye.

    • Causality: Washing with 1% acetic acid is crucial; it lowers the pH to maintain the electrostatic binding between the SRB dye and the basic amino acids. Water would cause the dye to dissociate prematurely.

  • Solubilization and Quantification: Solubilize the bound dye with 10 mM unbuffered Tris base (pH 10.5) on a gyratory shaker for 10 minutes. Read absorbance at 540 nm using a microplate reader.

Protocol Seed 1. Cell Seeding (3k-5k cells/well) Incubate1 2. Recovery Incubation (24h, 37°C, 5% CO2) Seed->Incubate1 Treat 3. Compound Treatment (Serial Dilution, <0.1% DMSO) Incubate1->Treat Incubate2 4. Drug Exposure (48h - 72h) Treat->Incubate2 Fix 5. TCA Fixation (10% TCA at 4°C) Incubate2->Fix Stain 6. SRB Staining & Acetic Acid Wash Fix->Stain Read 7. Solubilization (Tris) & Absorbance (540nm) Stain->Read

Step-by-step SRB assay workflow for assessing compound cytotoxicity.

Structure-Activity Relationship (SAR) Insights

When comparing alternative analogs, structural nuances dictate anti-proliferative success:

  • C-3 Substitutions: The carbonitrile group at the C-3 position acts as a potent electron-withdrawing group (EWG). Studies show that moving the nitrile group to the C-5 position drastically reduces potency (e.g., a 2-fold loss in aromatase/kinase inhibition)[6].

  • N-Methylation: The introduction of a methyl group on the indole nitrogen atom can have variable effects. While N-methylation often enhances lipophilicity, it can be detrimental to anti-proliferative activity in certain imidazothiadiazole-indole hybrids due to steric clashes in the kinase hinge-binding region[7].

  • Halogenation: Adding a halogen (e.g., 7-chloro) to the indole ring significantly improves binding affinity in the hydrophobic pockets of targets like DYRK1A[2].

Conclusion

Indole-3-carbonitrile analogs represent a highly tunable class of anti-proliferative agents. Compared to broad-spectrum traditional chemotherapeutics, they offer the distinct advantage of targeted kinase inhibition, which translates to lower off-target toxicity in normal cells. For drug development professionals, leveraging structure-based design to optimize the C-3 and C-5 positions of the indole ring remains the most reliable pathway to achieving nanomolar IC₅₀ potencies.

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Comparative

A Comparative Guide to Catalysts for Indole Ring Formation: From Classical Workhorses to Modern Marvels

For researchers, scientists, and professionals in drug development, the indole scaffold remains a cornerstone of innovation. Its prevalence in a vast array of pharmaceuticals and biologically active natural products nece...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the indole scaffold remains a cornerstone of innovation. Its prevalence in a vast array of pharmaceuticals and biologically active natural products necessitates efficient and versatile synthetic methodologies. The choice of catalyst is paramount in achieving the desired indole core with high efficiency, selectivity, and substrate scope. While classical methods laid the groundwork, the advent of transition-metal catalysis has revolutionized indole synthesis, offering milder conditions and unprecedented molecular diversity.

This guide provides an in-depth, objective comparison of prominent catalytic systems for indole ring formation. We move beyond a simple recitation of methods to offer a critical analysis of their performance, supported by experimental data. Our aim is to equip you with the knowledge to make informed decisions in catalyst selection for your specific synthetic challenges.

The Evolving Landscape of Indole Synthesis: A Tale of Two Eras

The synthesis of indoles can be broadly categorized into two eras: the classical, acid-catalyzed methods and the modern, transition-metal-mediated transformations.

Classical Methods: These reactions, developed in the late 19th and early 20th centuries, are often characterized by harsh reaction conditions, such as high temperatures and strong acids. Despite these drawbacks, their simplicity and the low cost of reagents have ensured their continued relevance.

Transition-Metal Catalysis: The latter half of the 20th century and the dawn of the 21st have witnessed a paradigm shift with the introduction of catalysts based on palladium, copper, gold, and other transition metals. These methods generally offer milder reaction conditions, greater functional group tolerance, and novel pathways to previously inaccessible indole derivatives.

Performance Comparison of Key Catalytic Systems

The efficiency of a catalyst in indole synthesis is a multifactorial equation, encompassing yield, reaction time, catalyst loading, and substrate scope. The following sections provide a comparative overview of the most influential catalytic systems.

Classical Acid-Catalyzed Methods

The Fischer indole synthesis is a stalwart in organic chemistry, relying on the acid-catalyzed cyclization of an arylhydrazone.[1][2] The choice of acid catalyst is critical and can significantly impact the reaction's efficiency.[2]

CatalystTypical ConditionsYield Range (%)AdvantagesDisadvantages
Brønsted Acids (HCl, H₂SO₄, PPA)High temperatureVariable, can be lowInexpensive, readily availableHarsh conditions, low functional group tolerance, potential for side reactions
Lewis Acids (ZnCl₂, BF₃, FeCl₃)High temperature40-80Often higher yields than Brønsted acids, commercially available[2][3]Harsh conditions, stoichiometric amounts often required, can be moisture sensitive
Heterogeneous Catalysts (Zeolites, Montmorillonite K10)High temperature70-90[4][5]Enhanced regioselectivity, catalyst recyclability, easier workup[5][6]High temperatures still often required

Table 1: Comparison of Acid Catalysts in Fischer Indole Synthesis.

Modern Transition-Metal-Catalyzed Methods

The advent of transition-metal catalysis has provided milder and more versatile routes to the indole core.

Catalyst SystemNamed ReactionTypical ConditionsYield Range (%)AdvantagesDisadvantages
Palladium (e.g., Pd(OAc)₂, Pd/C)Larock, Hegedus, Buchwald-Hartwig80-120 °C70-98Excellent functional group tolerance, high yields, broad substrate scope[7]Cost of palladium, potential for product contamination, often requires ligands
Copper (e.g., CuI, Cu₂O)Ullmann, Castro-Stephens100-140 °C60-95Less expensive than palladium, good for N-arylation and certain cyclizationsOften requires higher temperatures and stronger bases than palladium
Gold (e.g., AuCl, AuCl₃)Hydroamination/CyclizationRoom temp to 80 °C85-99Very mild reaction conditions, high efficiency for alkyne activation[8][9]High cost of gold catalysts
Silver (e.g., AgOTf, AgNO₃)Hydroamination/CyclizationRoom temp to 80 °C70-95Milder than Pd and Cu, cost-effective compared to goldSubstrate scope can be more limited
Rhodium/Ruthenium C-H Activation/Annulation60-120 °C60-90Novel regioselectivity, access to complex polycyclic indolesHigh cost, specific directing groups often required
Iron (e.g., FeCl₃)VariousVariable50-85Inexpensive, low toxicityOften less efficient and selective than noble metal catalysts

Table 2: Comparative Overview of Transition-Metal Catalysts for Indole Synthesis.

In-Depth Analysis of Key Catalytic Systems

The Fischer Indole Synthesis: A Timeless Classic

The Fischer indole synthesis remains one of the most widely used methods for indole formation due to its simplicity and the ready availability of starting materials.[1][2] The mechanism involves the acid-catalyzed rearrangement of an arylhydrazone.

Mechanism of the Fischer Indole Synthesis

Caption: Key steps in the Fischer indole synthesis mechanism.

The choice of acid catalyst is crucial. While strong Brønsted acids are traditional, Lewis acids like zinc chloride often provide better yields.[2][3] More recently, heterogeneous catalysts such as zeolites have been shown to improve regioselectivity and simplify product isolation.[5][6]

Palladium Catalysis: The Versatile Workhorse

Palladium catalysts have revolutionized indole synthesis, with several named reactions becoming indispensable tools for organic chemists.

  • The Larock Indole Synthesis: This powerful method involves the palladium-catalyzed annulation of an o-haloaniline with a disubstituted alkyne.[7] It offers a direct route to 2,3-disubstituted indoles.

Catalytic Cycle of the Larock Indole Synthesis

larock_indole_synthesis Pd0 Pd(0)L2 PdII_1 Ar-Pd(II)-X(L2) Pd0->PdII_1 Oxidative Addition PdII_2 Alkyne Complex PdII_1->PdII_2 + Alkyne PdII_3 Vinylpalladium Intermediate PdII_2->PdII_3 Migratory Insertion PdII_4 Cyclized Intermediate PdII_3->PdII_4 Intramolecular Amination PdII_4->Pd0 Indole Indole PdII_4->Indole Reductive Elimination ArylHalide o-Haloaniline ArylHalide->PdII_1 Alkyne Alkyne Alkyne->PdII_2 Base Base Base->PdII_4

Caption: Simplified catalytic cycle of the Larock indole synthesis.

  • The Hegedus Indole Synthesis: This reaction utilizes a palladium(II)-mediated oxidative cyclization of o-alkenyl anilines to form indoles.[10][11]

  • The Buchwald-Hartwig Amination: While not a direct indole ring formation method in its classic sense, this powerful C-N cross-coupling reaction is widely used to synthesize N-arylindoles, which are important precursors and final products.[12][13][14][15][16][17][18]

Gold and Silver Catalysis: The Gentle Giants

Gold and silver catalysts, particularly Au(I) and Ag(I) salts, are highly effective for the intramolecular hydroamination of o-alkynylanilines.[8] These reactions often proceed under exceptionally mild conditions, sometimes at room temperature, and with high efficiency.

Experimental Workflow for Gold-Catalyzed Hydroamination

gold_hydroamination_workflow Start Start: o-Alkynylaniline Add_Catalyst Add Au(I) or Ag(I) catalyst (e.g., AuCl, AgOTf) Start->Add_Catalyst Reaction Stir in solvent (e.g., EtOH, DCE) Room temperature to 80 °C Add_Catalyst->Reaction Workup Aqueous workup Reaction->Workup Purification Column chromatography Workup->Purification Product Product: Indole Purification->Product

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Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe and Compliant Disposal of 2-Amino-5-bromo-1H-indole-3-carbonitrile

As a Senior Application Scientist, my primary goal is to empower fellow researchers not only with high-quality reagents but also with the critical knowledge to handle and manage them safely from acquisition to disposal....

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, my primary goal is to empower fellow researchers not only with high-quality reagents but also with the critical knowledge to handle and manage them safely from acquisition to disposal. The proper disposal of any chemical is a cornerstone of laboratory safety, environmental responsibility, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the disposal of 2-Amino-5-bromo-1H-indole-3-carbonitrile, grounding each recommendation in established safety principles and regulatory standards.

The structure of this molecule—containing a halogen (bromine) and a nitrile group—necessitates a specific disposal pathway that cannot be overlooked. Following these procedures diligently ensures the safety of you, your colleagues, and the broader community.

Core Hazard Assessment & Chemical Profile

Understanding the "why" behind a disposal protocol begins with understanding the molecule's inherent properties and associated hazards. 2-Amino-5-bromo-1H-indole-3-carbonitrile is a halogenated organic compound. This classification is the single most important factor determining its disposal route.

  • Halogenated Hydrocarbon: The presence of a bromine atom places this compound in the "halogenated" waste category.[1][2] These wastes must be segregated because they require high-temperature incineration under specific conditions to prevent the formation of highly toxic and persistent environmental pollutants like dioxins and furans.[2] Mixing them with non-halogenated waste complicates and increases the cost of disposal.[3]

  • Nitrile Compound: Nitrile-containing compounds are of toxicological concern.[4] A critical safety measure is to prevent their contact with strong acids, which could potentially lead to the release of highly toxic hydrogen cyanide gas.

  • General Toxicity: While comprehensive toxicological data for this specific molecule is limited, related brominated and amino-indole compounds are known to be harmful if swallowed, inhaled, or absorbed through the skin, and are classified as skin and eye irritants.[5][6][7] Therefore, it is prudent to handle this compound with the same level of caution.

Table 1: Physicochemical Properties of 2-Amino-5-bromo-1H-indole-3-carbonitrile

PropertyValueSource
Molecular Formula C₉H₅BrN₂[8]
Molecular Weight 221.05 g/mol [8]
Appearance Likely a solidInferred from similar compounds
Classification Halogenated Organic Compound, NitrileChemical Structure

Mandatory Personal Protective Equipment (PPE)

Before handling the chemical for any purpose, including disposal, the following PPE is mandatory to prevent personal exposure.[1]

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Nitrile gloves.[1]

  • Body Protection: A properly fastened laboratory coat.

  • Footwear: Closed-toe shoes.[1]

Waste Segregation: The Critical First Step

Proper segregation is the foundation of safe chemical waste management. Failure to segregate correctly can lead to dangerous chemical reactions, compromise the safety of waste handlers, and violate regulatory requirements.

This compound and any materials contaminated with it must be disposed of in a designated "Halogenated Organic Waste" container. [1][2][9]

Segregation Do's and Don'ts:

  • DO collect in a designated container for halogenated organic solids or liquids.[10]

  • DO NOT mix with non-halogenated organic waste (e.g., acetone, hexane, methanol).[10]

  • DO NOT mix with aqueous waste, acids, or bases.[2]

  • DO NOT dispose of this chemical down the drain or in the regular trash.[1][9] This is a direct violation of safety protocols and environmental regulations.

Step-by-Step Disposal Protocol

This protocol outlines the process from the point of generation to the final hand-off to your institution's waste management personnel.

Step 1: Waste Characterization Identify the form of the waste:

  • Unused or Expired Pure Solid: The original container with the pure compound.

  • Contaminated Labware: Items such as weigh boats, gloves, or pipette tips that have come into direct contact with the solid.

  • Solutions: The compound dissolved in a solvent. Crucially, if a halogenated compound is mixed with a non-halogenated solvent, the entire mixture must be treated as halogenated waste. [10]

Step 2: Select the Appropriate Waste Container

  • Use a container provided by your institution's Environmental Health & Safety (EHS) department, clearly marked for "Halogenated Organic Waste."

  • The container must be made of a compatible material (e.g., polyethylene for liquids) and be in good condition with a secure, threaded cap.[9][10]

Step 3: Transferring the Waste

  • For Solids: Carefully transfer the solid compound or contaminated debris into the designated solid halogenated waste container. Avoid creating dust.[11] If possible, perform this transfer inside a chemical fume hood.

  • For Solutions: Using a funnel, carefully pour the solution into the liquid halogenated waste container inside a functioning chemical fume hood.

Step 4: Labeling the Waste Container Proper labeling is a legal requirement and is critical for safety.

  • As soon as the first drop of waste is added, affix a hazardous waste tag to the container.[3][10]

  • Clearly write the full chemical name: "2-Amino-5-bromo-1H-indole-3-carbonitrile" and the name of any solvents present. Do not use abbreviations or chemical formulas.[10]

  • Estimate and record the quantities of each component.

  • Ensure the words "Hazardous Waste" are clearly visible.

Step 5: Proper Storage of Waste Containers

  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within your laboratory.[3]

  • The container must be kept closed at all times except when actively adding waste.[10]

  • Utilize secondary containment, such as a plastic tub, to prevent the spread of material in case of a leak.[9]

  • Store away from incompatible materials, particularly strong acids.[9]

Step 6: Arranging for Final Disposal

  • Once the container is full or you are finished with the project, contact your institution's EHS office to schedule a waste pickup.[12]

  • Do not allow waste to accumulate. Most institutions have limits on the total volume of hazardous waste that can be stored in a lab at any one time.[3] Your institution is responsible for sending the waste to a licensed hazardous waste disposal facility, completing the "cradle-to-grave" management cycle.[13]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 2-Amino-5-bromo-1H-indole-3-carbonitrile.

G A Waste Generation (e.g., unused reagent, contaminated gloves, reaction mixture) B Characterize the Waste: Is 2-Amino-5-bromo-1H-indole-3-carbonitrile present? A->B C YES (Halogenated Organic Waste) B->C D Select Designated 'HALOGENATED ORGANIC WASTE' Container C->D   E Transfer Waste to Container (in fume hood) D->E F Affix Hazardous Waste Tag & List All Components E->F G Keep Container Securely Closed in Satellite Accumulation Area (SAA) with Secondary Containment F->G H Contact EHS for Pickup and Final Disposal G->H

Caption: Decision workflow for the disposal of 2-Amino-5-bromo-1H-indole-3-carbonitrile.

Emergency Procedures: Spills

In the event of a small spill, follow these procedures:

  • Alert personnel in the immediate area.

  • Wearing your full PPE, absorb the spill with an inert material like vermiculite or sand.[9]

  • Carefully sweep or scoop the absorbent material into a designated container for solid halogenated waste.

  • Clean the spill area with an appropriate solvent and decontaminating solution. All cleanup materials must also be disposed of as halogenated hazardous waste.

  • For large spills, evacuate the area, close the doors, and contact your institution's emergency EHS number immediately.

By adhering to this comprehensive guide, you contribute to a culture of safety and ensure that your vital research is conducted with the utmost responsibility. When in doubt, always pause and consult your institution's EHS department.

References

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. Chemistry.
  • Hazardous Waste Items.
  • Halogenated Solvents.
  • Safety Data Sheet: 2-Amino-5-bromo-3-nitropyridine. Fisher Scientific.
  • Hazardous Waste Segreg
  • RCRA Hazardous Waste Compliance in Washington. Encamp.
  • Halogenated Organic Liquids - Standard Oper
  • Halogenated Solvents in Labor
  • Dangerous Waste Guidance.
  • Safety Data Sheet: 7-Bromo-1H-indole. Fisher Scientific.
  • Dangerous Waste Regulations Washington State.
  • Safety Data Sheet: 2-Amino-5-bromopyridin-3-ol. Apollo Scientific.
  • Safety Data Sheet: 3-Indolecarbonitrile. Thermo Fisher Scientific.
  • Material Safety D
  • Chemical Waste Disposal. CHOP Research Institute.
  • 2-Amino-5-bromopyridine Safety D
  • Safety Data Sheet: 4-Bromo-1H-indole-3-carbaldehyde. Fisher Scientific.
  • Nitriles Document. Centers for Disease Control and Prevention (CDC).
  • Hazardous Waste Disposal Guide. Dartmouth College.
  • 5-Bromo-3-cyanoindole.

Sources

Handling

Personal protective equipment for handling 2-Amino-5-bromo-1h-indole-3-carbonitrile

As a Senior Application Scientist, I approach laboratory safety not merely as a compliance checklist, but as a critical extension of scientific methodology. When handling complex halogenated heterocycles like 2-Amino-5-b...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not merely as a compliance checklist, but as a critical extension of scientific methodology. When handling complex halogenated heterocycles like 2-Amino-5-bromo-1H-indole-3-carbonitrile (CAS: 1242140-64-2), understanding the chemical behavior and mechanistic causality behind its hazards is paramount.

This compound is a highly valuable building block in drug discovery, but its bromo and carbonitrile functional groups render it reactive and irritating to biological tissues. The following guide provides a self-validating system for handling, ensuring that both the integrity of your research and the safety of your personnel are preserved.

Part 1: Physicochemical & Hazard Profile

To design an effective safety protocol, we must first understand the physical and chemical properties of the substance. The lipophilic nature of the bromo-indole scaffold facilitates dermal transport, while the fine solid morphology increases the risk of aerosolization[1].

Table 1: Quantitative Data and Mechanistic Causality

Parameter / GHS CodeValue / ClassificationMechanistic Causality & Operational Impact
CAS Number 1242140-64-2Unique identifier for precise safety tracking and procurement.
Molecular Weight 236.07 g/mol Relatively low molecular weight; fine powders can easily become airborne.
Physical Form SolidHigh surface area increases the risk of inhalation (dust generation)[1].
Storage Conditions Inert atmosphere, Dark, RTAmino-indoles are highly susceptible to photo-oxidation. Light and oxygen exposure will degrade sample purity[1].
H302 Harmful if swallowedSystemic toxicity upon ingestion; mandates strict separation of lab and personal spaces[2].
H315 / H319 Skin & Serious Eye IrritationThe compound's electrophilicity causes tissue irritation; mandates chemical-resistant nitrile gloves and side-shield goggles[2].
H335 May cause respiratory irritationDust interacts with mucous membranes; dictates that all handling must occur within a certified fume hood[2].

Part 2: Core Personal Protective Equipment (PPE) Matrix

Every piece of PPE serves as a specific barrier against a defined vector of exposure. Do not substitute these requirements.

  • Eye Protection: Safety goggles with integrated side-shields. Standard safety glasses are insufficient because they do not protect against airborne dust or fine aerosols that can cause severe eye irritation (H319)[2].

  • Hand Protection: Double-gloving with standard nitrile gloves (minimum 4 mil thickness). The outer glove acts as the primary sacrificial barrier against the lipophilic bromo-indole, while the inner glove maintains a pristine dermal barrier.

  • Skin & Body: A fully buttoned, impervious laboratory coat and closed-toe, non-porous shoes.

  • Respiratory Protection: Handling must be strictly confined to a properly functioning fume hood. If fume hood access is compromised or bulk transfer is required, an N95 or P100 particulate respirator is mandatory to prevent inhalation of irritating dust (H335)[2].

Part 3: Step-by-Step Operational Methodology

This operational workflow is designed as a self-validating system: by controlling the micro-environment (fume hood) and the macro-barrier (PPE), we eliminate the vector of exposure before it reaches the biological interface.

Phase 1: Environmental Setup & Pre-Weighing
  • Verify Airflow: Ensure the fume hood sash is at the correct operational height and the continuous airflow monitor indicates safe face velocity (typically 80–100 fpm).

  • Prepare the Micro-Environment: Line the base of the fume hood with an absorbent bench pad (plastic side down) to catch any micro-spills.

  • Static Mitigation: Use anti-static weigh boats and spatulas. Static electricity can cause the fine solid powder of 2-Amino-5-bromo-1H-indole-3-carbonitrile to aerosolize or cling to gloves, increasing exposure risk.

Phase 2: Active Handling & Transfer
  • Purge & Retrieve: Retrieve the compound from its dark, room-temperature storage[1]. If stored under argon/nitrogen, ensure you have a mechanism to backfill the container after use to prevent auto-oxidation.

  • Weighing: Slowly transfer the solid using a designated spatula. Avoid rapid movements that generate dust.

  • Sealing: Immediately cap the source bottle and seal the weigh boat or transfer vessel before moving it out of the fume hood.

Phase 3: Spill Response & Decontamination

Causality Note: Because this compound is lipophilic and poorly soluble in water, aqueous cleaning alone will only spread the contaminant.

  • Solid Spill: Do not sweep dry, as this generates hazardous dust. Gently cover the spill with a damp paper towel (moistened with isopropanol or ethanol) to suppress dust, then carefully gather the material[2].

  • Solution Spill: Absorb with finely-powdered liquid-binding material (e.g., diatomite or universal binders)[2].

  • Chemical Decontamination: Scrub all exposed surfaces and spatulas aggressively with an alcohol-based solvent (ethanol or isopropanol) to fully solubilize and remove the bromo-indole residue[2].

Phase 4: Waste Segregation & Disposal
  • Segregation: Do not flush any quantity of this compound down the sink. It poses a risk to water courses and soil[2].

  • Containment: Place all contaminated weigh boats, gloves, and bench pads into a designated, clearly labeled solid hazardous waste container.

  • Liquid Waste: Any solvent used for decontamination must be disposed of in a halogenated organic waste carboy (due to the bromine atom).

Part 4: Operational Workflow Visualization

G Start 1. Storage & Prep (Inert Atm, Dark, RT) PPE 2. Don PPE (Goggles, Nitrile, Lab Coat) Start->PPE Hood 3. Fume Hood Handling (Avoid Dust Generation) PPE->Hood Spill Spill Scenario (Alcohol Decon & Sweep) Hood->Spill If spill occurs Dispose 4. Waste Segregation (Hazardous Chemical Waste) Hood->Dispose Normal workflow Spill->Dispose Post-cleanup Success 5. Safe Completion (De-gowning & Wash) Dispose->Success

Figure 1: Safe handling and spill response workflow for 2-Amino-5-bromo-1H-indole-3-carbonitrile.

References

  • Source: chemscene.
  • Source: sigmaaldrich.

Sources

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